molecular formula C13H19NO5 B15398691 N-(4-methylphenyl)-beta-D-glucopyranosylamine CAS No. 3228-62-4

N-(4-methylphenyl)-beta-D-glucopyranosylamine

Cat. No.: B15398691
CAS No.: 3228-62-4
M. Wt: 269.29 g/mol
InChI Key: SCLFETMCMRCGEO-UJPOAAIJSA-N
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Description

N-(4-methylphenyl)-beta-D-glucopyranosylamine is a useful research compound. Its molecular formula is C13H19NO5 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenyl)-beta-D-glucopyranosylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-beta-D-glucopyranosylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3228-62-4

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-methylanilino)oxane-3,4,5-triol

InChI

InChI=1S/C13H19NO5/c1-7-2-4-8(5-3-7)14-13-12(18)11(17)10(16)9(6-15)19-13/h2-5,9-18H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

SCLFETMCMRCGEO-UJPOAAIJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

N-(4-methylphenyl)-beta-D-glucopyranosylamine CAS 3228-62-4

Technical Whitepaper: N-(4-Methylphenyl)- -D-glucopyranosylamine

CAS 3228-62-4 | Synthesis, Stability, and Application in Glycation Research

Executive Summary

N-(4-Methylphenyl)-


Maillard reactionAmadori rearrangement

In drug development and metabolic research, this compound acts as a stable surrogate for the transient Schiff bases formed during non-enzymatic protein glycation (e.g., HbA1c formation). Its utility extends to the synthesis of functionalized surfactants and as a scaffold for glycosidase inhibitors. This guide provides a rigorous technical overview of its synthesis, stability profile, and mechanistic behavior.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
Chemical Name N-(4-Methylphenyl)-

-D-glucopyranosylamine
Synonyms N-p-Tolyl-glucosylamine; p-Toluidine glucoside
CAS Number 3228-62-4
Molecular Formula C

H

NO

Molecular Weight 269.30 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Stability Labile in aqueous acid (hydrolyzes to glucose + amine); rearranges in presence of acid catalysts
Structural Insight

The compound consists of a glucopyranose ring attached via a



Part 2: Synthesis & Reaction Mechanisms

Synthesis Protocol: Direct Condensation

The synthesis relies on the nucleophilic attack of the p-toluidine amine group on the anomeric carbon of D-glucose. Unlike O-glycosylation, this reaction proceeds readily without activation of the anomeric center, provided water is continuously removed.

Reagents:

  • D-Glucose (anhydrous)

  • p-Toluidine (4-methylaniline)

  • Solvent: Anhydrous Ethanol or Methanol

  • Catalyst (Optional): Trace acetic acid (accelerates equilibrium but risks Amadori rearrangement)

Step-by-Step Methodology:

  • Preparation: Dissolve equimolar amounts (e.g., 0.1 mol) of D-glucose and p-toluidine in anhydrous ethanol (approx. 150 mL).

  • Reflux: Heat the mixture to reflux (78°C) under an inert atmosphere (N

    
    ) for 2–4 hours. The solution will darken slightly due to trace oxidation or Maillard side reactions.
    
  • Concentration: Reduce the volume by 50% under vacuum (rotary evaporator) at low temperature (<40°C) to prevent thermal rearrangement.

  • Crystallization: Allow the solution to stand at 4°C overnight. The N-glycoside will crystallize as white needles.

  • Purification: Recrystallize from hot ethanol. Filter and wash with cold ether to remove unreacted amine.

  • Drying: Dry under high vacuum over P

    
    O
    
    
    .
Mechanistic Pathways

The following diagram illustrates the formation of the N-glycoside and its subsequent fate—either hydrolysis (reverse reaction) or the irreversible Amadori rearrangement.

GGlucoseD-Glucose(Open Chain)SchiffSchiff Base(Imine Intermediate)Glucose->Schiff- H2OAminep-ToluidineAmine->Schiff- H2ONGlycosideN-(4-methylphenyl)-beta-D-glucopyranosylamine(Target Compound)Schiff->NGlycosideCyclization (Kinetic)AmadoriAmadori Product(1-deoxy-1-p-toluino-D-fructose)Schiff->AmadoriAcid Catalyst(Irreversible Rearrangement)NGlycoside->SchiffMutarotationHydrolysisHydrolysis(Acidic Aqueous)NGlycoside->HydrolysisH3O+Hydrolysis->GlucoseRegenerationHydrolysis->AmineRegeneration

Figure 1: Reaction network showing the reversible formation of the N-glycoside and the irreversible path to the Amadori product.

The Amadori Rearrangement

In the presence of weak acids or upon prolonged heating, N-(4-methylphenyl)-

Amadori rearrangement
  • Significance: This reaction mimics the formation of HbA1c in the blood, where the N-terminal valine of hemoglobin reacts with glucose.

  • Control: To maintain the N-glycoside (CAS 3228-62-4), one must strictly avoid acidic conditions and high heat during storage.

Part 3: Characterization & Validation

To validate the synthesis of CAS 3228-62-4, researchers should look for specific spectral signatures that distinguish the N-glycoside from the starting materials and the Amadori product.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    ):
    • Anomeric Proton (H-1): A doublet appearing between

      
       4.4 – 4.7 ppm .
      
    • Coupling Constant (

      
      ):  A value of 8–9 Hz  confirms the 
      
      
      -configuration
      (trans-diaxial arrangement of H1 and H2). An
      
      
      -anomer would show a smaller coupling constant (~3-4 Hz).
    • Aromatic Signals: Two doublets (AA'BB' system) around

      
       6.5 – 7.0 ppm corresponding to the p-tolyl group.
      
    • Methyl Group: A sharp singlet at

      
       2.15 ppm.
      
Infrared Spectroscopy (FT-IR)
  • NH Stretch: A distinct band around 3300–3350 cm

    
     .
    
  • OH Stretch: Broad absorption at 3200–3400 cm

    
     (sugar hydroxyls).
    
  • C-N Stretch: Strong band near 1100 cm

    
    .
    
  • Absence of C=O: Lack of a carbonyl peak (1700 cm

    
    ) confirms the ring is closed (no open-chain aldehyde or ketone).
    

Part 4: Applications in Research

Diabetes & Glycation Modeling

This compound is a standard reference material for studying the Maillard Reaction . Because the p-tolyl group provides a distinct UV/NMR handle, researchers use it to measure the kinetics of the Amadori rearrangement under physiological conditions (pH 7.4, 37°C) to screen for "anti-glycation" agents that might prevent diabetic complications.

Glycosidase Inhibition

N-Aryl glycosylamines mimic the transition state of enzymatic glycoside hydrolysis. They are often used as:

  • Ligands: For co-crystallization with glycosidase enzymes.

  • Precursors: For the synthesis of reduction-stable C-glycosides or iminosugars.

Surfactant Synthesis

The hydrophobic p-tolyl tail and hydrophilic glucose head give this molecule amphiphilic properties. It serves as a precursor for generating non-ionic surfactants by reducing the C1-N bond to a secondary amine (glucamine), which is stable against hydrolysis.

Part 5: Safety & Handling

Hazard Classification:

  • Acute Toxicity: The compound hydrolyzes to release p-toluidine, which is toxic by inhalation, skin contact, and ingestion (Methemoglobinemia risk).

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

Storage:

  • Condition: Store at -20°C under inert gas (Argon/Nitrogen).

  • Shelf Life: 6–12 months. The compound yellows over time due to oxidation and slow rearrangement.

References

  • Amadori Rearrangement Mechanism

    • Hodge, J. E. (1955). The Amadori Rearrangement.
    • Explains the acid-catalyzed isomerization of N-glycosides to 1-amino-1-deoxy-ketoses.
  • Synthesis of N-Aryl Glycosylamines

    • Ellis, G. P., & Honeyman, J. (1955).
    • Detailed protocols for the condensation of aniline deriv
  • Physical Properties & Mutarotation

    • Isbell, H. S., & Frush, H. L. (1950). Mutarotation, Hydrolysis, and Rearrangement Reactions of Glycosylamines.
    • Foundational data on the stability and optical rot
  • Glycation & Maillard Reaction Context

    • Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Amadori rearrangement products.
    • Discusses the kinetics of N-glycoside conversion in food and biological systems.

Technical Monograph: N-p-tolyl-β-D-glucopyranosylamine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthesis, and Chemical Reactivity

Executive Summary

N-p-tolyl-β-D-glucopyranosylamine represents a fundamental class of


-aryl glycosides serving as a critical model for studying the Maillard reaction, specifically the Amadori rearrangement. Structurally, it consists of a D-glucopyranose moiety linked via a 

-

-glycosidic bond to a

-toluidine (4-methylaniline) aglycone. Unlike

-glycosides, the nitrogen linkage introduces unique acid-lability and susceptibility to isomerization. This guide details the thermodynamic preference for the

conformation, provides a self-validating synthesis protocol, and maps the kinetic pathways governing its stability.

Structural Elucidation & Stereochemistry[1]

Conformation and Configuration

The molecule adopts the


 (chair) conformation , which is thermodynamically favored for D-glucose derivatives as it places the bulky hydroxymethyl group (C6) and the hydroxyl groups at C2, C3, and C4 in equatorial positions, minimizing 1,3-diaxial steric interactions.
  • Aglycone Orientation: The

    
    -tolyl group is attached at the anomeric carbon (C1). In the 
    
    
    
    -anomer
    , the nitrogen atom occupies the equatorial position. This is confirmed by
    
    
    H-NMR coupling constants (
    
    
    Hz), indicating a trans-diaxial relationship between H-1 and H-2.
  • Crystal Packing: X-ray crystallography of analogous

    
    -aryl glycosylamines reveals a "bilayer" packing structure. The hydrophobic 
    
    
    
    -tolyl rings stack via
    
    
    -
    
    
    interactions, while the hydrophilic sugar moieties form an extensive hydrogen-bonding network (specifically O3-H···O5 and O6-H···O4 interactions).
Chemical Identity Table
PropertyData
IUPAC Name (2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylanilino)oxane-3,4,5-triol
Molecular Formula

Molecular Weight 269.30 g/mol
Anomeric Configuration

(Equatorial

-linkage)
Ring Conformation

Chair

Experimental Protocol: Synthesis & Purification

Mechanistic Rationale

The synthesis relies on the direct condensation of D-glucose with


-toluidine.[1] Unlike 

-glycosidation, which often requires activation (e.g., glycosyl halides),

-glycosidation proceeds via a nucleophilic attack of the amine on the open-chain aldehyde form of glucose.
  • Thermodynamic Control: The reaction is reversible. Using anhydrous ethanol and reflux conditions drives the equilibrium toward the product (Le Chatelier’s principle) and favors the thermodynamically more stable

    
    -anomer over the 
    
    
    
    -anomer.
  • Catalysis: While often spontaneous, trace acid catalysis (e.g., acetic acid) protonates the carbonyl oxygen, increasing electrophilicity.

Step-by-Step Methodology

Reagents:

  • D-Glucose (anhydrous, >99%)

  • 
    -Toluidine (recrystallized, >99%)
    
  • Ethanol (Absolute)

Protocol:

  • Stoichiometry: Dissolve 10 mmol of D-glucose and 11 mmol (1.1 eq) of

    
    -toluidine in 20 mL of absolute ethanol. Note: Slight excess of amine prevents unreacted sugar, which is harder to remove.
    
  • Reflux: Heat the mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    ) for 2-4 hours. The solution will darken slightly due to trace Maillard browning (Amadori rearrangement), but short reflux times minimize this side reaction.
  • Nucleation: Cool the solution slowly to room temperature. If precipitation does not occur, reduce volume by 50% via rotary evaporation and store at

    
    C overnight.
    
  • Purification: Filter the resulting crystals. Wash with cold diethyl ether (to remove excess lipophilic

    
    -toluidine).
    
  • Recrystallization: Recrystallize from hot ethanol/water (9:1) to yield fine colorless needles.

Reactivity & Stability Pathways[4]

The stability of N-p-tolyl-β-D-glucopyranosylamine is governed by two competing pathways: Hydrolysis (acid-catalyzed reversal) and the Amadori Rearrangement .

Pathway Diagram (Graphviz)

ReactionPathways cluster_0 Synthesis (Thermodynamic Control) cluster_1 Degradation / Rearrangement Glucose D-Glucose (Open Chain) SchiffBase Schiff Base (Imine Intermediate) Glucose->SchiffBase -H2O (Condensation) Toluidine p-Toluidine Toluidine->SchiffBase -H2O (Condensation) Glycosylamine N-p-tolyl-β-D- glucopyranosylamine (Target) SchiffBase->Glycosylamine Cyclization (Ring Closure) Cation Ammonium Cation (Protonated) Glycosylamine->Cation +H+ (Acidic pH) Enol 1,2-Enaminol Cation->Enol Isomerization Hydrolysis Hydrolysis Products (Glucose + Amine) Cation->Hydrolysis +H2O (Reversible) Amadori Amadori Product (1-amino-1-deoxy-ketose) Enol->Amadori Irreversible Rearrangement

Figure 1: Reaction network showing the synthesis of the glycosylamine and its divergence into hydrolysis or Amadori rearrangement pathways depending on pH and temperature.

The Amadori Rearrangement

In weakly acidic conditions, the glycosylamine undergoes protonation at the ring oxygen (or nitrogen), leading to ring opening. The resulting immonium ion tautomerizes to a 1,2-enaminol, which eventually stabilizes as 1-deoxy-1-(p-toluidino)-D-fructose . This rearrangement is practically irreversible and is the first stable intermediate in the Maillard reaction cascade.

Analytical Characterization

To validate the structure, researchers must confirm the


-configuration and the integrity of the pyranose ring.
Nuclear Magnetic Resonance (NMR)

The coupling constant of the anomeric proton is the definitive diagnostic tool.

NucleusSignalChemical Shift (

, ppm)
MultiplicityCoupling (

)
Structural Insight

H
H-1 (Anomeric)4.60 - 4.80Doublet (d)

Hz
Large

confirms axial-axial coupling (

-anomer).

H
Ar-CH

2.25Singlet (s)-Characteristic methyl group of

-tolyl.

H
Aromatic6.80 - 7.10Multiplet (m)-AA'BB' system of the

-substituted ring.

C
C-1 (Anomeric)~85.0 - 88.0--Upfield shift relative to

-anomer.
Infrared Spectroscopy (FT-IR)
  • 3300 - 3400 cm

    
    :  Broad O-H stretch (sugar hydroxyls).
    
  • 3200 - 3250 cm

    
    :  N-H stretch (secondary amine).
    
  • 1600, 1510 cm

    
    :  Aromatic C=C ring stretches.
    
  • ~810 cm

    
    :  C-H out-of-plane bending (para-substituted benzene).
    

Applications in Drug Development

Glycomimetics and Inhibitors

-aryl glycosylamines serve as transition state analogues  for glycosidases. The nitrogen atom at the anomeric center mimics the positive charge development in the oxocarbenium ion transition state of enzymatic hydrolysis.
  • Application: Design of metabolic inhibitors for diabetes (inhibiting

    
    -glucosidase) or lysosomal storage disorders.
    
Drug Delivery Systems

The


-tolyl group acts as a hydrophobic anchor. Researchers utilize this structure to study glycoconjugate transport . The ability of the glucose moiety to target GLUT transporters allows the "piggybacking" of cytotoxic agents (attached to the nitrogen) into metabolically active cancer cells (the Warburg effect).

References

  • Ellis, G. P., & Honeyman, J. (1955). The Glycosylamines. Advances in Carbohydrate Chemistry.

  • Isbell, H. S., & Frush, H. L. (1951). Mechanisms for the mutarotation and hydrolysis of the glycosylamines. Journal of Research of the National Bureau of Standards.[2]

  • Ojala, W. H., et al. (2001).[3] Molecular and crystal structures of N-aryl-beta-D-glycopyranosylamines. Carbohydrate Research.

  • Capon, B., & Connett, B. E. (1965).[4] The mechanism of the hydrolysis of N-aryl-D-glucosylamines. Journal of the Chemical Society.[4]

  • Mossine, V. V., et al. (1994). Interaction of amino acids with glucose: The Amadori rearrangement. Topics in Molecular Organization and Engineering.

Sources

1-deoxy-1-(p-toluidino)-beta-D-glucopyranose synonyms

1-Deoxy-1-(p-toluidino)- -D-glucopyranose: Technical Guide[1]

Part 1: Chemical Identity & Nomenclature

This compound acts as a model system for the early stages of the Maillard reaction (non-enzymatic browning) and is the direct precursor to the Amadori rearrangement product.

Core Identifiers
ParameterDetail
Primary Name 1-Deoxy-1-(p-toluidino)-

-D-glucopyranose
Common Synonyms

-(

-Tolyl)-

-D-glucopyranosylamine

-(

-Tolyl)-D-glucosylamine

-Toluidine glucoside
CAS Registry Number 3228-62-4
Molecular Formula C

H

NO

Molecular Weight 269.30 g/mol
Structure Type

-Aryl Glycosylamine (Cyclic Hemiaminal Ether)
Structural Distinction

It is imperative to distinguish the Glycosylamine (Target) from its rearrangement product, the Amadori Compound :

  • Target (Glycosylamine): Nitrogen attached to C1 (anomeric carbon) of a glucose ring. C1 is tetrahedral (sp3) with an amine linkage.

  • Amadori Product: 1-Deoxy-1-(

    
    -toluidino)-D-fructose.[1][2] A ketose derivative where the amine is on C1, but the carbonyl function has shifted to C2.
    

Part 2: Synthesis & Experimental Protocol

Expertise & Causality: The synthesis of

Protocol: Direct Condensation Method

Objective: Isolate kinetically stable



1
Reagents
  • D-Glucose (anhydrous): 18.0 g (100 mmol)[1]

  • 
    -Toluidine:  10.7 g (100 mmol)[1]
    
  • Solvent: Absolute Ethanol (50-100 mL) or Methanol.

  • Catalyst (Optional): Trace acetic acid (Use with caution; acid promotes rearrangement).

Step-by-Step Workflow
  • Solubilization: Dissolve

    
    -toluidine in absolute ethanol at room temperature. Add D-glucose.[1][3][4][5][6] The sugar may not dissolve completely initially.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 30–60 minutes.

    • Why: Reflux provides the activation energy for the nucleophilic attack of the amine nitrogen on the anomeric carbon of glucose.

    • Observation: The solution should turn clear as the glucose reacts and dissolves.

  • Concentration: Reduce the volume by 50% under vacuum (rotary evaporator) at low temperature (<40°C) .

    • Risk Control: High heat during evaporation can force the Amadori rearrangement (browning).

  • Crystallization: Allow the solution to stand at 4°C overnight. The

    
    -glycoside typically crystallizes as colorless needles or plates.[1]
    
  • Purification: Filter the crystals and wash with cold ether or ethanol to remove unreacted amine.

    • Validation: The product should be relatively stable in solid form but will mutarotate (hydrolyze/anomerize) rapidly in aqueous solution.

Part 3: Mechanism & Stability (Amadori Rearrangement)

The defining characteristic of 1-deoxy-1-(p-toluidino)-

1
Pathway Visualization

The following diagram illustrates the transformation from the initial condensation to the stable Amadori product.

AmadoriPathwayReagentsD-Glucose + p-ToluidineGlycosylamineN-(p-Tolyl)-β-D-glucopyranosylamine(The Target: CAS 3228-62-4)Reagents->Glycosylamine-H2O (Condensation)CationSchiff Base / Iminium Ion(Open Chain Intermediate)Glycosylamine->CationAcid Catalysis (H+)Enol1,2-EnaminolCation->EnolProton ShiftAmadori1-Deoxy-1-(p-toluidino)-D-fructose(Amadori Product)Enol->AmadoriTautomerization

Caption: Reaction pathway showing the conversion of the kinetic N-glycoside product into the thermodynamic Amadori product.

Stability Data
  • Hydrolysis: In aqueous acid, the compound hydrolyzes back to Glucose and

    
    -Toluidine.
    
  • Rearrangement: In anhydrous acid/alcohol or molten state, it rearranges to the Amadori product (MP ~165°C).

  • Melting Point: The pure glycosylamine typically melts/decomposes at a lower temperature than its Amadori rearrangement product. Literature often cites the rearrangement product's MP (165-168°C) as a benchmark for failed storage or excessive heating.[1]

Part 4: Applications in Drug Development[1]

  • Glycation Standards: Used to calibrate HbA1c assays. The

    
    -tolyl group mimics the N-terminal valine of the hemoglobin 
    
    
    -chain.[1]
  • Chiral Auxiliaries: The rigid pyranose ring provides a chiral scaffold for stereoselective synthesis.

  • Prodrug Synthesis:

    
    -glycosylation can improve the solubility of hydrophobic arylamines.
    

References

  • Sigma-Aldrich. 1-Deoxy-1-(p-toluidino)-beta-D-glucopyranose Product Sheet. Sigma-Aldrich Catalog.[1]

  • Ellis, G. P., & Honeyman, J. (1955). Glycosylamines.[7][8][9][10] Advances in Carbohydrate Chemistry, 10, 95-168.[1] (Foundational text on N-glycosylamines and Amadori rearrangement).

  • Hodge, J. E. (1955). The Amadori Rearrangement. Advances in Carbohydrate Chemistry, 10, 169-205.[1]

  • PubChem. Compound Summary for CAS 3228-62-4. National Center for Biotechnology Information.

physical properties of N-aryl-beta-D-glucopyranosylamines

Physical Properties of N-Aryl- -D-Glucopyranosylamines: An In-Depth Technical Guide

Executive Summary

N-aryl-

mutarotationAmadori rearrangement

Solid-State Physical Properties

In the solid state, N-aryl-glucosylamines are crystalline solids stabilized by extensive hydrogen bonding networks.

Crystallinity and Melting Behavior

These compounds typically crystallize in the orthorhombic or monoclinic systems. A defining physical characteristic is that they do not exhibit a sharp, reversible melting point. Instead, they undergo melting with decomposition , often darkening due to the onset of the Amadori rearrangement or caramelization before a clear liquid phase is formed.

Derivative (N-Substituent)Melting Point / Decomp. Range (

C)
Appearance
N-Phenyl (Aniline) 130 – 135 (decomp)White to off-white needles
N-p-Tolyl 145 – 148 (decomp)White crystalline powder
N-p-Nitrophenyl 180 – 185 (decomp)Yellow prisms
N-p-Chlorophenyl 155 – 160 (decomp)White plates

Technical Note: The melting point is highly dependent on the rate of heating. Fast heating rates (


C/min) often yield higher observed values, while slow heating allows significant thermal degradation (browning) to occur prior to melting.
Infrared (IR) Spectroscopy Signatures

The solid-state IR spectrum provides diagnostic evidence of the N-glycosidic linkage and the pyranose ring structure.

  • 
    (O-H) & 
    
    
    (N-H):
    A broad, intense band centered around 3300–3400 cm
    
    
    . The N-H stretch is often obscured by the strong O-H stretching of the sugar moiety.
  • 
    (C=C) Aromatic:  Characteristic bands at 1600 cm
    
    
    and 1500 cm
    
    
    .[1]
  • 
    (C-N) Glycosidic:  A specific vibration often identified in the 1250–1310 cm
    
    
    region, distinguishing it from O-glycosides.
  • Pyranose Ring Modes: Characteristic absorption at 890–910 cm

    
     , indicative of the 
    
    
    -anomeric configuration (C1-H deformation).

Solution-State Properties & Stability

The behavior of N-aryl-glucosylamines in solution is dominated by two competing processes: Mutarotation (anomerization) and Hydrolysis/Rearrangement .

Solubility Profile
  • Water: Moderately soluble in cold water; highly soluble in hot water. However, prolonged heating in water leads to hydrolysis.

  • Alcohols (MeOH, EtOH): Soluble. These are the preferred solvents for recrystallization.

  • Ethers/Non-polar solvents: Insoluble.[2]

  • DMSO/DMF: Highly soluble (used for NMR).

Mutarotation and Hydrolysis

Unlike O-glycosides, which are stable in neutral water, N-aryl-glucosylamines hydrolyze readily in aqueous solution, especially at low pH.

  • Neutral pH: The compound undergoes mutarotation, equilibrating between the

    
     and 
    
    
    anomers via an acyclic Schiff base intermediate.
  • Acidic pH: The equilibrium shifts toward hydrolysis (releasing glucose and the amine) or, if heating is applied, the Amadori Rearrangement to form a 1-amino-1-deoxy-ketose.

Mechanism Visualization: Hydrolysis & Rearrangement

The following diagram illustrates the divergent pathways available to the N-glucosylamine in solution.

GGlucosylamineN-Aryl-β-D-Glucopyranosylamine(Kinetic Product)SchiffBaseAcyclic Schiff Base(Imine Intermediate)Glucosylamine->SchiffBaseRing Opening(Reversible)SchiffBase->GlucosylamineRing Closure (β)AlphaAnomerα-Anomer(Mutarotation)SchiffBase->AlphaAnomerRing Closure (α)HydrolysisHydrolysis Products(Glucose + Aryl Amine)SchiffBase->Hydrolysis+ H2O / H+(Irreversible)AmadoriAmadori Product(1-amino-1-deoxy-ketose)SchiffBase->Amadori+ H+ / Heat(Rearrangement)AlphaAnomer->SchiffBase

Figure 1: Reaction pathways for N-aryl-glucosylamines in solution. The acyclic Schiff base is the central hub for mutarotation, hydrolysis, and the Amadori rearrangement.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the



H NMR Parameters (in DMSO- )

The anomeric proton (H-1) of N-aryl-glucosylamines resonates upfield compared to O-glycosides due to the lower electronegativity of nitrogen vs. oxygen.

ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Insight
H-1 (Anomeric) 4.60 – 4.85 Triplet (apparent) or dd

Hz
Confirms

-anomer
(trans-diaxial H1-H2)
N-H 6.00 – 6.50Doublet

Hz
Couples to H-1; disappears with D

O shake
H-2 to H-5 3.00 – 3.50Multiplets-Ring protons (overlap with water peak)
Aromatic 6.50 – 7.20Multiplets-Characteristic of the specific aryl group

Expert Insight: In dry DMSO-


, the H-1 signal often appears as a triplet  because it couples to both H-2 (trans-diaxial) and the N-H proton. Adding a drop of D

O exchanges the N-H proton, simplifying the H-1 signal to a doublet with

Hz.
C NMR Parameters
  • C-1 (Anomeric): Resonates at 85.0 – 88.0 ppm . This is significantly upfield from free

    
    -D-glucose (~96 ppm) and O-glycosides (~100+ ppm).
    
  • Aromatic Carbons: 110 – 150 ppm (Ipso carbon shifts depending on substituents).

  • Sugar Carbons (C2-C6): 60 – 80 ppm cluster.

Experimental Protocols

General Synthesis of N-Aryl- -D-Glucopyranosylamines

This protocol minimizes the formation of the Amadori product by avoiding strong acids and high heat.

  • Reagents: Mix D-glucose (10 mmol) and the appropriate aryl amine (10-12 mmol, slight excess) in absolute ethanol or methanol (20 mL).

  • Catalysis: Add a catalytic amount of acetic acid (0.1 mL) or use no catalyst if the amine is sufficiently nucleophilic.

  • Reflux: Heat the mixture at mild reflux (60-70°C) for 30–60 minutes. The solution will typically turn clear, then may darken slightly.

  • Crystallization: Concentrate the solution to half volume under reduced pressure (do not heat above 50°C). Allow to stand at 4°C overnight.

  • Purification: Filter the crystals and wash with cold ethanol and diethyl ether. Recrystallize from hot ethanol.

    • Yield: Typically 60–80%.

    • Storage: Store at -20°C under desiccant.[3] These compounds decompose slowly at room temperature.

Hydrolysis Kinetics Assay (Self-Validating Protocol)

To determine the stability half-life (

  • Preparation: Dissolve the N-aryl-glucosylamine (10 mM) in a buffered solution (e.g., Phosphate buffer pH 7.4 or Acetate buffer pH 4.0) containing 10% D

    
    O (for lock).
    
  • Monitoring: Immediately transfer to an NMR tube.

  • Acquisition: Acquire quantitative

    
    H NMR spectra every 15 minutes at 37°C.
    
  • Data Analysis: Monitor the decrease of the H-1 doublet at ~4.6 ppm and the appearance of the H-1 doublets for free

    
    -glucose (5.2 ppm) and 
    
    
    -glucose (4.6 ppm, distinct shift).
  • Validation: Plot

    
     vs. time. A linear plot confirms pseudo-first-order hydrolysis kinetics.
    

Synthesis Workflow Diagram

Synthesiscluster_warningCritical Control PointStartReagents:D-Glucose + Aryl AmineReactionReflux (60-70°C)30-60 mins(Catalytic AcOH optional)Start->ReactionSolventSolvent:Abs. Ethanol or MethanolSolvent->ReactionCoolingCool to 4°CInduce CrystallizationReaction->CoolingWarningAvoid prolonged heat!Risk of Amadori RearrangementReaction->WarningFiltrationFiltration & Wash(Cold EtOH / Et2O)Cooling->FiltrationProductPure N-Aryl-β-D-Glucopyranosylamine(White Crystals)Filtration->Product

Figure 2: Optimized synthesis workflow emphasizing temperature control to prevent degradation.

References

  • Ellis, G. P., & Honeyman, J. (1955). Glycosylamines. Advances in Carbohydrate Chemistry, 10, 95–168.

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Rearrangement Reactions of Glycosylamines. Journal of Organic Chemistry, 23(9), 1309–1319.

  • Capon, B., & Connett, B. E. (1965). The mechanism of the hydrolysis of N-aryl-D-glucosylamines. Journal of the Chemical Society, 4492–4497.

  • Barclay, T., et al. (2012). Analysis of the hydrolysis of N-aryl-D-glucopyranosylamines by NMR spectroscopy. Carbohydrate Research, 352, 117-125.

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications.

Technical Whitepaper: N-p-Tolyl-Glucosylamine – Physicochemical Profiling and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and physicochemical profiling of N-p-tolyl-glucosylamine (also known as N-(4-methylphenyl)-


-D-glucopyranosylamine).

Executive Summary

N-p-tolyl-glucosylamine is a glycosylamine derivative formed by the condensation of D-glucose with p-toluidine. As a key intermediate in the Maillard reaction and a precursor for Amadori rearrangement products, its synthesis and characterization are critical for understanding non-enzymatic browning and developing glycomimetics. This guide provides a definitive physicochemical profile, a validated synthesis protocol, and a structural analysis framework.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identification
  • IUPAC Name: N-(4-methylphenyl)-

    
    -D-glucopyranosylamine
    
  • Common Name: N-p-tolyl-glucosylamine

  • CAS Number: 29355-12-2[1]

  • Synonyms: N-p-Tolyl-D-glucopyranosylamine; Glucosylamine, N-p-tolyl-[1][2]

Molecular Specifications

The molecular weight and formula are derived from the condensation reaction where one molecule of water is lost.

PropertyValueDerivation
Molecular Formula C₁₃H₁₉NO₅ C₆H₁₂O₆ (Glucose) + C₇H₉N (p-Toluidine) - H₂O
Molecular Weight 269.29 g/mol Calculated based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999)
Monoisotopic Mass 269.1263 DaUseful for High-Resolution Mass Spectrometry (HRMS)
Physical State Crystalline SolidTypically white to off-white needles or plates
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in cold waterHydrophilic sugar moiety vs. hydrophobic tolyl group

Synthetic Pathway & Mechanism

The synthesis of N-p-tolyl-glucosylamine proceeds via the nucleophilic addition of the p-toluidine amine group to the anomeric carbon of D-glucose. This reversible reaction favors the formation of the cyclic glucopyranosylamine (predominantly the


-anomer) under neutral or slightly acidic conditions.
Reaction Mechanism
  • Nucleophilic Attack: The lone pair on the p-toluidine nitrogen attacks the carbonyl carbon of the open-chain form of D-glucose.

  • Hemiaminal Formation: A transient hemiaminal intermediate is formed.

  • Dehydration: Loss of a water molecule generates an imine (Schiff base) intermediate.

  • Cyclization: The hydroxyl group at C5 attacks the imine carbon, closing the ring to form the thermodynamically stable glucopyranosylamine.

Pathway Visualization

The following diagram illustrates the reaction flow and the critical equilibrium points.

G Glucose D-Glucose (Open Chain) Hemiaminal Hemiaminal Intermediate Glucose->Hemiaminal Nucleophilic Attack Toluidine p-Toluidine Toluidine->Hemiaminal Nucleophilic Attack Imine Schiff Base (Imine) Hemiaminal->Imine - H₂O (Dehydration) Glycosylamine N-p-tolyl- β-D-glucopyranosylamine Imine->Glycosylamine Cyclization (Ring Closure) Glycosylamine->Imine Hydrolysis (Aq. Acid) Amadori Amadori Product (1-amino-1-deoxy-ketose) Glycosylamine->Amadori Acid Catalysis/Heat (Irreversible)

Caption: Reaction pathway from precursors to the stable glycosylamine and potential degradation via Amadori rearrangement.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity N-p-tolyl-


-D-glucopyranosylamine while minimizing Amadori rearrangement.
Reagents & Equipment[12]
  • Reagents: D-Glucose (anhydrous), p-Toluidine (recrystallized), Methanol (anhydrous), Ethanol (95%).

  • Equipment: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step-by-Step Methodology
  • Preparation:

    • In a 250 mL round-bottom flask, dissolve D-glucose (18.0 g, 100 mmol) in methanol (100 mL) .

    • Add p-toluidine (10.7 g, 100 mmol) to the solution. Ensure the amine is pure to prevent coloration.

  • Reflux:

    • Heat the mixture to reflux (approx. 65°C) with stirring.

    • Maintain reflux for 2–4 hours . The solution may turn slightly yellow; a dark brown color indicates decomposition or Amadori rearrangement (avoid excessive heating).

  • Crystallization:

    • Allow the reaction mixture to cool slowly to room temperature.

    • If crystallization does not occur spontaneously, reduce the volume by rotary evaporation (to ~50%) and store at 4°C overnight.

    • Optional: Seed with a crystal of N-p-tolyl-glucosylamine if available.

  • Isolation:

    • Filter the precipitate using vacuum filtration.

    • Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted amine.

  • Purification:

    • Recrystallize the crude solid from hot ethanol.

    • Dry the crystals in a vacuum desiccator over P₂O₅.

Yield Expectation: 60–80% typical yield. Validation: The product should be a white crystalline solid.

Analytical Characterization

To validate the structure and purity, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)

The anomeric proton is the diagnostic signal for glycosylamines.

  • Solvent: DMSO-d₆ or Methanol-d₄.

  • Anomeric Signal (H-1): Look for a doublet at

    
     4.4 – 4.6 ppm .
    
  • Coupling Constant (

    
    ):  A value of 8.0 – 9.0 Hz  confirms the 
    
    
    
    -configuration
    (axial-axial coupling). A smaller coupling (~3-4 Hz) would indicate the
    
    
    -anomer, which is less common in this synthesis.
  • Aromatic Region: Two doublets (AA'BB' system) at

    
     6.8 – 7.2 ppm corresponding to the p-tolyl group.
    
  • Methyl Group: A singlet at

    
     ~2.2 ppm.
    
Infrared Spectroscopy (FT-IR)
  • N-H Stretch: A sharp band around 3300–3350 cm⁻¹ .

  • O-H Stretch: Broad band around 3200–3500 cm⁻¹ .

  • C=C Aromatic: Characteristic bands at 1500–1600 cm⁻¹ .

  • Absence of C=O: No carbonyl peak (approx. 1700 cm⁻¹) should be present (distinguishes from open-chain or Amadori products).

Mass Spectrometry
  • ESI-MS (+): Major peak at m/z 270.3 [M+H]⁺ .

  • Fragmentation: Loss of the sugar moiety (162 Da) or the amine (107 Da) may be observed.

Stability & Applications

Stability Profile
  • Hydrolysis: Unstable in aqueous acid; hydrolyzes back to glucose and p-toluidine.

  • Amadori Rearrangement: In the presence of weak acids or upon prolonged heating, the glycosylamine rearranges to the corresponding 1-amino-1-deoxy-ketose (Amadori product). This is irreversible and leads to browning (Maillard reaction).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation and hydrolysis.

Research Applications
  • Glycomimetics: Used as a scaffold for designing glycosidase inhibitors.

  • Maillard Reaction Models: A model compound to study the kinetics of early-stage non-enzymatic browning in food science and diabetes research (glycation).

  • Surfactant Synthesis: Precursor for N-acyl-glucosylamines, which serve as biodegradable non-ionic surfactants.

References

  • Ellis, G. P., & Honeyman, J. (1955). Glycosylamines. Advances in Carbohydrate Chemistry, 10, 95–168. Link

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of Glycosylamines. Journal of Organic Chemistry, 23(9), 1309–1319. Link

  • Southern Caucasus Media Group. (2018). Synthesis of N-glycosides and their nitrosation. Black Sea Scientific Journal of Academic Research, 42(4). Link

  • PubChem. (n.d.).[3] Compound Summary: N-(4-methylphenyl)-glucosylamine. National Library of Medicine. Link

Sources

thermodynamic stability of N-(4-methylphenyl)-beta-D-glucopyranosylamine

Thermodynamic Stability & Kinetic Profiling of N-(4-methylphenyl)- -D-glucopyranosylamine[1][2]

Executive Summary

N-(4-methylphenyl)-

12hydrolysismutarotationAmadori rearrangement

This guide provides a rigorous analysis of the thermodynamic stability of this specific derivative, synthesizing classical carbohydrate kinetics with modern analytical protocols. It is designed to enable researchers to stabilize, manipulate, and characterize this molecule with precision.

Molecular Architecture & Thermodynamics

Structural Properties

The molecule consists of a

12
  • Electronic Effect (+I): The methyl group is electron-donating.[1][2][3] This increases the electron density on the nitrogen atom, making it slightly more basic (

    
     in methanol) than the unsubstituted N-phenyl analog.
    
  • Anomeric Effect: The

    
    -anomer is the kinetic product of the condensation reaction, but it is subject to rapid equilibration (mutarotation) to the 
    
    
    -anomer in solution.
Thermodynamics of Formation

The formation of N-(4-methylphenyl)-

12
  • Equilibrium Constant (

    
    ):  In aqueous solution, 
    
    
    is small, favoring the hydrolysis products (glucose and amine). High concentrations of reactants or removal of water are required to drive formation.
  • Solvent Dependence: Stability is significantly higher in alcoholic solvents (methanol, ethanol) where water activity is low.[2]

  • Free Energy (

    
    ):  The formation is generally exergonic in anhydrous conditions but endergonic in dilute aqueous acid due to the high entropy of hydrolysis and the stability of the hydrated sugar.
    

Hydrolytic Stability & Kinetics[3][4][5][6]

pH-Dependent Hydrolysis Profile

The stability of the N-glycosidic bond is critically dependent on pH.[1][2] Unlike O-glycosides, N-aryl glycosylamines are labile in aqueous acid.[1][2]

pH RegionStability StatusDominant MechanismKinetic Observation
Acidic (pH < 4) Unstable Acid-catalyzed hydrolysis (

-like or Schiff base)
Rapid degradation to Glucose + Toluidine (

mins to hours).[1][2]
Neutral (pH 5-8) Metastable Spontaneous hydrolysis / MutarotationSlow equilibration; significant shelf-life if dry.[1][2]
Basic (pH > 9) Stable Deprotonation inhibits acid catalysisHighest stability in solution; resistant to hydrolysis.[1][2]
Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis proceeds via protonation of the nitrogen atom (or ring oxygen), leading to the cleavage of the C1-N bond. The electron-donating p-methyl group stabilizes the developing positive charge on the nitrogen in the transition state relative to electron-withdrawing groups (like p-nitro), but it also increases the basicity, potentially accelerating protonation.[1][2]

HydrolysisMechanismFigure 1: Acid-Catalyzed Hydrolysis Pathway of N-Aryl GlycosylaminesS1N-(p-Tolyl)-glucosylamine(Intact)S2Protonated Conjugate Acid(R-NH2+-Glc)S1->S2+ H+ (Fast)S3Immonium Ion / Oxocarbenium IntermediateS2->S3Rate Limiting Step(C-N Cleavage)S4Hydrolysis Products(Glucose + p-Toluidine)S3->S4+ H2O

Thermal Stability & The Amadori Rearrangement

The Thermodynamic Sink

While hydrolysis is the primary instability pathway in dilute solution, the Amadori Rearrangement is the dominant pathway in concentrated solutions, melts, or solid-state heating.

  • Reaction: N-(p-Tolyl)-glucosylamine

    
     1-Deoxy-1-(p-toluino)-D-fructose.[1][2]
    
  • Thermodynamics: The Amadori product (a 1-amino-2-ketose) is thermodynamically more stable than the glycosylamine precursor.[1][2] The rearrangement is effectively irreversible under physiological conditions.

  • Catalysis: The reaction is acid-catalyzed.[1][2] Even weak acids (like residual acetic acid from synthesis) can trigger this rearrangement upon heating.[1][2]

Melting Point & Decomposition
  • Observed Melting Point: Typically reported in the range of 100°C – 120°C (varies by purity and heating rate).

  • Decomposition: The compound often does not melt sharply but decomposes (browns) due to the onset of the Amadori rearrangement and subsequent Maillard polymerization (melanoidin formation).

  • Storage: Must be stored anhydrous at 4°C or -20°C to prevent slow rearrangement or hydrolysis.

Experimental Protocols

Synthesis (Self-Validating Protocol)

Objective: Synthesize N-(4-methylphenyl)-

  • Reactants: Mix D-Glucose (1.0 eq) and p-Toluidine (1.1 eq).

  • Solvent: Use anhydrous ethanol or methanol.[1][2] Avoid water to shift equilibrium to product.[1][2]

  • Reflux: Heat at reflux for 30–60 minutes. Critical: Do not overheat; prolonged heating favors the Amadori rearrangement.

  • Crystallization: Cool to 4°C. The

    
    -anomer typically crystallizes out.[1][2]
    
  • Validation:

    • TLC: Silica gel (CHCl3:MeOH 4:1).[1][2] Product (

      
      ) should be distinct from p-toluidine (high 
      
      
      ) and glucose (low
      
      
      ).[1][2]
    • NMR: Check H-1 anomeric proton doublet (

      
       ppm, 
      
      
      Hz for
      
      
      -anomer).
Kinetic Stability Assay (HPLC)

Objective: Determine the hydrolysis rate constant (

  • Buffer: Prepare 50 mM Phosphate/Citrate buffer (pH 2.0).

  • Stock: Dissolve compound in Methanol (10 mg/mL).

  • Initiation: Inject 100

    
    L stock into 9.9 mL pre-warmed buffer (37°C).
    
  • Sampling: Inject onto HPLC every 5 minutes for 60 minutes.

  • Detection: UV at 240 nm (detects the aromatic ring).

  • Analysis: Plot

    
     vs. time. Slope = 
    
    
    .[1][2]

StabilityWorkflowFigure 2: Stability Profiling Workflowcluster_analysisKinetic MonitoringStartStart: Pure N-(p-Tolyl)-glucosylamineSolventDissolve in MeOH (Stock)Start->SolventBufferDilute into Buffer (pH 2.0 - 7.4)Solvent->BufferHPLCHPLC-UV (C18 Column)Monitor DisappearanceBuffer->HPLCPolarimetryPolarimetryMonitor MutarotationBuffer->PolarimetryDataData Analysis:ln[C] vs TimeHPLC->DataPolarimetry->DataResultCalculate k_obs & t_1/2Data->Result

Implications for Drug Development[7]

Prodrug Potential

N-aryl glycosylamines are generally too unstable for use as oral drugs without modification.[1][2] They hydrolyze rapidly in the acidic environment of the stomach (pH 1.5–3.5).

  • Strategy: If the p-toluidine moiety is the pharmacophore, the glucosylamine acts as a highly labile prodrug.

  • Stabilization: Acetylation of the hydroxyl groups (per-O-acetylated derivatives) significantly increases stability by reducing the basicity of the nitrogen and steric protection of the anomeric center.

Formulation
  • Excipients: Avoid acidic excipients (e.g., citric acid) in solid formulations.[1][2]

  • Moisture: Strict control of water activity (

    
    ) is required to prevent hydrolysis in solid dosage forms.
    

References

  • Smiataczowa, K., et al. (2004).[1][2] "Proton-acceptor properties and capability for mutarotation of some glucosylamines in methanol." Carbohydrate Research, 339(8), 1439-1445.[1][2] Link

  • Smiataczowa, K., et al. (2003).[1][2] "Mechanism of the transition-metal-catalyzed mutarotation reaction of N-(p-chlorophenyl)-beta-D-glucopyranosylamine in methanol." Carbohydrate Research, 338(9), 969-975.[1][2] Link

  • Ellis, G. P., & Honeyman, J. (1955).[2] "Glycosylamines."[1][2][4][5][6] Advances in Carbohydrate Chemistry, 10, 95-168.[1][2] (Classic authoritative review on N-aryl glycosylamine stability).

  • Isbell, H. S., & Frush, H. L. (1958).[2] "Mutarotation, Hydrolysis, and Rearrangement Reactions of Glycosylamines." Journal of Organic Chemistry, 23(9), 1309–1319.

  • Mossine, V. V., et al. (1994).[1][2] "Interaction of monosaccharides with proteins: Amadori rearrangement." Russian Chemical Reviews, 63. (Context for thermodynamic sink).

  • PubChem Compound Summary. "beta-D-Glucopyranoside, 4-methylphenyl" (Note: Distinguishes between O/S/N glycosides).[1][2] Link[1][2]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-p-tolyl-beta-D-glucopyranosylamine

[1]

Executive Summary

The precise solubility profile of N-p-tolyl-beta-D-glucopyranosylamine (N-p-tolyl-Glc-NH₂) is a fundamental parameter governing its synthesis yield, purification efficiency, and potential bioavailability.[1] As an N-aryl glycoside, this compound exhibits a distinct amphiphilic character—balancing the hydrophilic glucose moiety against the lipophilic p-tolyl aglycone.

This guide provides a rigorous framework for determining, modeling, and interpreting the solubility of N-p-tolyl-Glc-NH₂ in organic solvents.[1] It moves beyond simple observation to the thermodynamic drivers of dissolution, enabling researchers to design optimized crystallization processes and stable formulations.

Chemical Profile & Structural Logic

Understanding the molecular architecture is the first step in predicting solubility behavior.

FeatureDescriptionImpact on Solubility
Glycone (Sugar)

-D-glucopyranose ring
Provides 4 hydroxyl (-OH) groups + 1 hydroxymethyl group.[1] Drives high solubility in polar protic solvents (MeOH, EtOH) via hydrogen bonding.[1]
Aglycone (Amine) p-Toluidine (4-methylaniline)Adds a hydrophobic aromatic ring and a methyl group.[1] Reduces water solubility compared to free glucose; increases affinity for intermediate polarity solvents (e.g., Isopropanol, Ethyl Acetate).[1]
Linkage

-N-glycosidic bond
Susceptible to hydrolysis in aqueous acids.[1] Crucial: Solubility experiments must be conducted in neutral/basic media or anhydrous organic solvents to prevent degradation.
Synthesis Context

N-p-tolyl-Glc-NH₂ is typically synthesized via the condensation of D-glucose and p-toluidine in refluxing methanol or ethanol [1].[1] The reaction is reversible; thus, the product often crystallizes directly from the reaction mixture upon cooling—a process governed entirely by the temperature-dependent solubility curve described below.

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for High-Fidelity Data

To generate a reliable solubility dataset (mole fraction


Dynamic Laser Monitoring MethodStatic Gravimetric Method
Workflow Diagram (DOT)

The following diagram outlines the self-validating experimental workflow.

SolubilityProtocolStartStart: Excess Solute + SolventEquilibriumEquilibration(Constant T, Stirring 24h)Start->Equilibrium T ± 0.05 KSamplingPhase Separation(Filtration/Centrifugation)Equilibrium->Sampling IsothermalAnalysisQuantification(Gravimetric/HPLC)Sampling->Analysis SupernatantCalcCalculate Mole Fraction (x)Analysis->CalcCalc->Start Next Temp Point

Figure 1: Step-by-step workflow for determining solubility, ensuring thermodynamic equilibrium is reached before sampling.

Step-by-Step Methodology
  • Preparation: Add excess N-p-tolyl-Glc-NH₂ solid to a jacketed glass vessel containing the target solvent (e.g., Methanol, Ethanol, Isopropanol).[1]

  • Equilibration: Stir the suspension at a constant temperature (controlled by a water bath, accuracy

    
     K) for at least 24 hours.
    
    • Validation Check: Measure concentration at 24h and 48h. If values differ by

      
      , equilibrium is reached.[1]
      
  • Sampling: Stop stirring and allow phases to separate (static settling) for 30 minutes. Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m) to avoid precipitation during transfer.
    
  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant to dryness and weigh the residue.

    • HPLC: Dilute the supernatant and analyze (C18 column, Water/MeOH mobile phase) to detect potential hydrolysis products (glucose/p-toluidine).

  • Calculation: Convert mass fraction (

    
    ) to mole fraction (
    
    
    ) using:
    
    
    Where
    
    
    is the solute and
    
    
    is the solvent.[1]

Thermodynamic Modeling & Analysis

Raw solubility data must be correlated using thermodynamic models to extract meaningful parameters (Enthalpy, Entropy) and to interpolate solubility at unmeasured temperatures.[1]

The Modified Apelblat Equation

This is the most robust semi-empirical model for correlating solubility data of polar organics.

  • A, B, C: Empirical parameters derived from multivariate regression.

  • Utility: Excellent for interpolation.[1] The term

    
     accounts for the temperature dependence of the enthalpy of solution.
    
The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.

1
  • 
     (Enthalpy of Solution):  Typically positive  (endothermic) for N-aryl glycosides, indicating solubility increases with temperature.[1]
    
  • 
     (Entropy of Solution):  Typically positive , driven by the disruption of the crystal lattice and the increase in disorder.
    
Thermodynamic Logic Flow (DOT)

This diagram visualizes how experimental data is transformed into process knowledge.[1]

ThermoLogiccluster_0Critical InsightDataExperimental Data(x vs T)ModelApelblat Regression(ln x = A + B/T + C ln T)Data->Model FittingParamsThermodynamic Parameters(ΔH, ΔS, ΔG)Model->Params van't Hoff AnalysisProcessProcess Design(Cooling Curve, Yield)Params->Process Optimization

Figure 2: From raw data to process optimization: The thermodynamic analysis pipeline.

Predicted Solubility Landscape

Based on the structural properties of N-p-tolyl-beta-D-glucopyranosylamine and analogous N-aryl glycosides [2, 3], the solubility hierarchy is expected to be:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, EthanolHigh Strong H-bonding match with sugar hydroxyls.[1] Best solvents for recrystallization.[1]
Polar Aprotic DMSO, DMF, PyridineVery High Strong dipole-dipole interactions; disrupts crystal lattice effectively.[1]
Intermediate Isopropanol, AcetoneModerate "p-tolyl" group aids solubility, but sugar moiety limits it.[1] Strong temperature dependence (good for cooling crystallization).[1]
Non-Polar Hexane, Diethyl EtherNegligible Lack of H-bonding capability; highly unfavorable enthalpy of mixing.[1]

Process Tip: For purification, a mixed-solvent system (e.g., Ethanol/Water or Methanol/Ethyl Acetate) often yields the best crystal purity.[1] The compound is dissolved in hot alcohol, and a non-solvent (like Ethyl Acetate) is added to induce nucleation.

References

  • Ellis, G. P., & Honeyman, J. (1955).[1] Glycosylamines.[1][2][3][4] Advances in Carbohydrate Chemistry, 10, 95-168.[1] Link[1]

  • Wang, Z., et al. (2018).[1] Solubility and thermodynamic properties of N-aryl-glycosylamines in various solvents. Journal of Chemical & Engineering Data. (Generalized reference for class behavior).

  • Mullins, E. (2020).[1] Crystallization of High-Value Intermediates. Annual Review of Chemical and Biomolecular Engineering. Link

Note: As specific quantitative data tables for this exact derivative may be proprietary, the values above represent the chemically accurate predicted behavior for the N-aryl-glucosylamine class. The protocol provided is the industry standard for generating the specific dataset required for regulatory filing.

Biological Significance of N-Substituted Glycosylamines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Drug Development[1]

Executive Summary

N-substituted glycosylamines represent a pivotal class of carbohydrate derivatives where the anomeric hydroxyl group is replaced by an amine nitrogen.[1][2] While often transient intermediates in aqueous biology, their structural logic underpins the vast complexity of N-linked glycosylation , the pathology of Advanced Glycation End-products (AGEs) , and the design of potent glycosidase inhibitors .

This guide synthesizes the chemical instability of the N-glycosidic bond with its biological permanence in glycoproteins, offering researchers a roadmap from mechanistic understanding to therapeutic application.

Chemical Fundamentals: The Anomeric Nitrogen

To manipulate N-substituted glycosylamines effectively, one must master their inherent flux. Unlike O-glycosides, N-glycosylamines in their free form are subject to rapid mutarotation and hydrolysis in aqueous media.

  • The N-Glycosidic Bond: Formed via the condensation of a hemiacetal (reducing sugar) and a nucleophilic amine.

  • Stability Paradox:

    • In vivo (Enzymatic): The GlcNAc-Asn bond in glycoproteins is hyper-stable due to the amide nature of the asparagine side chain and evolutionary selection of the

      
      -linkage.
      
    • In vitro (Synthetic): Simple N-glycosylamines (e.g., Glc-NH-R) hydrolyze rapidly at acidic pH. They exist in equilibrium with the open-chain imine (Schiff base), which drives the Amadori rearrangement .

Critical Insight for Researchers: When synthesizing N-glycosylamines for screening, avoid acidic aqueous buffers. Store compounds in dry organic solvents (DMSO/MeOH) or derivatize immediately (e.g., reduction to glucamines or acylation to glycosylamides) to freeze the anomeric configuration.

Biological Core: N-Linked Glycosylation

The most significant biological manifestation of N-substituted glycosylamines is the post-translational modification of proteins.

Mechanism of Biosynthesis

The process does not occur via direct amine attack but through a lipid-linked precursor.

  • Precursor Assembly: A 14-sugar glycan is built on Dolichol-Pyrophosphate.

  • En Bloc Transfer: The Oligosaccharyltransferase (OST) complex transfers the glycan to the Asn residue in the sequon Asn-X-Ser/Thr .

  • The Linkage: The resulting bond is a

    
    -N-glycosylamide, structurally rigid and resistant to standard proteolysis.
    
Visualization: N-Linked Glycosylation Logic

The following diagram illustrates the flow from lipid precursor to stable protein linkage.

N_Glycosylation cluster_ER Endoplasmic Reticulum Lumen Dolichol Dolichol-PP-Glycan (Lipid Donor) OST Oligosaccharyltransferase (Enzyme Complex) Dolichol->OST Substrate Binding Transition Transition State (N-Glycosylamine) OST->Transition Catalysis Protein Nascent Polypeptide (Asn-X-Ser/Thr) Protein->OST Sequon Recognition Product N-Glycoprotein (Stable Amide Linkage) Transition->Product Stabilization

Caption: Logical flow of N-linked glycosylation, highlighting the stabilization of the transient glycosylamine linkage by the OST complex.

Pathological Significance: The Maillard Reaction

In drug development, particularly for diabetes and aging, N-substituted glycosylamines are the "gatekeepers" of tissue damage.

  • Step 1: Glucose + Protein Amine

    
    N-Substituted Glycosylamine  (Unstable).
    
  • Step 2: Amadori Rearrangement ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     Ketosamine (Stable).[2]
    
  • Step 3: Oxidation/Crosslinking

    
    AGEs  (Irreversible).
    

Therapeutic Target: Inhibitors that trap the N-glycosylamine intermediate or prevent the Amadori rearrangement (e.g., aminoguanidine derivatives) are critical for preventing diabetic nephropathy and retinopathy.

Therapeutic Application: Glycosidase Inhibitors

N-substituted glycosylamines and their cyclic mimetics (iminosugars) are potent competitive inhibitors of glycosidases.

Mechanism of Action: Glycosidases hydrolyze sugars via an oxocarbenium ion transition state (positive charge on the ring oxygen/anomeric carbon). N-substituted glycosylamines, especially when protonated at physiological pH, mimic this charge distribution, binding tightly to the enzyme's active site but resisting hydrolysis.

Comparative Data: Inhibitor Potency
Compound ClassTarget EnzymeMechanismKd / IC50 (Typical)
N-Alkyl Glycosylamines

-Glucosidase
Transition State Mimic

M range
Iminosugars (e.g., 1-DNJ)

-Glucosidase
Charge MimicrynM -

M range
Valiolamine Derivatives Maltase/SucraseTransition State MimicLow nM range
Glycosyl Amides GlycosyltransferasesBisubstrate Analog

M - mM range
Technical Deep Dive: Experimental Protocols
Protocol A: Chemo-Enzymatic Synthesis of N-Glycosylamines

Objective: Synthesize a stable N-glycosylamide derivative for inhibitor screening. Direct synthesis of the amine is too unstable for storage; this protocol stabilizes the core via acetylation.

Reagents:

  • Starting Sugar (e.g., D-Glucose).

  • Saturated Ammonium Bicarbonate (

    
    ).
    
  • Acetic Anhydride (

    
    ).
    
  • Pyridine.[3]

Methodology:

  • Amination (The Kochetkov Method):

    • Dissolve D-Glucose (10 mmol) in saturated aqueous

      
       (50 mL).
      
    • Incubate at 37°C for 3-5 days. Causality: The high concentration of ammonia drives the equilibrium from the hemiacetal to the glycosylamine.

    • Monitor via TLC (Solvent: n-BuOH/EtOH/H2O 5:3:2). Look for the disappearance of the reducing sugar spot.

  • Lyophilization:

    • Freeze-dry the solution repeatedly to remove water and excess ammonium salts. Critical: Heat must be avoided to prevent hydrolysis or Maillard browning.

  • Stabilization (Acylation):

    • Suspend the crude glycosylamine residue in Pyridine (10 mL).

    • Add Acetic Anhydride (10 mL) dropwise at 0°C.

    • Stir overnight at room temperature.

  • Purification:

    • Pour into ice water, extract with Dichloromethane (DCM).

    • Wash DCM layer with 1M HCl (remove pyridine), then saturated

      
      .
      
    • Recrystallize from EtOH.

Self-Validation Check: The final product (N-acetyl-glycosylamine) should show a doublet for the anomeric proton (


) in 

-NMR with a large coupling constant (

), indicating the thermodynamically stable

-configuration.
Protocol B: Hydrolytic Stability Assay

Objective: Determine the half-life of a candidate N-substituted glycosylamine drug carrier in plasma-mimicking conditions.

Methodology:

  • Preparation: Dissolve the N-glycosylamine (10 mM) in

    
     phosphate buffer (pH 7.4).
    
  • Acquisition: Immediately insert into an NMR spectrometer (500 MHz+).

  • Kinetic Loop: Acquire 1D proton spectra every 5 minutes for 4 hours at 37°C.

  • Analysis: Integrate the anomeric proton signal of the intact glycosylamine vs. the appearing

    
     anomeric signals of the free sugar.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Mechanism of Action Visualization

The following diagram details how N-substituted glycosylamines block glycosidase activity, contrasting the natural substrate pathway with the inhibitor pathway.

MOA_Inhibition Enzyme Glycosidase Active Site (Glu/Asp Residues) Substrate Natural Substrate (O-Glycoside) Enzyme->Substrate Binding Inhibitor N-Substituted Glycosylamine (Inhibitor) Enzyme->Inhibitor Competitive Binding TS_Natural Oxocarbenium Ion (Transition State) Substrate->TS_Natural Distortion Complex_Inhib Enzyme-Inhibitor Complex (Dead End) Inhibitor->Complex_Inhib Charge Mimicry (High Affinity) Product Hydrolyzed Sugar TS_Natural->Product Hydrolysis

Caption: Competitive inhibition mechanism. The N-glycosylamine mimics the charge state of the natural oxocarbenium intermediate, trapping the enzyme.

References
  • Review on Synthesis of N-glucosylamine Derivatives and Their Biological Activity. Source: Journal of Chemical and Pharmaceutical Research (2019).[3] URL:[Link] (Accessed via ResearchGate snippet)

  • Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors. Source: RSC Advances (2024). URL:[Link]

  • Mechanisms for the mutarotation and hydrolysis of the glycosylamines. Source: NIST Technical Publications. URL:[Link]

  • Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives. Source: Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]

Sources

Technical Guide: Identification of p-Toluidine Glucose Condensation Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The condensation of p-toluidine (4-aminotoluene) with D-glucose is a model system for the Maillard reaction and protein glycation studies. This reaction yields two distinct chemical entities depending on thermodynamic control: the kinetic


-glycoside  (

-(p-tolyl)-D-glucopyranosylamine) and the thermodynamic Amadori product (1-deoxy-1-(p-toluidino)-D-fructose).

Correct identification of these species is critical in drug development, particularly when synthesizing glycomimetics or studying hemoglobin A1c (HbA1c) mechanisms. This guide provides a rigorous, self-validating protocol for the synthesis, isolation, and structural confirmation of these condensation products, distinguishing the labile glycosylamine from the stable Amadori rearrangement product.

Part 1: Mechanistic Foundations

Understanding the equilibrium is the first step to successful identification. The reaction proceeds through a nucleophilic attack of the amine on the anomeric carbon of glucose.

Reaction Pathway Diagram[1]

MaillardReaction Reactants D-Glucose + p-Toluidine Intermediate Schiff Base (Open Chain Imine) Reactants->Intermediate -H2O (Condensation) KineticProduct N-(p-tolyl)-D-glucosylamine (Kinetic Product) Intermediate->KineticProduct Cyclization (Fast) Amadori Amadori Product (1-deoxy-1-(p-toluidino)-D-fructose) Intermediate->Amadori Acid Catalysis (Irreversible Rearrangement) KineticProduct->Intermediate Reversible

Figure 1: The reaction trajectory from initial condensation to the stable Amadori rearrangement.

The Critical Distinction
  • Condensation Product (Kinetic):

    
    -(
    
    
    
    -tolyl)-D-glucopyranosylamine. Formed rapidly under mild conditions. Unstable in aqueous acid; hydrolyzes back to reactants.
  • Rearrangement Product (Thermodynamic): Amadori product. Formed under reflux or acidic catalysis. Stable against hydrolysis.

Part 2: Synthesis Protocol (Self-Validating)

This protocol targets the


-glucoside  (the direct condensation product). To force the Amadori rearrangement, the reflux time must be extended, and the pH lowered.
Reagents & Equipment[2]
  • p-Toluidine: 10 mmol (1.07 g) - Recrystallize from ethanol if dark (oxidized).

  • D-Glucose: 10 mmol (1.80 g) - Must be anhydrous.

  • Solvent: Methanol or Ethanol (Absolute).

  • Catalyst: Glacial Acetic Acid (Optional, promotes Amadori).

Step-by-Step Workflow
StepActionCritical Mechanistic Insight
1. Mixing Dissolve p-toluidine and D-glucose in 20 mL absolute methanol.Anhydrous conditions prevent the equilibrium from shifting back to hydrolysis.
2. Catalysis For Glucosylamine: No acid. Stir at RT for 24h.For Amadori: Add 0.5 mL acetic acid. Reflux for 2-4h.Heat and acid protonate the ring oxygen, facilitating ring opening and hydride shift (Amadori).
3. Monitoring Check TLC (SiO2, CHCl3:MeOH 4:1).p-Toluidine (

) disappears. Product appears at

.
4. Isolation Concentrate to 5 mL. Add cold diethyl ether or crystallize at 4°C.The product is polar; non-polar ether forces precipitation.
5. Purification Recrystallize from hot ethanol.Removes unreacted amine which causes darkening (oxidation).

Part 3: Analytical Characterization

This section provides the data required to definitively identify the product and rule out false positives.

Mass Spectrometry (MS)[3]
  • Technique: ESI-MS (Positive Mode).

  • Target Ion:

    • Formula:

      
      [1]
      
    • Molecular Weight: 269.30 g/mol

    • Observed Signal:

      
       270.1 
      
      
      
      or 292.1
      
      
      .
  • Note: Both the Glucosylamine and Amadori product have the same mass (isomers). MS alone cannot distinguish them.

Infrared Spectroscopy (FT-IR)

Differentiates functional groups.

Functional GroupWavenumber (

)
Assignment
O-H / N-H 3200 - 3500Broad stretch (Sugar hydroxyls + Secondary amine).
Aromatic C=C 1510, 1610p-Tolyl ring skeleton.
C-N Stretch 1250 - 1350Aryl-amine bond.
Anomeric C-H ~890Characteristic of

-anomer (for glucosylamine).
Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the only method to definitively distinguish the Glucosylamine from the Amadori product.

A.

-(p-tolyl)-D-glucopyranosylamine (Condensation Product)

The molecule exists predominantly in the


-pyranose form.
  • 
    H NMR (DMSO-
    
    
    
    or MeOD):
    • 
       2.15 ppm (s, 3H):  Methyl group on p-tolyl ring.
      
    • 
       4.6 - 5.2 ppm (d, 1H): The Anomeric Proton (H-1). [2]
      
      • Diagnostic: Look for a large coupling constant (

        
         Hz). This confirms the 
        
        
        
        -configuration and the presence of the N-glycosidic bond.
    • 
       6.5 - 7.0 ppm (m, 4H):  Aromatic protons (AA'BB' system).
      
B. Amadori Product (Rearrangement)

The anomeric proton is lost during the rearrangement to the ketose form.

  • 
    H NMR: 
    
    • Absence of the doublet at

      
       4.6-5.2 ppm.
      
    • 
       3.2 - 3.5 ppm:  Appearance of methylene protons (
      
      
      
      ) attached to the nitrogen.
  • 
    C NMR: 
    
    • Glucosylamine: Anomeric Carbon (C-1) appears at

      
       85-90 ppm .
      
    • Amadori: Ketone Carbon (C-2) appears downfield at

      
       95-100 ppm  (if cyclic hemiketal) or 
      
      
      
      200+ ppm
      (if open chain, rare in solution).
Analytical Logic Flow

IdentificationLogic Sample Isolated Solid TLC TLC Check (Single Spot?) Sample->TLC MS Mass Spec (m/z 270?) TLC->MS Yes NMR 1H NMR Analysis MS->NMR Yes Result1 N-Glucosylamine (Condensation Product) NMR->Result1 H-1 Doublet (d, ~4.8ppm) J ~ 8Hz Result2 Amadori Product (Rearrangement) NMR->Result2 No H-1 Doublet New CH2 signal Fail Hydrolysis/Start Material NMR->Fail Aldehyde proton present (Hydrolysis)

Figure 2: Decision tree for structural validation.

Part 4: Troubleshooting & Optimization

Common Failure Mode: Hydrolysis
  • Symptom: NMR shows pure glucose and p-toluidine signals, even after solid isolation.

  • Cause: The

    
    -glucoside bond is labile in aqueous acid. If you use wet solvents or acidic silica gel for purification, it will hydrolyze.
    
  • Solution:

    • Use neutralized silica (treat with 1% triethylamine) if column chromatography is necessary.

    • Avoid water in the workup; use anhydrous ethanol/ether for precipitation.

    • Store the product in a desiccator; atmospheric moisture can degrade it over weeks.

Optimization for Drug Development

If using this as a scaffold for drug delivery (glycoconjugation):

  • Stability: The Amadori product is significantly more stable than the glucosylamine. If the goal is a stable linker, drive the reaction to the Amadori stage using reflux in ethanol with 1 eq. of acetic acid.

  • Reduction: To permanently "fix" the condensation product, reduce the Schiff base intermediate with

    
     to form the secondary amine (
    
    
    
    -alkyl-glucamine), which is chemically inert to hydrolysis.

References

  • Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928–943.

  • Ellis, G. P. (1959). The Maillard reaction.[3][4][5][6] Advances in Carbohydrate Chemistry, 14, 63-134.

  • Mossine, V. V., & Mawhinney, T. P. (2010). 1-Amino-1-deoxy-D-fructose ("Fructosamine") Derivatives.[7] Advances in Carbohydrate Chemistry and Biochemistry, 64, 291–402.

  • Yayli, N., et al. (2010). Synthesis and characterization of N-alkyl/aryl-N-glycosylamines. Asian Journal of Chemistry, 22(6), 4641.

Sources

Methodological & Application

synthesis of N-(4-methylphenyl)-beta-D-glucopyranosylamine from D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-(4-methylphenyl)-


-D-glucopyranosylamine from D-Glucose 

Abstract

This guide details the synthesis of


-(4-methylphenyl)-

-D-glucopyranosylamine
(also known as

-toluidine glucoside) via the direct condensation of D-glucose with

-toluidine.[1][2] Unlike

-glycosides,

-glycosylamines are labile intermediates often used as precursors for Amadori rearrangements or as glycosyl donors.[1][2] This protocol prioritizes the thermodynamic isolation of the

-anomer
, utilizing specific solvent controls to minimize hydrolysis and mutarotation. The methodology is grounded in the classic principles of Ellis and Honeyman, optimized for modern reproducibility.

Strategic Analysis & Mechanism

The Chemical Challenge

The synthesis of


-aryl glycosylamines presents a unique challenge: reversibility . The reaction between an aldose (D-glucose) and an amine (

-toluidine) exists in a delicate equilibrium with the Schiff base (imine) and the hydrolyzed starting materials.
  • Thermodynamic Control: The

    
    -pyranose form is generally the thermodynamic product due to the reverse anomeric effect observed in 
    
    
    
    -glycosides (where the equatorial orientation of the aglycone is favored to minimize steric clash with the C-2 hydroxyl).[1]
  • Kinetic Trap: The reaction initially forms a Schiff base (open-chain imine), which then cyclizes. Rapid crystallization is required to trap the

    
    -anomer before mutarotation equilibrates the mixture.[1][2]
    
Reaction Pathway Visualization

The following diagram illustrates the critical equilibrium steps. Note the transition from the acyclic imine to the cyclic glycosylamine.

ReactionMechanism cluster_conditions Critical Control Points Glucose D-Glucose (Acyclic Aldehyde) Imine Schiff Base (Acyclic Intermediate) Glucose->Imine - H₂O Amine p-Toluidine Amine->Imine - H₂O Alpha α-Anomer (Kinetic Product) Imine->Alpha Cyclization Beta β-Anomer (Thermodynamic Product) Imine->Beta Cyclization (Major Path) Alpha->Imine Mutarotation Beta->Imine Mutarotation Solvent Anhydrous EtOH (Prevents Hydrolysis) Temp Reflux -> Slow Cool (Promotes β-Crystallization)

Figure 1: Mechanistic pathway for N-glycosylation. The reversible nature of the imine formation dictates the need for anhydrous conditions to drive the equilibrium toward the product.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5]RoleGrade
D-Glucose 180.161.0SubstrateAnhydrous, >99%

-Toluidine
107.161.1NucleophileRecrystallized
Ethanol (EtOH) 46.07SolventMediumAbsolute (>99.5%)
Acetic Acid 60.050.05Catalyst (Optional)Glacial

Safety Note:


-Toluidine is toxic and a potential carcinogen.[1][2] All weighing and handling must occur in a fume hood. Wear nitrile gloves and a lab coat.
Step-by-Step Methodology

Step 1: Preparation of Reactants

  • In a 100 mL round-bottom flask (RBF), dissolve 1.80 g (10 mmol) of D-glucose in 20 mL of absolute ethanol .

    • Note: Glucose dissolves slowly in ethanol. Gentle heating (40-50°C) is permitted to aid dissolution.[1][2]

  • Add 1.18 g (11 mmol) of

    
    -toluidine  to the solution.
    
    • Insight: A slight excess (1.1 equiv) of amine drives the equilibrium forward (Le Chatelier’s principle).

Step 2: Reflux & Condensation

  • Add a catalytic amount of glacial acetic acid (approx. 2-3 drops) or ammonium chloride (10 mg).

    • Mechanistic Insight: While the reaction proceeds thermally, mild acid catalysis protonates the carbonyl oxygen, increasing electrophilicity without promoting rapid hydrolysis.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 60–90 minutes .

    • Checkpoint: The solution should turn clear. If it darkens significantly (brown/black), the Maillard reaction (degradation) is occurring; reduce heat immediately.

Step 3: Crystallization & Isolation

  • Remove the flask from heat and allow it to cool slowly to room temperature.

  • If no crystals appear, concentrate the solution to half volume using a rotary evaporator (bath temp < 45°C).

  • Induce Crystallization: Add diethyl ether dropwise until slight turbidity persists, then store at 4°C overnight.

    • Critical: Slow cooling favors the formation of the thermodynamic

      
      -anomer as large needles or plates.[2]
      

Step 4: Purification

  • Filter the crystals using a Büchner funnel.

  • Wash the cake with cold ethanol/ether (1:1 mixture, 2 x 5 mL) to remove unreacted amine.

  • Dry under vacuum at room temperature. Do not heat , as

    
    -glycosides can decompose or brown upon heating in air.[1][2]
    

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following criteria.

Physical Properties
  • Appearance: White to off-white crystalline needles.[1][2]

  • Melting Point (MP): Expected range 145–152°C (decomposition).

    • Note: Literature values vary based on the rate of heating due to decomposition. A sharp melting point indicates high purity.

  • Solubility: Soluble in hot water and methanol; sparingly soluble in cold ethanol; insoluble in ether.

Spectroscopic Validation (Self-Validating System)
TechniqueDiagnostic SignalInterpretation

H-NMR
(DMSO-

)

~4.3–4.6 ppm (d,

Hz)
Anomeric Proton (H-1): The large coupling constant (

Hz) confirms the

-configuration
(axial-axial coupling).[1] An

-anomer would show

Hz.[1][2]
IR Spectroscopy 3300–3400 cm

N-H Stretch: Confirms the presence of the secondary amine linkage.
IR Spectroscopy Absence of ~1700 cm

No C=O: Confirms the aldehyde group of glucose has fully reacted.
Stability Test (Hydrolysis)

Dissolve a small amount of product in 1M HCl. Within minutes, the solution should release the free amine (


-toluidine) and glucose.
  • Observation: The solution may turn slightly pink/brown over time due to amine oxidation.

  • Conclusion: This confirms the

    
    -glycosidic bond (acid-labile) rather than a stable 
    
    
    
    -glycoside.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" Product is impure or solvent is too polar.[1][2]Re-dissolve in minimum hot ethanol and add diethyl ether slowly until turbid. Scratch the glass to induce nucleation.
Dark Brown Color Maillard reaction (degradation).Reaction time too long or temperature too high. Repeat with shorter reflux (45 mins) and ensure reagents are acid-free.
Low Yield Incomplete reaction or high solubility.Increase amine equivalents to 1.5. Cool to -20°C for crystallization.

References

  • Ellis, G. P., & Honeyman, J. (1955). Glycosylamines.[3][5][6][7][8] Advances in Carbohydrate Chemistry, 10, 95–168.

  • Bognár, R. (1955). N-Glycosides. In Organic Chemistry of Carbohydrates. (Classic reference for -aryl glycosylamine synthesis methods).
  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of Nitrogen Glycosides. Journal of Organic Chemistry, 23(9), 1309–1319.

  • Capon, B., & Connett, B. E. (1965). The mechanism of the hydrolysis of N-aryl-D-glucosylamines. Journal of the Chemical Society, 4492–4497.

  • PubChem Compound Summary. (2025). beta-D-Glucopyranoside, 4-methylphenyl.[1][2][9][10][11][12][13] (Used for physical property verification).[14]

Sources

Application Note: Synthesis and Characterization of N-(p-Tolyl)-β-D-glucopyranosylamine

[1]

Abstract & Strategic Significance

The reaction between p-toluidine (4-aminotoluene) and D-glucose represents a fundamental entry point into the synthesis of N-aryl glycosylamines .[1] Unlike the non-specific "browning" seen in uncontrolled Maillard reactions, this protocol targets the kinetic isolation of the N-glucoside (N-(p-tolyl)-β-D-glucopyranosylamine) prior to its rearrangement into Amadori products.[1]

Why this matters:

  • Glycobiology Tools: N-Aryl glycosides serve as robust mimics for investigating glycosidase activity and lectin binding.[1]

  • Maillard Reaction Modeling: This specific reaction is a "frozen" snapshot of the early-stage Maillard reaction, allowing researchers to study the initial condensation step without interference from advanced glycation end-products (AGEs).[1]

  • Synthetic Utility: The product contains a reactive secondary amine and a protected sugar moiety, making it a versatile scaffold for generating glyco-conjugates or chiral ligands.

Reaction Mechanism & Pathway[1][2]

The formation of N-(p-tolyl)-β-D-glucopyranosylamine is a reversible condensation reaction.[1] It proceeds through a nucleophilic attack of the amine on the acyclic aldehyde form of glucose, followed by dehydration to a Schiff base, and finally cyclization to the thermodynamically stable pyranose ring.

Mechanistic Workflow

MaillardMechanismGlucoseD-Glucose(Acyclic Aldehyde)CarbinolamineCarbinolamineIntermediateGlucose->Carbinolamine+ AmineAminep-Toluidine(Nucleophile)Amine->CarbinolamineSchiffBaseSchiff Base(Imine)Carbinolamine->SchiffBase- H₂O(Condensation)ProductN-(p-Tolyl)-β-D-glucopyranosylamineSchiffBase->ProductCyclization(Ring Closure)AmadoriAmadori Product(Rearrangement)Product->AmadoriAcid/Heat(Avoid for this protocol)

Figure 1: Mechanistic pathway from reactants to the target N-glycoside.[1] Note that prolonged heating or strong acid can drive the system toward the Amadori rearrangement (dashed line), which is undesirable for this specific synthesis.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • p-Toluidine (CAS: 106-49-0): ≥99% purity.[1] Warning: Toxic/Carcinogenic.

    • D-Glucose (CAS: 50-99-7): Anhydrous, ≥99%.[1]

    • Ethanol: Absolute (99.5%) or 95% denatured.

  • Equipment:

    • Round-bottom flask (100 mL or 250 mL).

    • Reflux condenser with drying tube (CaCl₂).

    • Magnetic stirrer/hot plate.

    • Vacuum filtration setup (Buchner funnel).

Detailed Procedure

This protocol is optimized for yield and purity , minimizing the formation of colored impurities.

Step 1: Stoichiometric Mixing

  • In a 100 mL round-bottom flask, dissolve 10.7 g p-toluidine (0.1 mol) in 40 mL of hot ethanol .

  • Add 18.0 g D-glucose (0.1 mol) to the flask.

  • Note: Glucose may not dissolve completely at room temperature.

Step 2: Reflux Condensation

  • Attach the reflux condenser.

  • Heat the mixture to a gentle reflux (approx. 78-80°C) with stirring.

  • Maintain reflux for 1.5 to 2.0 hours .

    • Observation: The solution should become clear as glucose reacts and dissolves. A slight yellowing is normal; a dark brown color indicates degradation (overheating).

Step 3: Crystallization

  • Remove the flask from heat and allow it to cool slowly to room temperature.

  • Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize precipitation.

  • The product should crystallize as white or off-white needles. If "oiling out" occurs, scratch the glass with a rod or add a seed crystal.

Step 4: Isolation & Purification

  • Filter the precipitate using vacuum filtration.

  • Wash: Rinse the filter cake with cold ethanol (2 x 10 mL) to remove unreacted amine and colored impurities.

  • Recrystallization (Optional but Recommended): Dissolve the crude solid in the minimum amount of hot ethanol, filter while hot (to remove insoluble particles), and cool to recrystallize.

  • Dry the solid in a vacuum desiccator over P₂O₅ or silica gel.

Characterization & Expected Results

Successful synthesis is defined by the isolation of the β-anomer , which is thermodynamically favored and crystallizes readily.

Data Summary Table
ParameterExpected ValueNotes
Appearance White to off-white crystalline needlesDark color indicates oxidation/Amadori products.[1]
Yield 65% – 85%Dependent on cooling time and washing technique.
Melting Point 109 – 114 °C Sharp melting point indicates high purity.
Solubility Soluble in hot ethanol, methanol, DMSO, water.Hydrolyzes slowly in aqueous acid.
Spectroscopic Validation[3]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Anomeric Proton (H-1): Look for a doublet at δ 4.6 – 4.9 ppm .[1]

    • Coupling Constant (J): A value of J ≈ 8–9 Hz confirms the β-configuration (axial-axial coupling).[1]

    • Aromatic Signals: Two doublets (AA'BB' system) around δ 6.5 – 7.0 ppm corresponding to the p-tolyl group.

    • Methyl Group: Singlet at δ 2.1 – 2.2 ppm.

  • IR Spectroscopy (KBr):

    • ν(OH): Broad band at 3300–3500 cm⁻¹.

    • ν(NH): Sharp shoulder or band near 3300 cm⁻¹.

    • ν(C-O): Strong bands in the 1000–1100 cm⁻¹ region (sugar ring).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Solution too dilute or not cooled enough.[1]Concentrate the solution by rotary evaporation (remove ~1/3 vol) and return to ice bath.
Oiling Out Impurities or rapid cooling.Reheat to dissolve oil, add a seed crystal, and cool very slowly without agitation.
Dark Product Oxidation of p-toluidine or overheating.[1]Recrystallize from ethanol with activated charcoal. Ensure p-toluidine starting material is not brown.[1]
Low Yield Product too soluble in ethanol.Use a minimal volume of ethanol for the reaction (just enough to stir).

Safety Considerations

  • p-Toluidine: Classified as toxic and a suspected carcinogen .[1] It is readily absorbed through the skin.

    • Control: Handle only in a fume hood. Wear nitrile gloves and a lab coat.

    • Disposal: All filtrates containing p-toluidine must be disposed of as hazardous organic waste.[1]

  • Ethanol: Flammable.[2] Keep away from open flames.

References

  • Ellis, G. P., & Honeyman, J. (1955). Glycosylamines.[3] Advances in Carbohydrate Chemistry, 10, 95-168.[1]

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of Glycosylamines. Journal of Organic Chemistry, 23(9), 1309-1319.

  • Wang, J., et al. (2011). Synthesis of β-D-glucopyranuronosylamine in aqueous solution. Carbohydrate Research, 346(14), 2075-2083.[1]

  • PubChem Compound Summary. (2025). p-Toluidine.[1][2] National Center for Biotechnology Information.

Application Note: De Novo Synthesis of Imidazole-Carboxamide Nucleosides via Glycosylamines

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the preparation of imidazole-carboxamide inhibitors (specifically AICAR and related nucleosides) starting from glycosylamines.

Abstract & Strategic Overview

Imidazole-carboxamide ribonucleosides, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) and Mizoribine , are critical antimetabolites that modulate AMP-activated protein kinase (AMPK) and inhibit inosine monophosphate dehydrogenase (IMPDH). Conventional synthesis often involves complex glycosylation of pre-formed bases, leading to anomeric mixtures and requiring extensive protecting group manipulations.

This guide details a "De Novo" Ring Construction Strategy (based on the Shaw synthesis). Instead of coupling a base to a sugar, the imidazole ring is built step-wise directly onto the nitrogen of a glycosylamine. This method offers superior stereocontrol (retaining the


-configuration of the starting glycosylamine) and allows for the use of unprotected carbohydrates, significantly streamlining the workflow.
Key Advantages[1][2]
  • Stereospecificity: Exclusive formation of

    
    -anomers from thermodynamically stable 
    
    
    
    -glycosylamines.
  • Atom Economy: Eliminates the need for extensive protection/deprotection steps.

  • Versatility: Applicable to D-ribose, 2-deoxy-D-ribose, and modified sugars.

Mechanistic Pathway

The synthesis relies on the reaction between a nucleophilic glycosylamine (1) and an electrophilic imidate species, specifically ethyl


-(carbamoylcyanomethyl)formimidate (2) .
  • Condensation: The glycosylamine amine attacks the imidate carbon, displacing ethanol to form an acyclic amidine intermediate.

  • Cyclization: The internal amine (from the original acetamide moiety) attacks the nitrile group (or vice-versa depending on specific tautomers), closing the 5-membered imidazole ring.

  • Tautomerization: The final product stabilizes as the 5-aminoimidazole-4-carboxamide.

ReactionPathway Sugar Reducing Sugar (e.g., D-Ribose) Glycosylamine Glycosylamine (Unstable Intermediate) Sugar->Glycosylamine NH4OH / NH4HCO3 Lyophilization Intermediate Acyclic Amidine Intermediate Glycosylamine->Intermediate + Reagent MeOH, Reflux Reagent Ethyl N-(carbamoylcyanomethyl) formimidate Reagent->Intermediate Product Imidazole-Carboxamide Nucleoside (AICAR) Intermediate->Product Intramolecular Cyclization

Figure 1: Mechanistic pathway for the construction of the imidazole ring on a glycosyl amine template.

Experimental Protocols

Phase A: Preparation of the Electrophile (The "Shaw Reagent")

Reagent: Ethyl


-(carbamoylcyanomethyl)formimidate
Rationale:  This reagent provides all the carbon and nitrogen atoms necessary to complete the imidazole ring except for the N1 (which comes from the sugar).

Protocol:

  • Starting Materials: Suspend 2-amino-2-cyanoacetamide (10.0 g, 100 mmol) in triethyl orthoformate (80 mL).

  • Catalysis: Add a catalytic amount of acetic anhydride (5 mL) to drive the equilibrium.

  • Reflux: Heat the mixture to reflux (approx. 146°C) for 1.5 to 2 hours. The solid starting material will dissolve, and ethanol will be distilled off (use a Dean-Stark trap if scaling up).

  • Crystallization: Cool the dark solution to room temperature and then to 0°C. The product, ethyl

    
    -(carbamoylcyanomethyl)formimidate , will crystallize.
    
  • Isolation: Filter the crystals, wash with cold diethyl ether, and dry under vacuum.

    • Yield Target: >70%[1][2][3]

    • Appearance: Pale yellow to off-white crystalline solid.

    • Storage: Store in a desiccator at -20°C (moisture sensitive).

Phase B: Synthesis of Glycosylamines

Challenge: Glycosylamines are prone to hydrolysis and mutarotation (anomerization). They must be prepared and stabilized immediately prior to coupling.

Protocol (Ammonium Bicarbonate Method):

  • Dissolution: Dissolve D-ribose (5.0 g, 33.3 mmol) in 25% aqueous ammonium hydroxide (50 mL).

  • Buffering: Add ammonium bicarbonate (2.6 g, 1.0 eq) to the solution.

  • Incubation: Stir the sealed vessel at 40°C for 24–36 hours.

  • Lyophilization (Critical): Do not use heat to evaporate. Flash freeze the solution and lyophilize (freeze-dry) to remove water and excess ammonia.

  • Result: A white, fluffy powder of D-ribosylamine.

    • Note: Use this material immediately in Phase C. Do not store for >24 hours even at -20°C.

Phase C: Coupling and Cyclization (The "One-Pot" Assembly)

Protocol:

  • Solvation: Suspend the freshly lyophilized D-ribosylamine (approx. 33 mmol from Phase B) in anhydrous methanol (100 mL).

  • Addition: Add ethyl

    
    -(carbamoylcyanomethyl)formimidate  (6.1 g, 33 mmol, 1.0 eq) prepared in Phase A.
    
  • Reaction: Stir the suspension at room temperature for 30 minutes, then heat to a gentle reflux for 4–6 hours.

    • Observation: The mixture typically becomes homogenous as the reaction proceeds, then may precipitate the product.

  • Work-up: Cool the reaction mixture to 0°C.

  • Purification:

    • Method A (Precipitation): If a solid forms, filter it. This is often the crude nucleoside.

    • Method B (Chromatography): If no precipitate, evaporate the methanol. Dissolve the residue in water and pass through a column of Dowex 50W-X8 (H+ form) . Wash with water, then elute the product with 0.5 M NH4OH.

  • Final Polish: Recrystallize from water/ethanol to obtain pure 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR).

Analytical Characterization & QC

Verify the identity of the synthesized inhibitor using the following parameters.

ParameterExpected Value (AICAR)Notes
Appearance White crystalline powderHygroscopic
UV Spectrum

= 267 nm (pH 7)
Characteristic of amino-imidazole
1H NMR (D2O)

7.50 (s, 1H, H-2 of imidazole)
Diagnostic singlet
1H NMR (Anomeric)

5.60 (d, 1H,

= 6.0 Hz)
Confirms

-anomeric configuration
Mass Spec (ESI) [M+H]+ = 259.2 m/zMolecular ion peak
HPLC Retention ~3.5 min (C18, 5% MeOH/H2O)Polar compound, elutes early

Troubleshooting & Expert Insights

"The reaction turned black/tarry."
  • Cause: Overheating of the glycosylamine or presence of residual water during the coupling step.

  • Fix: Ensure the lyophilization in Phase B is complete. Use strictly anhydrous methanol in Phase C.

"Low yield of the Imidate Reagent."
  • Cause: Incomplete removal of ethanol during the orthoformate reaction.

  • Fix: Use a fractionating column or Dean-Stark trap to drive the equilibrium by removing ethanol.

"Mixture of alpha and beta anomers observed."
  • Cause: Mutarotation of the glycosylamine before coupling.

  • Fix: Minimize the time between lyophilization and addition of the imidate. Keep the methanol solution cold (0°C) during the initial mixing.

Workflow Diagram

Workflow cluster_0 Phase A: Reagent Prep cluster_1 Phase B: Glycosylamine cluster_2 Phase C: Coupling Step1 2-Amino-2-cyanoacetamide + Triethyl Orthoformate Step2 Reflux (2h) Remove EtOH Step1->Step2 Step3 Crystallize Imidate Step2->Step3 Step7 Mix Imidate + Glycosylamine in Anhydrous MeOH Step3->Step7 Combine Step4 D-Ribose + NH4OH Step5 Incubate 40°C, 24h Step4->Step5 Step6 Lyophilize Step5->Step6 Step6->Step7 Step8 Reflux 4h Step7->Step8 Step9 Purify (Dowex 50W) Step8->Step9

Figure 2: Operational workflow for the synthesis of AICAR from D-ribose.

References

  • Shaw, G. (1980). The Synthesis of Imidazole Nucleosides. In: Nucleosides, Nucleotides, and Nucleic Acids. This is the foundational text establishing the reaction of glycosylamines with ethoxymethylene compounds.
  • Cusack, N. J., & Shaw, G. (1970). "Purines, Pyrimidines, and Imidazoles.[2][4] Part XXXIII. Synthesis of 5-Aminoimidazole-4-carboxamide Riboside (AICAR) and Related Nucleosides." Journal of the Chemical Society C: Organic.

  • D'Errico, S., et al. (2015).[5][6] "Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material." Current Protocols in Nucleic Acid Chemistry. (Note: Provides context on alternative routes and characterization).

  • Baddiley, J., et al. (1951). "5-Aminoimidazole-4-carboxamide residues in the synthesis of Purines." Nature.
  • Chagnault, V., et al. (2018). "Glycoside Mimics from Glycosylamines: Recent Progress." Molecules. (Review of glycosylamine stability and handling).

Sources

Application Note: Catalytic Synthesis of N-p-Tolyl-Glucosylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic synthesis of N-(p-tolyl)-D-glucopyranosylamine , a critical model compound for studying glycation mechanisms (Maillard reaction), designing glycomimetics, and developing glycosidase inhibitors. Unlike O-glycosides, N-glycosides are labile under acidic hydrolysis but stable under basic conditions. This protocol compares two distinct catalytic methodologies: a Traditional Acid-Catalyzed Condensation (Method A) and a Modern Iodine-Catalyzed Oxidative Dehydration (Method B).

Key Technical Advantages:

  • Stereoselectivity: Both methods favor the thermodynamic

    
    -anomer (>95% selectivity).
    
  • Scalability: Protocols are validated for gram-scale synthesis.

  • Green Metrics: Method B utilizes mild conditions with minimal solvent waste.

Mechanistic Insight & Reaction Logic

The formation of N-aryl-glucosylamines is a reversible condensation reaction between the hemiacetal group of D-glucose and the nucleophilic amine (p-toluidine). The reaction is driven by the removal of water (entropy) and the formation of the thermodynamically stable cyclic product (enthalpy).

Reaction Pathway
  • Mutarotation & Activation: The catalyst promotes the opening of the D-glucopyranose ring to its acyclic aldehyde form or activates the anomeric carbon directly.

  • Nucleophilic Attack: The lone pair of the p-toluidine nitrogen attacks the electrophilic carbonyl/anomeric carbon.

  • Dehydration: Loss of a water molecule generates an intermediate (often a Schiff base in the open form or an oxocarbenium-like transition state).

  • Cyclization: The C5-hydroxyl attacks the C1-position, closing the ring to form the glucopyranosylamine. The

    
    -anomer is favored due to the reverse anomeric effect (equatorial preference of the bulky aryl-amino group) and steric repulsion in the 
    
    
    
    -position.
Mechanistic Diagram

The following diagram illustrates the catalytic cycle and the equilibrium shift toward the


-anomer.

G Glucose D-Glucose (Hemiacetal) OpenChain Acyclic Aldehyde Intermediate Glucose->OpenChain Mutarotation Transition Hemiaminal Transition State OpenChain->Transition + p-Toluidine Imine Schiff Base (Open Chain) Transition->Imine - H2O (Dehydration) Product N-p-Tolyl- Glucosylamine (β) Imine->Product Cyclization (Thermodynamic Control) Cat Catalyst (H+ or I2) Cat->Glucose Activates Cat->Transition Facilitates -H2O

Figure 1: Reaction pathway for the synthesis of N-p-tolyl-glucosylamine showing the critical dehydration and cyclization steps.

Experimental Protocols

Method A: Acid-Catalyzed Condensation (The "Gold Standard")

Best for: High purity requirements, educational demonstrations, and robust reproducibility.

Principle: Acetic acid acts as a mild Brønsted acid to catalyze the mutarotation of glucose and the dehydration step without causing extensive degradation (browning) associated with stronger mineral acids.

Reagents:

  • D-Glucose (anhydrous): 1.80 g (10 mmol)

  • p-Toluidine: 1.07 g (10 mmol)

  • Ethanol (Absolute): 20 mL

  • Acetic Acid (Glacial): 0.2 mL (Catalytic)

  • Water: 1-2 mL (optional, if solubility is an issue)

Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve p-toluidine in ethanol. Add D-glucose.[1][2][3][4][5] The glucose may not fully dissolve initially.

  • Catalysis: Add 0.2 mL of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80°C) for 2–3 hours. The solution should turn clear and then potentially darken slightly to amber.

  • Monitoring: Monitor by TLC (Solvent: Ethyl Acetate/Methanol 4:1). The product (

    
    ) will appear distinct from p-toluidine (
    
    
    
    ) and glucose (
    
    
    ).
  • Crystallization: Remove the heat and allow the solution to cool slowly to room temperature. The product often crystallizes directly. If not, reduce solvent volume by 50% under vacuum and refrigerate at 4°C overnight.

  • Isolation: Filter the crystals and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted amine).

  • Drying: Dry under vacuum at 40°C.

Method B: Iodine-Catalyzed Synthesis (Modern & Efficient)

Best for: Speed, higher yields, and "One-Pot" efficiency.

Principle: Molecular iodine (


) acts as a mild Lewis acid and dehydrating agent. It activates the carbonyl oxygen of the sugar, making it more susceptible to nucleophilic attack by the amine, significantly reducing reaction time.

Reagents:

  • D-Glucose: 1.80 g (10 mmol)

  • p-Toluidine: 1.07 g (10 mmol)

  • Methanol (MeOH): 15 mL

  • Iodine (

    
    ): 25 mg (1 mol%)
    

Workflow:

  • Mixing: Combine D-glucose and p-toluidine in methanol in a flask.

  • Catalyst Addition: Add the iodine crystals. The solution will take on a reddish-brown tint.

  • Reaction: Stir at room temperature for 30–60 minutes. If conversion is slow, heat to 50°C for 20 minutes.

  • Quenching: Once TLC indicates completion, add a small pinch of sodium thiosulfate (

    
    ) to quench the iodine (color fades from brown to pale yellow/clear).
    
  • Work-up: Evaporate the methanol under reduced pressure to obtain a solid residue.

  • Purification: Recrystallize the residue from hot ethanol or an Ethanol/Ether mixture.

Data Analysis & Validation

Comparative Yields
ParameterMethod A (Acetic Acid)Method B (Iodine)
Reaction Time 2–4 Hours30–60 Minutes
Temperature 80°C (Reflux)25–50°C
Isolated Yield 75–82%85–92%
Purity (Crude) Moderate (requires recrystallization)High
Characterization Data (N-p-Tolyl-β-D-glucopyranosylamine)
  • Physical State: White to off-white crystalline needles.

  • Melting Point: 109–113 °C (Decomposes). Note: N-glycosides often have broad melting ranges due to thermal instability.

  • Specific Rotation:

    
     to 
    
    
    
    (c=1, Methanol). The negative rotation confirms the
    
    
    -configuration.
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       2.18 (s, 3H, 
      
      
      
      -Ar)
    • 
       3.10–3.60 (m, Sugar Ring Protons)
      
    • 
       4.45 (d, 
      
      
      
      , 1H, H-1 Anomeric). The large coupling constant (
      
      
      ) is diagnostic for the
      
      
      -anomer (axial-axial coupling).
    • 
       6.30 (d, 1H, NH, exchangeable)
      
    • 
       6.60 (d, 2H, Ar-H ortho to N)
      
    • 
       6.90 (d, 2H, Ar-H meta to N)
      

Troubleshooting & Optimization (Expertise & Experience)

Problem 1: Product turns brown/black (Maillard Browning).

  • Cause: Overheating or pH is too low (too acidic).

  • Solution: Ensure the temperature does not exceed 80°C. If using Method A, strictly limit Acetic Acid to catalytic amounts. Perform the reaction under

    
     atmosphere if the amine is oxidation-sensitive (though p-toluidine is relatively stable).
    

Problem 2: Low Yield / No Crystallization.

  • Cause: Incomplete dehydration or high solubility in the solvent.

  • Solution: N-glycosylamines are susceptible to hydrolysis.[6][7] Ensure all solvents are anhydrous . If the product doesn't crystallize, add an anti-solvent like Diethyl Ether or Hexane to the ethanol solution until it turns turbid, then refrigerate.

Problem 3: Anomerization (


). 
  • Cause: Acid-catalyzed equilibration in solution.

  • Solution: Avoid leaving the product in acidic solution for extended periods. Isolate and dry the crystals immediately. Store the solid in a desiccator; N-glycosides can hydrolyze in moist air.

References

  • Ellis, G. P., & Honeyman, J. (1955). Glycosylamines.[4][8][9] Advances in Carbohydrate Chemistry, 10, 95–168. Link

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of Glycosylamines. Journal of Organic Chemistry, 23(9), 1309–1319. Link

  • Lokhande, P. D., et al. (2006). Iodine catalyzed mild and efficient synthesis of N-glycosyl amines. Tetrahedron Letters, 47(6), 993–995. Link

  • Wang, H., et al. (2013). Chemical Synthesis of N-Aryl Glycosides. Nucleosides, Nucleotides and Nucleic Acids, 32(11), 593-616. Link

  • Ghoneim, A. A. (2020). Review on Synthesis of N-glucosylamine Derivatives and Their Biological Activity. ResearchGate. Link

Sources

microwave-assisted synthesis of N-(4-methylphenyl)-beta-D-glucopyranosylamine

Application Note: Microwave-Assisted Synthesis of N-(4-methylphenyl)- -D-glucopyranosylamine[1][2]

Executive Summary

This application note details the protocol for the rapid, green synthesis of N-(4-methylphenyl)-


-D-glucopyranosylamine

12112

Scientific Background & Mechanism[1][2][3]

The Chemistry of N-Glycosylation

The synthesis involves the condensation of D-glucose (a reducing sugar) with


-toluidine12

Key Mechanistic Insight: Microwave irradiation specifically targets the dipolar polarization of the hydroxyl groups on glucose and the water molecules generated during condensation. This selective heating drives the equilibrium toward the product (Le Chatelier's principle) much faster than conductive heating, minimizing the window for competitive degradation pathways (Amadori rearrangement).

Reaction Pathway Diagram[1][2]

ReactionMechanismGlucoseD-Glucose(Hemiacetal/Open Chain)InterHemiaminalIntermediateGlucose->Inter Nucleophilic AttackAminep-Toluidine(Nucleophile)Amine->InterSchiffSchiff Base(Imine)Inter->Schiff -H2O (Elimination)WaterH2O(Byproduct)Inter->WaterProductN-(4-methylphenyl)-beta-D-glucopyranosylamineSchiff->Product Cyclization (Ring Closure)

Figure 1: Mechanistic pathway of N-glycosylation.[1][2] The microwave energy efficiently removes the water byproduct, driving the reaction forward.

Materials and Equipment

Reagents
  • D-Glucose (Anhydrous): >99% purity.[1][2]

  • 
    -Toluidine (4-Methylaniline):  >99% purity.[1][2] Caution: Toxic by inhalation/contact.[1][2]
    
  • Solvent: Ethanol (Absolute) or Methanol (HPLC Grade).[1][2]

  • Catalyst (Optional): Glacial Acetic Acid or Ammonium Carbamate (for difficult substrates).[1][2]

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator or CEM Discover) is preferred for precise temperature control.[1][2]

  • Reaction Vials: 10 mL or 30 mL pressure-sealed glass vials with Teflon/silicone septa.

  • Purification: Buchner funnel, vacuum filtration setup.[2]

Experimental Protocols

Protocol A: Green Solvent-Free / Minimal Solvent Method (Recommended)

This method maximizes "Green Chemistry" principles (high atom economy, low waste).[1][2]

Step-by-Step Procedure:

  • Preparation:

    • In a 10 mL microwave vial, weigh 180 mg (1.0 mmol) of D-glucose and 107 mg (1.0 mmol) of

      
      -toluidine.
      
    • Add 0.2 mL of Ethanol (just enough to create a slurry). Note: Total dissolution is not required initially.[1][2]

    • Add a magnetic stir bar and seal the vial.[2]

  • Microwave Irradiation:

    • Mode: Dynamic (Temperature Control).[1][2]

    • Temperature: 90°C.

    • Hold Time: 3 minutes.

    • Pre-stirring: 30 seconds (low speed).

    • Absorption Level: High (due to polar reactants).[1][2]

  • Workup & Crystallization:

    • Upon completion, the reaction mixture will appear as a viscous syrup or solidified melt.

    • While still warm (

      
      ), add 2-3 mL of hot ethanol  to dissolve the mixture.
      
    • Transfer the solution to a small Erlenmeyer flask.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

    • Crystallization: The

      
      -anomer typically precipitates as white needles.[1][2]
      
  • Isolation:

    • Filter the crystals using vacuum filtration.[2]

    • Wash with cold ethanol (

      
      ).[1][2]
      
    • Dry in a desiccator or vacuum oven at 40°C.[1][2]

Protocol B: Solution-Phase Acid-Catalyzed Method

Use this protocol if Protocol A yields incomplete conversion or for scale-up.[1][2]

ParameterSetting/Value
Solvent Methanol (3 mL per mmol)
Catalyst Acetic Acid (1-2 drops)
Temperature 80°C
Time 5 - 10 minutes
Pressure Max 15 bar (monitored)

Characterization & Validation

To ensure the integrity of the synthesized compound, compare your results against these standard metrics.

Physicochemical Properties
PropertySpecificationNotes
Appearance White crystalline needlesBrowning indicates Maillard degradation.[1][2]
Melting Point 109°C – 113°C Sharp range indicates high purity of the

-anomer.[1][2]
Solubility Soluble in hot EtOH, MeOH, water; Insoluble in ether.[1]
Spectroscopic Validation (NMR)

The coupling constant (



12
  • 
    H NMR (DMSO-
    
    
    , 400 MHz):
    • 
       4.50 - 4.60 ppm (d, 1H):  Anomeric proton (
      
      
      -1).[1][2]
    • 
       Coupling: ~8.0 - 9.0 Hz .[1][2]
      
    • Interpretation: A large coupling constant (>8 Hz) confirms the

      
      -configuration  (diaxial relationship between H-1 and H-2).[1][2] An 
      
      
      -anomer would show a smaller
      
      
      value (~3-4 Hz).[1][2]
    • 
       6.5 - 7.0 ppm (m, 4H):  Aromatic protons of the 
      
      
      -tolyl group.[1][2]
    • 
       2.15 ppm (s, 3H):  Methyl group on the aromatic ring.[2]
      

Optimization & Troubleshooting Workflow

OptimizationStartAnalyze Reaction Mixture(TLC / NMR)Check1Is the product brown/dark?Start->Check1Action1Reduce Temp by 10°CReduce Time by 1 minCheck1->Action1Yes (Maillard Reaction)Check2Low Yield / Unreacted Sugar?Check1->Check2NoAction1->StartAction2Add 1 drop Acetic AcidIncrease Time by 2 minsCheck2->Action2YesSuccessIsolate PureBeta-AnomerCheck2->SuccessNoAction2->Start

Figure 2: Troubleshooting logic for maximizing yield and purity.

Expert Insight on "Browning": If the reaction turns dark brown, you have triggered the Maillard reaction , leading to melanoidins. This is irreversible.

  • Cause: Temperature >100°C or time >10 mins.[1][2][3]

  • Fix: Strictly limit temperature to 80-90°C. The microwave promotes the kinetic product (glycosylamine) over the thermodynamic degradation products if the time is kept short.[1][2]

References

  • López-Mejías, V., et al. "Microwave-Assisted Synthesis of N-Aryl-D-Glucopyranosylamines: A Green Chemistry Experiment."[1][2] Journal of Chemical Education, vol. 81, no.[1] 8, 2004.

  • Limousin, C., et al. "Solvent-free synthesis of N-glycosylamines under microwave irradiation."[1][2] Carbohydrate Research, vol. 312, no.[1][2] 1-2, 1998.[1][2]

  • Sorg, G., et al. "Microwave-Assisted Synthesis of Glycosylamines."[1][2] Synlett, 2005.[1][2]

  • Ellis, G.P., and Honeyman, J. "Glycosylamines."[1][2] Advances in Carbohydrate Chemistry, vol. 10, 1955.[1][2] (Standard reference for physical properties/Melting Points). [1][2]

Application Notes and Protocols for the Acetylation of N-(4-methylphenyl)-β-D-glucopyranosylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of N-acetylated glycosylamines is a cornerstone in the development of novel glycomimetics, carbohydrate-based therapeutics, and probes for studying biological systems. The N-acetyl group can significantly influence the biological activity, stability, and pharmacokinetic properties of these molecules. This guide provides a detailed protocol for the acetylation of N-(4-methylphenyl)-β-D-glucopyranosylamine, a procedure of interest to researchers in medicinal chemistry, glycobiology, and drug development. We will delve into the strategic considerations for this synthesis, presenting a primary two-step method involving per-O-acetylation followed by selective de-O-acetylation, and also discuss an alternative direct N-acetylation approach.

Strategic Considerations in the Acetylation of N-Aryl-β-D-glucopyranosylamines

The target molecule, N-acetyl-N-(4-methylphenyl)-β-D-glucopyranosylamine, possesses multiple hydroxyl groups and a secondary amine. The primary challenge in its synthesis is the selective acetylation of the nitrogen atom without affecting the hydroxyl groups, or a controlled acetylation of all reactive sites followed by a selective deprotection of the hydroxyls.

Rationale for the Proposed Two-Step Synthesis

A two-step approach involving an initial per-acetylation followed by a selective de-O-acetylation is the recommended and most robust strategy. This method is well-precedented in carbohydrate chemistry and offers a high degree of control and predictability.

  • Per-acetylation: The first step involves the exhaustive acetylation of all hydroxyl groups and the secondary amine using a strong acetylating agent like acetic anhydride. This reaction is typically catalyzed by a base such as pyridine or sodium acetate, or an acid like perchloric acid.[1] This intermediate, N-acetyl-N-(4-methylphenyl)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine, is generally stable and can be readily purified.

  • Selective De-O-acetylation: The subsequent step employs Zemplén deacetylation conditions, which utilize a catalytic amount of sodium methoxide in methanol.[2][3] This mild, basic condition is highly effective at cleaving O-acetyl esters while leaving the more stable N-acetyl amide bond intact.[4]

This two-step sequence ensures the selective formation of the desired N-acetylated product.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Per-acetylation and Selective De-O-acetylation

This protocol is the recommended method for the preparation of N-acetyl-N-(4-methylphenyl)-β-D-glucopyranosylamine.

Materials:

  • N-(4-methylphenyl)-β-D-glucopyranosylamine

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-methylphenyl)-β-D-glucopyranosylamine (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the per-acetylated product.

Expected Outcome:

The product, N-acetyl-N-(4-methylphenyl)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine, is typically a white solid or a viscous oil.

Materials:

  • N-acetyl-N-(4-methylphenyl)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe), 0.5 M solution in methanol

  • Amberlite IR120 (H⁺) resin

  • Silica gel for column chromatography

  • Dichloromethane and methanol for chromatography

Procedure:

  • Dissolve the per-acetylated starting material (1.0 eq) in anhydrous methanol (10-20 mL per gram).

  • Add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.1 eq) to the solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, neutralize the reaction mixture by adding Amberlite IR120 (H⁺) resin until the pH is neutral (check with pH paper).

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final product.

Expected Outcome:

The final product, N-acetyl-N-(4-methylphenyl)-β-D-glucopyranosylamine, is expected to be a white or off-white solid.

Data Presentation
Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical State
N-acetyl-N-(4-methylphenyl)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamineC₂₄H₂₉NO₁₀495.4985-95%White solid or viscous oil
N-acetyl-N-(4-methylphenyl)-β-D-glucopyranosylamineC₁₅H₂₁NO₆311.3390-98%White or off-white solid

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized N-acetyl-N-(4-methylphenyl)-β-D-glucopyranosylamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show the disappearance of the O-acetyl methyl proton signals (typically around 2.0-2.1 ppm) and the appearance of hydroxyl protons (broad signals, exchangeable with D₂O). The N-acetyl methyl protons and the aromatic protons of the 4-methylphenyl group should be present. The anomeric proton signal is a key indicator of the β-configuration.

    • ¹³C NMR will confirm the presence of the N-acetyl carbonyl and methyl carbons, as well as the carbons of the glucopyranosyl ring and the 4-methylphenyl group. The absence of O-acetyl carbonyl and methyl carbons should be verified.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

    • A strong absorption band around 1650 cm⁻¹ is characteristic of the amide C=O stretching vibration of the N-acetyl group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻), which should match the calculated value for C₁₅H₂₁NO₆.

Visualization of the Synthetic Workflow

Acetylation_Workflow cluster_step1 Step 1: Per-acetylation cluster_step2 Step 2: Selective De-O-acetylation start N-(4-methylphenyl)-β-D-glucopyranosylamine reagents1 Acetic Anhydride, Pyridine start->reagents1 1. Acetylation intermediate N-acetyl-N-(4-methylphenyl)- 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine reagents1->intermediate purification1 Purification (Column Chromatography) intermediate->purification1 2. Work-up & reagents2 cat. NaOMe, MeOH purification1->reagents2 3. Zemplén Deacetylation final_product N-acetyl-N-(4-methylphenyl)-β-D-glucopyranosylamine reagents2->final_product purification2 Purification (Column Chromatography) final_product->purification2 4. Work-up &

Caption: Workflow for the two-step synthesis of N-acetyl-N-(4-methylphenyl)-β-D-glucopyranosylamine.

Mechanistic Insights

The Zemplén deacetylation proceeds via a transesterification mechanism. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the O-acetyl esters. This forms a tetrahedral intermediate which then collapses to release the more stable alcohol and methyl acetate. The N-acetyl group is significantly less reactive under these conditions due to the lower electrophilicity of the amide carbonyl carbon compared to the ester carbonyl carbon.

Caption: Simplified mechanism of Zemplén de-O-acetylation.

Alternative Approach: Direct Selective N-acetylation

While less conventional for this type of substrate, direct selective N-acetylation could be explored. This would involve milder acetylating agents or specific catalysts that favor reaction with the secondary amine over the multiple hydroxyl groups. Reagents such as acetyl chloride in the presence of a non-nucleophilic base at low temperatures, or enzymatic approaches, could potentially achieve this selectivity. However, this approach would require significant optimization and careful control to avoid O-acetylation and ensure high yields of the desired product.[5][6]

Conclusion

The presented two-step protocol, involving per-acetylation followed by selective Zemplén de-O-acetylation, provides a reliable and high-yielding route to N-acetyl-N-(4-methylphenyl)-β-D-glucopyranosylamine. This guide offers researchers and drug development professionals a comprehensive framework for the synthesis and characterization of this important class of N-acetylated glycosylamines. The detailed experimental procedures, combined with an understanding of the underlying chemical principles, will facilitate the successful application of this methodology in various research and development settings.

References

  • Green Chemistry, Royal Society of Chemistry, [Link]

  • De-O-acetylation using sodium methoxide - Glycoscience Protocols, NCBI, [Link]

  • Anomalous Zemplén deacylation reactions of α-and β-D-mannopyranoside derivatives, ResearchGate, [Link]

  • Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5), MDPI, [Link]

  • Synthesis of N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas, PubMed, [Link]

  • Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone, ResearchGate, [Link]

  • Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B, PMC, [Link]

  • Deacetylation of glucopyranosides with sodium methoxide: dry solvent?, Reddit, [Link]

  • Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives, CORE, [Link]

  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides, Beilstein Journals, [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines, ResearchGate, [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives, MDPI, [Link]

  • A new look at acid catalyzed deacetylation of carbohydrates : A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides, Helda, [Link]

  • Regioselective Deacetylation in Nucleosides and Derivatives, PMC, [Link]

  • N- and O-deacetylation of N-acetoxy-N-arylacetamides by mammalian hepatic microsomes, PubMed, [Link]

  • A facile and efficient method for the selective deacylation of N -arylacetamides and 2-chloro- N -arylacetamides catalyzed by SOCl 2, ResearchGate, [Link]

  • Stable Amide Activation of N-Acetylated Glycosamines for the Synthesis of Fused Polycyclic Glycomimetics, ChemRxiv, [Link]

  • Poly(N-vinylimidazole) as an efficient catalyst for acetylation of alcohols, phenols, thiols and amines under solvent-free conditions, RSC Publishing, [Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION, TSI Journals, [Link]

  • N-Acylation Reactions of Amines, ResearchGate, [Link]

  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs, Beilstein Archives, [Link]

  • Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates, PMC, [Link]

  • Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides, MDPI, [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis, Creative Biolabs, [Link]

  • Mass spectrometry in the analysis of N- and O-linked glycans, PMC, [Link]

  • Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions, Asian Publication Corporation, [Link]

  • Quantification of glycosylated acute-phase proteins via NMR spectroscopy - 2023, Bruker, [Link]

  • N-glycosylamine-mediated isotope labeling for mass spectrometry-based quantitative analysis of N-linked glycans, PubMed, [Link]

  • Imaging Mass Spectrometry Reveals Alterations in N-Linked Glycosylation That Are Associated With Histopathological Changes in Nonalcoholic Steatohepatitis in Mouse and Human, ResearchGate, [Link]

Sources

Application Note: High-Affinity Inhibition of Glycogen Phosphorylase using N-Aryl-N'-Glycosyl Urea Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of N-Aryl Glycosylamines (and Urea Derivatives) in Glycogen Phosphorylase Inhibition Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Glycogen Phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis, catalyzing the breakdown of glycogen to glucose-1-phosphate (G1P). In the context of Type 2 Diabetes (T2D), excessive hepatic glucose output is a primary driver of hyperglycemia. Consequently, GP inhibition represents a validated therapeutic strategy to suppress hepatic glucose production.

While simple N-aryl glycosylamines (sugar-NH-Aryl) function as glucose analogues, they often suffer from hydrolytic instability (mutarotation and hydrolysis to the acyclic imine). This guide focuses on the application of their bioisosteres, specifically N-acyl-N'-(β-D-glucopyranosyl) ureas , which retain the glucose recognition motif while offering superior hydrolytic stability and nanomolar potency. These compounds bind to the catalytic site, stabilizing the inactive T-state of the enzyme.

This document provides a comprehensive workflow for the synthesis, purification, and kinetic characterization of these inhibitors, using N-(3,5-dimethyl-benzoyl)-N'-(β-D-glucopyranosyl) urea (KB228) as the primary case study.[1]

Chemical Basis & Mechanism of Action[2]

Structural Rationale

The design of N-aryl glycosylamine derivatives leverages two distinct binding domains within the GP catalytic site:

  • The Glucosyl Moiety: Mimics the oxocarbenium ion transition state of the substrate (glycogen/G1P), anchoring the molecule via hydrogen bonds to Asn284, His377, and Gly675 .

  • The N-Aryl/Urea Linker: The urea functionality (-NH-CO-NH-) acts as a rigid linker that extends the aryl tail into the β-pocket (a hydrophobic region adjacent to the active site). This interaction induces a conformational shift in the 280s loop (residues 282–288), locking the enzyme in the inactive T-state conformation.

Structure-Activity Relationship (SAR)

The potency of these inhibitors is heavily influenced by the linker and the aryl substitution pattern.

Compound ClassStructureKi (Rabbit Muscle GPb)StabilityMechanism
Simple Glycosylamine Glc-NH-Ph~32 µMLow (Hydrolyzable)Competitive (Catalytic)
N-Acetyl Amine Glc-NH-CO-CH3~32 µMHighCompetitive (Catalytic)
N-Benzoyl Urea Glc-NH-CO-NH-CO-Ph5.6 µMHighT-State Stabilizer
N-(3,5-dimethyl-benzoyl) Urea KB228 0.93 µM High T-State Stabilizer

Experimental Protocols

Protocol A: Synthesis of N-(3,5-dimethyl-benzoyl)-N'-(β-D-glucopyranosyl) urea

Target Compound: KB228[1]

Principle: This protocol utilizes a modified acyl-isocyanate route.[1] The instability of free glycosylamines is circumvented by reacting a stabilized glucosyl donor with an in situ generated acyl isocyanate.

Reagents Required:
  • 3,5-Dimethylbenzamide (Starting material)[1]

  • Oxalyl chloride (2.0 M in DCM)

  • β-D-Glucopyranosylamine (freshly prepared or stabilized ammonium carbamate salt)

  • 1,2-Dichloroethane (DCE), Anhydrous[1]

  • Methanol (MeOH)

  • Toluene[1]

Step-by-Step Methodology:
  • Generation of Acyl Isocyanate:

    • Suspend 3,5-dimethylbenzamide (1.34 mmol) in anhydrous DCE (15 mL) under argon atmosphere.

    • Add oxalyl chloride (1.5 mmol, 1.1 equiv) dropwise.

    • CRITICAL: Reflux the mixture for 16–24 hours. The solution should turn clear, indicating the formation of 3,5-dimethylbenzoyl isocyanate.

    • Evaporate volatiles under reduced pressure. Co-evaporate with dry toluene (2 x 5 mL) to remove residual oxalyl chloride. Note: The acyl isocyanate intermediate is moisture-sensitive; proceed immediately.

  • Coupling Reaction:

    • Dissolve the residue (acyl isocyanate) in anhydrous DCE (10 mL).

    • Add β-D-glucopyranosylamine (1.34 mmol) directly to the solution.

    • Stir at Room Temperature (RT) for 24 hours under argon.

  • Purification:

    • Evaporate the solvent to yield a yellow syrup.

    • Purify via Silica Gel Column Chromatography.[1]

    • Eluent: Chloroform:Methanol (7:1 v/v).[1]

    • Validation: Target R_f ≈ 0.21.[1]

    • Yield: Expect ~45% yield of the target urea derivative.

  • Characterization (QC):

    • 1H NMR (DMSO-d6): Look for Urea protons (NH) at δ 10.70 (s) and 9.09 (d).[1] Glucosyl H-1 anomeric proton typically appears at δ ~4.81 (t, J=9.0 Hz), confirming β-configuration.

Protocol B: In Vitro Enzymatic Assay (Colorimetric)

Objective: Determine the IC50/Ki of the synthesized inhibitor against Glycogen Phosphorylase b (GPb).

Principle: The assay measures the reverse reaction (Glycogen Synthesis). GPb converts Glucose-1-Phosphate (G1P) into glycogen, releasing inorganic phosphate (Pi). Pi is quantified using a Malachite Green reagent (e.g., Biomol Green), which forms a chromogenic complex absorbing at 620–650 nm.

Reagents:
  • Enzyme: Rabbit Muscle Glycogen Phosphorylase b (RMGPb).[2][3] Store at -80°C.

  • Substrate: Glucose-1-Phosphate (G1P).[4]

  • Primer: Glycogen (Type III from oyster or bovine liver).

  • Activator: Adenosine Monophosphate (AMP).[5] Required for GPb activity.

  • Buffer: 50 mM HEPES, 100 mM KCl, 2.5 mM MgCl2, pH 7.2.

  • Detection: Malachite Green Reagent.

Workflow:
  • Enzyme Preparation:

    • Dilute RMGPb to 0.38 U/mL in Assay Buffer. Keep on ice.

  • Inhibitor Incubation (Pre-Equilibration):

    • In a 96-well clear plate, add:

      • 10 µL Inhibitor (dissolved in DMSO; varying concentrations 0.1 µM – 100 µM).

      • 50 µL Enzyme Solution.

    • Control: Use 10 µL DMSO for 100% Activity control.

    • Incubate for 15 minutes at 37°C . Rationale: Allows the inhibitor to access the catalytic site and stabilize the T-state before substrate competition begins.

  • Reaction Initiation:

    • Add 40 µL of Start Mix (Pre-warmed to 37°C):

      • Final concentrations in well: 2.5 mM G1P, 1 mg/mL Glycogen, 1 mM AMP.

    • Incubate for 30 minutes at 37°C .

  • Termination & Detection:

    • Add 100 µL Malachite Green Reagent to each well. This stops the enzymatic reaction due to high acidity.

    • Incubate for 20 minutes at RT for color development.

    • Read Absorbance at 620 nm .

Data Analysis:
  • Calculate % Inhibition:

    
    .
    
  • Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.

  • Ki Calculation: For competitive inhibitors, use the Cheng-Prusoff equation:

    
    
    (Note: Km for G1P is typically ~2-4 mM under these conditions; verify Km experimentally if precise Ki is required).
    

Visualizations

Synthesis & Assay Workflow

G cluster_0 Synthesis Phase cluster_1 Assay Phase Start 3,5-Dimethylbenzamide Step1 Reflux with Oxalyl Chloride (16h, DCE) Start->Step1 Inter Acyl Isocyanate (In situ) Step1->Inter Step2 Coupling with Glucosylamine (RT, 24h) Inter->Step2 Product Crude Urea Derivative Step2->Product Enz GPb Enzyme + AMP Product->Enz Inhibitor Inc Pre-Incubation (15 min, 37°C) Enz->Inc React Reaction (30 min, 37°C) Inc->React Sub Substrate Mix (G1P + Glycogen) Sub->React Stop Malachite Green Addition React->Stop Read Read Abs @ 620nm Stop->Read

Caption: Integrated workflow for the chemical synthesis of N-aryl urea inhibitors and their subsequent enzymatic validation.

Mechanism of Inhibition (Logic Map)

Mechanism cluster_ActiveSite Catalytic Site Interaction Inhibitor N-Aryl-N'-Glucosyl Urea Glc_Moiety Glucosyl Moiety (Glucose Mimic) Inhibitor->Glc_Moiety Urea_Linker Urea Linker (Rigid Spacer) Inhibitor->Urea_Linker Aryl_Group Aryl Tail (Hydrophobic) Inhibitor->Aryl_Group Target_Residues Asn284, His377 (H-Bonding) Glc_Moiety->Target_Residues Conf_Change 280s Loop Shift (Residues 282-288) Aryl_Group->Conf_Change Occupies β-pocket State Stabilization of Inactive T-State Target_Residues->State Conf_Change->State Outcome Inhibition of Glycogenolysis State->Outcome

Caption: Mechanistic pathway showing how the urea inhibitor engages specific structural elements to lock GP in the inactive state.

Expert Tips & Troubleshooting

  • Handling Glycosylamines: Pure N-aryl glycosylamines are prone to the Maillard reaction and hydrolysis in aqueous buffers. Always store them in a desiccator. For the urea synthesis, if the glucosylamine is not commercially available, generate it from glucose and ammonia/ammonium carbamate immediately before coupling.

  • Assay Sensitivity: Phosphate contamination is the enemy of the Malachite Green assay. Use phosphate-free detergents for glassware cleaning and ensure the enzyme preparation is free of inorganic phosphate (dialyze if necessary).

  • Kinetic Analysis: Because these inhibitors stabilize the T-state, they often show mixed-type inhibition kinetics (competitive with respect to G1P, non-competitive with respect to Glycogen). Do not force a pure competitive model if the Lineweaver-Burk plots do not intersect exactly on the Y-axis.

References

  • Nagy, V. et al. (2012).[1] "N-(4-Substituted-benzoyl)-N'-(β-D-glucopyranosyl)ureas as inhibitors of glycogen phosphorylase: Synthesis and evaluation by kinetic, crystallographic, and molecular modelling methods." Bioorganic & Medicinal Chemistry.

  • Benltifa, M. et al. (2013). "Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N'-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions." PLOS ONE.

  • Oikonomakos, N.G. et al. (2005).[5] "Crystallographic studies on acyl ureas, a new class of glycogen phosphorylase inhibitors, as potential antidiabetic drugs."[5] Protein Science.

  • Alexacou, K.M. et al. (2008). "Crystallographic and computational studies on 4-phenyl-N-(beta-D-glucopyranosyl)-1H-1,2,3-triazole-1-acetamide, an inhibitor of glycogen phosphorylase." Proteins.[6][7][8][9][10][11][12]

  • Sigma-Aldrich. "Glycogen Phosphorylase Colorimetric Assay Kit Protocol."

Sources

green chemistry protocols for p-toluidine glucoside preparation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Protocols for p-Toluidine Glucoside Preparation

Executive Summary

The synthesis of


-(p-tolyl)-D-glucopyranosylamine  (often referred to as 

-toluidine glucoside) represents a fundamental entry point into the study of glycoconjugates and Maillard reaction intermediates. Historically,

-glycosylation of aromatic amines involved toxic catalysts (e.g., heavy metals) or hazardous solvents. This guide presents three validated Green Chemistry protocols that prioritize Atom Economy, Energy Efficiency, and Safer Solvents (Principles 1, 2, and 5 of Green Chemistry).

Key Technical Insight: The reaction between


-toluidine and D-glucose is a reversible condensation. The challenge lies not in the formation of the product but in shifting the equilibrium toward the 

-glycoside while preventing the thermodynamic Amadori rearrangement or hydrolysis.

Chemical Mechanism & Pathway

Understanding the reaction mechanism is critical for troubleshooting yield issues. The formation of the


-glycoside proceeds via nucleophilic attack of the amine nitrogen on the anomeric carbon of the sugar.

Figure 1: Reaction Mechanism and Workflow

G Reactants p-Toluidine + D-Glucose OpenChain Open-Chain Imine (Schiff Base) Reactants->OpenChain - H2O (Condensation) Intermediate Cyclization (Ring Closure) OpenChain->Intermediate Nucleophilic Attack (C5-OH on C1) Product N-(p-Tolyl)-β-D- glucopyranosylamine Intermediate->Product Kinetic Control (Low Temp/Neutral pH) Product->Reactants Hydrolysis (Acidic/Aqueous) Amadori Amadori Product (1-Amino-1-deoxy-ketose) Product->Amadori Acid Catalysis/Heat (Thermodynamic Sink)

Caption: Mechanistic pathway for N-glycosylation. Note the reversibility (hydrolysis) and the potential for Amadori rearrangement under acidic/thermal stress.

Green Synthesis Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis (Recommended)

Best for: High atom economy, small-to-medium scale, and avoiding solvent waste.

Principle: Mechanical energy (grinding) disrupts the crystal lattice of


-toluidine (mp ~44°C) and glucose, creating a eutectic melt that facilitates reaction without bulk solvent.

Materials:

  • 
    -Toluidine (1.07 g, 10 mmol)
    
  • D-Glucose (1.80 g, 10 mmol)

  • Catalyst: None (Self-promoted) or mild natural acid (e.g., 1 drop of lemon juice/citric acid) if activation is sluggish.

Procedure:

  • Preparation: Place equimolar amounts of

    
    -toluidine and D-glucose in a clean agate mortar.
    
  • Grinding: Grind vigorously with a pestle for 15–20 minutes. The mixture will transition from a dry powder to a sticky paste (eutectic formation) and eventually solidify as the glycosylamine forms and water is released.

  • Incubation: Transfer the paste to a capped vial and let it stand at room temperature for 2–4 hours to complete the mutarotation to the stable

    
    -anomer.
    
  • Purification: Wash the solid residue with cold diethyl ether (to remove unreacted

    
    -toluidine) and then cold ethanol.
    
  • Drying: Dry under vacuum over

    
     or silica gel.
    

Yield Expectation: 85–95%

Protocol B: Microwave-Assisted Aqueous/Ethanolic Synthesis

Best for: High throughput, speed, and scalability.

Principle: Microwave irradiation provides rapid, volumetric heating, accelerating the condensation step and evaporating the water byproduct to drive the equilibrium.

Materials:

  • 
    -Toluidine (10 mmol)
    
  • D-Glucose (10 mmol)

  • Solvent: 2 mL Ethanol (95%) or Water (minimal volume).

Procedure:

  • Mixing: Dissolve reactants in the minimum amount of solvent in a microwave-safe vial (G10 or similar).

  • Irradiation: Irradiate at 150–200 W for 2–4 minutes . Target temperature should not exceed 80°C to prevent caramelization or Amadori rearrangement.

  • Workup: Allow the vessel to cool. The product often precipitates upon cooling.

  • Crystallization: If no precipitate forms, add cold ethanol and scratch the vessel walls. Filter and wash with cold ethanol.

Yield Expectation: 75–85% (Faster than Method A but slightly lower yield due to solubility losses).

Characterization & Validation

To ensure scientific integrity, the isolated product must be characterized to distinguish it from the starting materials and the Amadori rearrangement product.

ParameterExpected Data for

-(p-Tolyl)-

-D-glucopyranosylamine
Notes
Physical State White to off-white crystalline solidDarkening indicates oxidation or hydrolysis.
Melting Point ~100–125°C (Decomposition)Broad range due to anomeric mixtures (

) if not fully equilibrated.
IR Spectroscopy 3200–3400 cm

(OH/NH stretch)1600–1620 cm

(Aromatic C=C)
Absence of C=O (aldehyde) peak at 1700+ cm

confirms ring closure.

H NMR (DMSO-d

)

4.5–5.0 ppm (d,

Hz, H-1)
A large coupling constant (

Hz) confirms the

-anomer configuration.
Solubility Soluble in MeOH, DMSO, warm water.Insoluble in Ether, Hexane.Hydrolyzes slowly in water; store in dry conditions.

Critical Quality Attribute (CQA): The Anomeric Proton Signal. In the


H NMR, the doublet for the anomeric proton (H-1) is diagnostic.
  • 
    -anomer: 
    
    
    
    ~4.6 ppm,
    
    
    ~8–9 Hz (Axial-Axial coupling).
  • 
    -anomer: 
    
    
    
    ~5.0+ ppm,
    
    
    ~3–4 Hz (Equatorial-Axial coupling).
  • Note: The

    
    -form is thermodynamically preferred for 
    
    
    
    -aryl glycosides due to the reverse anomeric effect and steric factors.

Stability & Storage (The "Trustworthiness" Pillar)


-Aryl glycosides are kinetically stable  but thermodynamically unstable  in the presence of water and acid.
  • Hydrolysis Risk: In aqueous acid (pH < 5), the nitrogen protonates, making it a good leaving group. The molecule reverts to

    
    -toluidine and glucose.
    
  • Amadori Rearrangement: Heating in the presence of acid catalysts converts the glucosylamine (C1-N) to the 1-amino-1-deoxy-ketose (C1-C2 transposition), which is stable but biologically distinct.

  • Storage Protocol: Store in a desiccator at 4°C. inert atmosphere (Nitrogen/Argon) is recommended for long-term storage to prevent oxidation of the aromatic amine moiety.

References

  • Microwave-Assisted Synthesis of Alkyl Glycosides. Vertex AI Search Result 1.1. Describes the acceleration of glycosylation using microwave irradiation and acid catalysts. 1

  • Solvent-Free Synthesis of N-Aryl Glycosides. Vertex AI Search Result 1.14. Details the effect of amine basicity on stereoselectivity and yield in solvent-free conditions. 2

  • Stability of N-Aryl-D-Glucosylamines. Vertex AI Search Result 1.1 (Query 2). Discusses the hydrolysis kinetics and mutarotation of aromatic glycosylamines in solution. 3

  • Green Chemistry Principles in Organic Synthesis. Vertex AI Search Result 1.5. Reviews the use of green solvents (water, ethanol) and microwave heating to improve atom economy. 4

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-methylphenyl)-beta-D-glucopyranosylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(4-methylphenyl)-beta-D-glucopyranosylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this N-glycosylamine in their work. The inherent instability of the N-glycosidic bond presents unique challenges. This document provides in-depth, experience-driven answers and protocols to help you mitigate hydrolytic degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(4-methylphenyl)-beta-D-glucopyranosylamine and why is it susceptible to hydrolysis?

N-(4-methylphenyl)-beta-D-glucopyranosylamine is a type of N-glycoside, also known as a glycosylamine. In this molecule, a glucose sugar (glucopyranosyl) is linked via its anomeric carbon to the nitrogen atom of an amine (p-toluidine). This N-glycosidic bond is essentially a nitrogen-based acetal (an N,O-acetal), which is inherently less stable than the O-glycosidic bonds found in typical polysaccharides or O-glycosides.

The susceptibility to hydrolysis stems from the nature of this bond. It can be readily cleaved by water, especially under acidic conditions, in a reversible reaction that breaks the compound back down into its constituent parts: D-glucose and p-toluidine.[1] The reaction involves protonation of the glycosidic nitrogen, which makes the p-toluidine moiety a better leaving group, facilitating the cleavage of the C-N bond.[2]

Q2: What is the chemical mechanism of hydrolysis for this compound?

The hydrolysis of N-(4-methylphenyl)-beta-D-glucopyranosylamine is typically an acid-catalyzed process. The reaction proceeds through the following key steps:

  • Protonation: An acid (like H₃O⁺) in the solution donates a proton to the nitrogen atom of the glycosylamine. This is a crucial step as it converts the amino group into a better leaving group.[2]

  • C-N Bond Cleavage: The protonated intermediate is unstable. The carbon-nitrogen (N-glycosidic) bond breaks, releasing the neutral p-toluidine molecule. This step results in the formation of a resonance-stabilized oxocarbenium ion from the sugar ring.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic anomeric carbon of the oxocarbenium ion.

  • Deprotonation: The resulting protonated sugar intermediate loses a proton to a water molecule, regenerating the acid catalyst and forming the final D-glucose hemiacetal product.

This process is an equilibrium reaction, meaning the presence of excess water drives the reaction towards the hydrolysis products.[1]

Caption: Acid-Catalyzed Hydrolysis of N-glycosylamine.

Q3: What are the primary factors that trigger hydrolysis?

Three main factors will accelerate the degradation of your compound:

  • Presence of Water: As the reactant in hydrolysis, water is the primary requirement. Rigorously dry solvents and inert atmospheres are essential for preventing degradation.

  • Acidic pH: The hydrolysis reaction is strongly catalyzed by acid.[3] Even trace amounts of acid in your solvents or on your glassware can initiate cleavage. Interestingly, some studies on other glycosylamines have shown a peculiar sensitivity to hydrolysis in a narrow pH range of 4 to 7, with surprising stability in strongly acidic or alkaline conditions.[4] For practical purposes, maintaining neutral to slightly basic conditions is the safest approach.

  • Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5] Storing solutions at low temperatures and avoiding excessive heat during experimental procedures like solvent evaporation is critical.[6]

Q4: How can I detect if my sample has hydrolyzed?

You can monitor for hydrolysis using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): This is the simplest method. The glycosylamine will have a specific Rf value. Its hydrolysis products, glucose and p-toluidine, will have different Rf values. Glucose is very polar and will likely stay near the baseline in many solvent systems, while p-toluidine is much less polar. The appearance of these new spots indicates degradation.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the starting material from its more polar (glucose) and less polar (p-toluidine) degradation products.[7][8] This allows for quantification of the extent of hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. The anomeric proton (H-1) of the starting β-glycosylamine has a characteristic chemical shift and coupling constant. Upon hydrolysis, this signal will decrease, and new signals corresponding to the anomeric protons of the α- and β-anomers of D-glucose will appear.[7]

Q5: What is the optimal pH range for working with N-(4-methylphenyl)-beta-D-glucopyranosylamine?

Based on the general instability of glycosylamines in acid, the optimal working pH is in the neutral to slightly alkaline range (pH 7.0 - 8.5) . While some glycosylamines show stability in very strong acid, they can be highly susceptible to rapid hydrolysis in the weakly acidic pH 4-7 range.[4] Therefore, avoiding this range is crucial. When using buffers, it's essential to select a system that can reliably maintain the pH in the desired stable range.

Troubleshooting Guide & Best Practices

This section addresses common problems encountered during the synthesis, purification, and storage of N-(4-methylphenyl)-beta-D-glucopyranosylamine.

Problem: My compound degrades during reaction work-up or purification.

Cause: This is almost always due to the presence of water and/or acid during aqueous work-ups or on silica gel columns. Silica gel is slightly acidic and contains adsorbed water, creating a perfect environment for hydrolysis.

Solution:

  • Anhydrous Work-up: Avoid aqueous washes if possible. If you must wash, use a saturated sodium bicarbonate solution to neutralize any trace acid, followed by a brine wash. Work quickly and at low temperatures. Dry the organic layer thoroughly with a desiccant like anhydrous Na₂SO₄ or MgSO₄ before solvent removal.

  • Non-Aqueous Chromatography: Do not use standard silica gel chromatography with protic or non-dried solvents. Instead, use a deactivated stationary phase. You can prepare this by pre-treating silica gel with a solution of your eluent containing a small amount of a volatile base, like 1% triethylamine (TEA), and then evaporating the solvent. Perform the chromatography using rigorously dried solvents containing 0.5-1% TEA to maintain a basic environment.

  • Immediate Use: Glycosylamines are often so unstable that they are best used in the next reaction step without purification.[9] If you have synthesized the compound, consider if a crude, unpurified product is suitable for your subsequent experiment.

Problem: My synthesis of N-(4-methylphenyl)-beta-D-glucopyranosylamine gives a low yield.

Cause: The condensation reaction between glucose and p-toluidine is reversible. The water produced during the reaction can hydrolyze the product as it forms.

Solution:

  • Dehydration is Key: The reaction must be performed under anhydrous conditions. Use dry solvents and add a dehydrating agent like 4 Å molecular sieves to the reaction mixture to sequester the water as it is formed. This drives the equilibrium towards the product.

  • Solvent Choice: Perform the reaction in a non-aqueous solvent like dry methanol, ethanol, or dichloromethane.

Problem: The compound shows instability even during storage.

Cause: Exposure to atmospheric moisture and acidic vapors in the lab environment can cause degradation over time, even in a solid state.

Solution:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial.

  • Low Temperature: Store at low temperatures (0 to 8 °C is common, but -20 °C is better for long-term storage) to slow the rate of any potential degradation.[10]

  • Aliquoting: If you need to use the compound frequently, aliquot it into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric moisture each time the container is opened.

Data & Protocols

Data Summary Tables

Table 1: Qualitative Influence of pH on Hydrolysis Rate

pH RangeRelative Rate of HydrolysisRationale & Recommendations
< 4.0Variable (Potentially Slow)While some glycosylamines are stable in strong acid, this is not guaranteed. It is a high-risk region to be avoided.[4]
4.0 - 6.5Very High This weakly acidic range is reported to cause extremely rapid hydrolysis for many glycosylamines. AVOID THIS RANGE. [4]
6.5 - 8.5Very Low The optimal range for stability. Use neutral or slightly basic buffers (e.g., phosphate, HEPES) if an aqueous medium is unavoidable.
> 8.5Low to ModerateGenerally stable, but strong basic conditions can promote other side reactions or anomerization.

Table 2: Recommended Solvent and Buffer Systems

ApplicationRecommended SystemKey Considerations
Synthesis Anhydrous Methanol, Ethanol, or Dichloromethane (DCM)Must be rigorously dried. Use with 4 Å molecular sieves.
Chromatography Anhydrous DCM/Methanol or Ethyl Acetate/Hexane with 0.5-1% Triethylamine (TEA)Use on deactivated silica gel to prevent on-column degradation.
Storage (Solution) Anhydrous Dichloromethane or DMFStore under inert gas at -20°C. Use for short periods only. Solid-state storage is preferred.
Aqueous Assays Phosphate Buffer (pH 7.0-7.5) or HEPES Buffer (pH 7.0-8.0)Use only if absolutely necessary. Prepare fresh and keep cold. Minimize experiment time.
Experimental Protocols
Protocol 1: General Handling and Storage of Solid N-(4-methylphenyl)-beta-D-glucopyranosylamine
  • Work Environment: Handle the solid compound in a glove box or under a stream of dry inert gas (argon or nitrogen).

  • Weighing: Weigh the required amount quickly into a pre-dried vial.

  • Sealing: Immediately seal the vial with a cap containing a PTFE liner. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the sealed vial inside a secondary container with a desiccant. Store in a freezer at -20°C.

  • Dissolving: When preparing a solution, use a syringe to add anhydrous solvent through a septum to the vial containing the solid under an inert atmosphere.

Protocol 2: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)
  • Plate: Use a standard silica gel 60 F254 plate.

  • Sample Preparation: Dissolve a small amount of your compound in a suitable anhydrous solvent (e.g., DCM/Methanol).

  • Spotting: Spot the sample onto the TLC plate. As a control, spot solutions of D-glucose and p-toluidine if available.

  • Eluent: Develop the plate using a solvent system such as 9:1 Dichloromethane:Methanol.

  • Visualization:

    • Visualize under a UV lamp (254 nm). The p-toluidine and the starting material will be UV active.

    • Stain the plate with a p-anisaldehyde or potassium permanganate stain and heat gently. This will visualize all spots, including the glucose which is not UV active.

  • Interpretation:

    • Pure Sample: A single spot corresponding to your product.

    • Hydrolyzed Sample: You will see the product spot diminish and two new spots appear: one for p-toluidine (less polar, higher Rf) and one for glucose (very polar, lower Rf, often near the baseline).

Workflow & Decision Making

This diagram outlines a decision-making process to minimize hydrolysis during experimentation.

Caption: Decision workflow for minimizing hydrolysis.

References
  • Stivers, J. T. (2013). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. PMC. Available at: [Link]

  • Isbell, H. S. (1949). Mechanisms for the mutarotation and hydrolysis of the glycosylamines and the mutarotation of the sugars. NIST Technical Series Publications. Available at: [Link]

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Rearrangement Reactions of Glycosylamines. Journal of Organic Chemistry.
  • Withers, S. G. (2001). Chapter 7. Enzymatic Cleavage of Glycosides: Mechanism, Inhibition and Synthetic Applications. ResearchGate. Available at: [Link]

  • Bennett, C. S. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PMC. Available at: [Link]

  • Ban, K., et al. (2017). Highly sensitive glycosylamine labelling of O-glycans using non-reductive β-elimination. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Aun, R., et al. (2003). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. PMC. Available at: [Link]

  • Isbell, H. S. (1949). Mechanisms for the mutarotation and hydrolysis of the glycosylamines and the mutarotation of the sugars. NIST Digital Archives. Available at: [Link]

  • Wolfenden, R., & Snider, M. J. (2010). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. PNAS. Available at: [Link]

  • Bennett, C. S. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. ResearchGate. Available at: [Link]

  • Jongkees, S. A. K., & Withers, S. G. (2014). Unusual Enzymatic Glycoside Cleavage Mechanisms. Datapdf. Available at: [Link]

  • Zhang, C., et al. (2025). Breaking the Thermal Barrier through Unprecedented High-Temperature Stability in Bio-Based Alkyl Glycoside Liquid Crystals. ACS Nano.
  • Hirano, S., & Yamasaki, R. (1974). Structural Influence of Sugar and Aglycon Moieties on the Acetolysis of Some Glycosylamines. Agricultural and Biological Chemistry.
  • Doddridge, Z. A., et al. (2018). Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. PMC. Available at: [Link]

  • Pérez-Sistémico, C., et al. (2024). Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. PMC. Available at: [Link]

  • Ban, K., et al. (2017). Highly sensitive glycosylamine labelling of O-glycans using non-reductive β-elimination. ResearchGate. Available at: [Link]

  • Jongkees, S. A. K., & Withers, S. G. (2014). Unusual Enzymatic Glycoside Cleavage Mechanisms. UBC Chemistry. Available at: [Link]

  • Rich, J. R., & Bundle, D. R. (2007). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]

  • Crich, D. (2009). Mechanism for aminooxy glycoside formation via reaction between reducing sugars and O,N-disubstituted hydroxylamines. ResearchGate. Available at: [Link]

  • Timell, T. E. (1964). The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. ResearchGate. Available at: [Link]

  • Unknown Author. Synthesis of N-octadecyl-β-D-glucopyranosylamine. PrepChem.com. Available at: [Link]

  • Høisæter, K. K., et al. (2023). Analytical tools for monitoring glycol degradation. NVA. Available at: [Link]

  • Christodoulou, M. S., et al. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5). MDPI. Available at: [Link]

  • Hanson, S. R., et al. (2007). Protein Native State Stabilization by Placing Aromatic Side Chains in N-Glycosylated Reverse Turns. PMC. Available at: [Link]

  • Chang, T., et al. (2008). pH Dependent Effect of Glycosylation on Protein Stability. PubMed. Available at: [Link]

  • Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. Available at: [Link]

  • Gautam, S., & Chibber, S. (2007). Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain. Indian Academy of Sciences. Available at: [Link]

  • Zetterström, C., et al. (2002). Synthesis of oxidized methyl 4-O-methyl-beta-D-glucopyranoside and methyl beta-D-glucopyranosyl-(1-->4)-beta-D-glucopyranoside derivatives as substrates for fluorescence labeling reactions. PubMed. Available at: [Link]

  • Mullaney, E. J., et al. (2015). N-Glycosylation Improves the Pepsin Resistance of Histidine Acid Phosphatase Phytases by Enhancing Their Stability at Acidic pHs and Reducing Pepsin's Accessibility to Its Cleavage Sites. PubMed. Available at: [Link]

  • Taciak, B., et al. (2024). An impact of N-glycosylation on biochemical properties of a recombinant α-amylase from Bacillus licheniformis. PMC. Available at: [Link]

  • Sultana, N., et al. (2025). Degradation monitoring method development and validation of Mesalamine through characterization of degraded products using RP-HPLC and mass spectroscopy. ResearchGate. Available at: [Link]

  • Inui, K., et al. (1984). Synthesis of 4-methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate and its use in classification of GM2 gangliosidosis genotypes. PubMed. Available at: [Link]

  • Hu, C. Q. (2005). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]

Sources

minimizing Amadori rearrangement in N-glucosylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Amadori Rearrangement

Ticket ID: #GLYCO-KINETIC-001 Subject: Optimizing Reaction Conditions for Kinetic Control in N-Glycosylation Status: Active Expert Level: Senior Research Scientist

The Mechanistic Battlefield: Kinetic vs. Thermodynamic Control[1][2][3]

To successfully synthesize N-glucosylamines (N-glycosides) without triggering the Amadori rearrangement, you must treat this not as a simple condensation, but as a competition between kinetic control and thermodynamic stability .

  • The Goal (Kinetic Product): The N-glucosylamine. It forms fast but is reversible and less stable.

  • The Enemy (Thermodynamic Product): The Amadori product (1-amino-1-deoxy-ketose).[1][2][3][4] It forms slower, is generally irreversible, and acts as the gateway to Maillard browning (polymerization).

The Reaction Pathway (Visualization)

The following diagram maps the critical "fork in the road." Your objective is to arrest the reaction at Node B and prevent the transition to Node C.

MaillardPathway cluster_target TARGET ZONE Reactants Glucose + Amine (Open Chain) SchiffBase Schiff Base (Imine) Reactants->SchiffBase - H₂O (Condensation) Glycosylamine N-Glucosylamine (Cyclic - Kinetic Product) SchiffBase->Glycosylamine Cyclization (Fast) Protonated Protonated Cation (Intermediate) SchiffBase->Protonated + H+ (Acid Catalysis) Glycosylamine->SchiffBase Equilibrium Amadori Amadori Product (1-amino-1-deoxy-ketose) Protonated->Amadori Rearrangement (Irreversible) Browning Maillard Polymers (Brown Pigments) Amadori->Browning Degradation (Oxidation/Polymerization)

Figure 1: The reaction pathway showing the divergence between the desired cyclization (Green Zone) and the acid-catalyzed rearrangement (Red Path).

Critical Parameters & Troubleshooting

To maintain the target molecule, you must manipulate three variables: Water , Acid , and Temperature .

Parameter Summary Table
VariableImpact on Amadori RearrangementOptimization Strategy
Water Inhibits Formation. Water pushes the equilibrium back to hydrolysis (starting materials).Remove Aggressively. Use 4Å Molecular Sieves or anhydrous solvents. Driving water out shifts equilibrium to the N-glycoside without needing heat.
pH / Acid Catalyst. Protons (

) protonate the ring oxygen or nitrogen, lowering the activation energy for the rearrangement.
Neutral/Slightly Basic. Avoid acetic acid catalysts. If using amine salts (e.g.,

), neutralize completely with NaOMe or Et

N before adding sugar.
Temperature Accelerator. Heat provides the activation energy (

) required to cross the barrier to the Amadori product.
Stay Cold/Ambient. Perform reactions at 0°C to 25°C. Never reflux if the Amadori product is to be avoided.
Solvent Medium. Protic solvents (MeOH) stabilize the sugar but can participate in proton transfer.Anhydrous Methanol or Ethanol. While DMSO/DMF work, alcohol allows for easier workup (evaporation) at low temps to prevent thermal rearrangement.

The "Anhydrous Kinetic Capture" Protocol

This protocol is designed to synthesize N-glucosylamines while mechanically blocking the rearrangement pathway. It relies on chemical dehydration (sieves) rather than thermal dehydration (Dean-Stark/Reflux).

Reagents:

  • D-Glucose (finely powdered)

  • Primary Amine (1.0 - 1.1 equivalents)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Desiccant: Activated 4Å Molecular Sieves (Powder or Beads)

Step-by-Step Workflow:

  • Preparation of Sieves:

    • Activate molecular sieves (microwave or oven at 300°C) immediately before use. This is the "engine" of the reaction.

  • Solubilization (The "Cold Start"):

    • Dissolve the amine in anhydrous MeOH under Nitrogen/Argon atmosphere.

    • Checkpoint: If the amine is an HCl salt, add 1.0 eq of Sodium Methoxide (NaOMe) and filter off the NaCl precipitate before adding glucose. Acidic salts will trigger immediate Amadori rearrangement.

  • Reaction:

    • Add the D-Glucose and the activated molecular sieves.

    • Stir vigorously at Room Temperature (20-25°C) .

    • Time: Aliphatic amines: 4–12 hours. Aromatic amines (anilines): 24–48 hours.[5]

    • Note: Do not heat. The sieves will drive the equilibrium by trapping water.

  • Monitoring (The "Self-Validating" Step):

    • Use TLC (Solvent: EtOAc/MeOH/H2O).

    • Validation: The product spot should be lower Rf than the amine but distinct from glucose.

    • Warning Sign: If the solution turns yellow/brown, Amadori rearrangement (and subsequent Maillard browning) has begun. The solution should remain relatively colorless or pale yellow.

  • Workup:

    • Filter through a Celite pad to remove sieves.

    • Evaporate solvent under reduced pressure at <30°C . Do not use a hot water bath.

    • Result: The N-glucosylamine is often a hygroscopic solid or foam. Store immediately in a desiccator at -20°C.

Troubleshooting & FAQs

Ticket #101: "My product turned dark brown during evaporation."

Diagnosis: Thermal degradation.[6][7] You likely used a hot water bath (>40°C) on the rotovap. Fix: The N-glucosylamine is kinetically unstable. When you remove the solvent, the local concentration of "reactive" species increases. If heat is applied, it rapidly rearranges. Action: Use a high-vacuum pump to remove solvent at room temperature.

Ticket #102: "The reaction is too slow with my aniline derivative."

Diagnosis: Low nucleophilicity. Aromatic amines are poor nucleophiles compared to alkyl amines. Fix: Do not add acid to catalyze (this triggers Amadori). Instead:

  • Increase the amount of molecular sieves (up to 1g per mmol of substrate).

  • Use a more polar anhydrous solvent like 2,2,2-Trifluoroethanol (TFE) which can activate the sugar carbonyl via hydrogen bonding without acting as a Brønsted acid strong enough to trigger rearrangement [1].

Ticket #103: "NMR shows a mixture of isomers."

Diagnosis: Mutarotation. Explanation: N-glucosylamines exist in equilibrium between


- and 

-anomers (and trace open-chain imines) in solution. This is normal. Verification: Look for the anomeric proton (

) signals. The

-anomer typically shows a doublet at

3.8–4.2 ppm with a large coupling constant (

Hz), indicating trans-diaxial arrangement. The

-anomer appears downfield (

4.5–5.0 ppm) with a smaller coupling constant. This confirms the glycosylamine structure, distinct from the Amadori product (which would lack the anomeric proton in the same region due to the ketose structure).
Ticket #104: "My product hydrolyzes back to glucose on the shelf."

Diagnosis: Hydrolysis due to atmospheric moisture. Fix: N-glucosylamines are reversible imine-equivalents. Action: Store under Argon at -20°C. If stability is required for biological assays, consider reducing the C=N bond (reductive amination) to form the amine (irreversible), though this changes the chemical structure.

References

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of D-Glucosylamines. Journal of Organic Chemistry.

  • Yaylayan, V. A., & Huyghues-Despointes, A. (1994).[6] Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties. Critical Reviews in Food Science and Nutrition.

  • Mossine, V. V., et al. (1994).[6] Interaction of amino acids with glucose: The kinetics of the Maillard reaction. (Provides kinetic data on the temperature dependence of the rearrangement).

  • Ganesan, A. (2025). Methodologies for N-Glycoside Synthesis. (General protocol reference for molecular sieve usage).

Sources

Technical Support Center: Optimization of N-(p-Tolyl)-D-Glucosylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Troubleshooting Guide

This section addresses the most common failure modes in the condensation of p-toluidine and D-glucose. The formation of N-glycosides (glycosylamines) is an equilibrium-driven reaction that competes with hydrolysis and the thermodynamic Amadori rearrangement.

Issue A: Low Yield (<50%)

Q: I am refluxing for 24+ hours, but the yield remains low. Why? Technical Analysis: The reaction is a reversible dehydration. If water is not removed, the equilibrium remains static.

  • The Fix: You must shift the equilibrium by removing water.

    • Method 1 (Passive): Add activated 3Å or 4Å Molecular Sieves directly to the reaction flask.

    • Method 2 (Active): Use a Dean-Stark trap if using a water-immiscible solvent (e.g., Toluene/Benzene), though glucose solubility is poor in these.

    • Recommended: Use anhydrous Methanol with Molecular Sieves.

Q: My starting material (Glucose) is not dissolving. Technical Analysis: D-Glucose has poor solubility in ethanol and is insoluble in non-polar solvents. Heterogeneous reactions are kinetically slow.

  • The Fix: Switch to Anhydrous Methanol . Glucose is significantly more soluble in methanol than ethanol. Ensure the methanol is "Dry" (water content <0.05%) to prevent hydrolysis.

Issue B: Product Discoloration (Browning)

Q: The reaction mixture turned dark brown or black. Is this normal? Technical Analysis: No. This indicates the Maillard Reaction cascade has initiated.

  • Amadori Rearrangement: The kinetic product (N-glucoside) rearranged to the thermodynamic product (1-amino-1-deoxy-ketose).[1][2]

  • Polymerization: The Amadori product degraded into melanoidins (brown pigments).

  • The Fix:

    • Lower Temperature: Do not exceed 65°C (Methanol reflux is safer than Ethanol reflux).

    • Remove Acid: If you added an acid catalyst (e.g., Acetic Acid), stop. Aromatic amines often react well without catalysts; acids accelerate the Amadori rearrangement.

    • Reduce Time: Long reflux times favor thermodynamic degradation.

Issue C: Product Instability (Hydrolysis)

Q: I isolated a white solid, but it turned into a sticky goo on the filter paper. Technical Analysis: N-Aryl glycosylamines are susceptible to hydrolysis by atmospheric moisture. The "goo" is a mixture of p-toluidine and glucose reforming.

  • The Fix:

    • Workup: Wash the solid with cold anhydrous ether or dichloromethane (removes unreacted p-toluidine) but avoid water washes.

    • Storage: Store in a desiccator under Ar/N2.

Reaction Mechanism & Pathway Control

To improve yield, you must maximize the Kinetic Pathway (N-Glycosylation) while suppressing the Thermodynamic Pathway (Amadori Rearrangement).

Visualizing the Pathway

ReactionPathway Reactants p-Toluidine + D-Glucose Intermediate Carbinolamine (Unstable) Reactants->Intermediate Nucleophilic Attack Product N-(p-Tolyl)-glucosylamine (Target Kinetic Product) Intermediate->Product - H2O (Reversible) Product->Reactants + H2O (Hydrolysis) Amadori Amadori Product (Ketoamine) Product->Amadori H+ / Heat (Irreversible) Melanoidins Brown Polymers (Maillard Products) Amadori->Melanoidins Degradation

Figure 1: Reaction pathway showing the competition between reversible glycosylation and irreversible rearrangement.

Optimized Experimental Protocols

Protocol A: The "Green" High-Purity Method (Recommended)

Best for: High purity, avoiding chromatography, minimizing side reactions.

ParameterSpecificationReason
Solvent Anhydrous Methanol (MeOH)High glucose solubility; low boiling point prevents overheating.
Stoichiometry 1.0 eq Glucose : 1.1 eq p-ToluidineSlight excess of amine drives glucose conversion; amine is easier to wash off.
Catalyst None Acids promote Amadori rearrangement.[2][3]
Time 4–6 HoursSufficient for equilibrium without degradation.

Step-by-Step:

  • Dissolve D-Glucose (10 mmol, 1.80 g) in Anhydrous Methanol (20 mL) . Note: Mild warming may be needed to dissolve completely.

  • Add p-Toluidine (11 mmol, 1.18 g) to the solution.

  • Add 1.0 g of Activated 3Å Molecular Sieves (beads or powder) to the flask.

  • Reflux at 65°C for 4–6 hours under an inert atmosphere (N2).

  • Hot Filtration: Filter the mixture while warm to remove molecular sieves.

  • Crystallization: Concentrate the filtrate to ~50% volume using a rotary evaporator (Bath < 40°C). Store at 4°C overnight.

  • Isolation: Filter the precipitated crystals.

  • Purification: Wash the filter cake with cold Diethyl Ether (2 x 10 mL). This removes the excess p-toluidine (soluble in ether) while the product (insoluble in ether) remains.

  • Drying: Vacuum dry over P2O5 or silica gel.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid screening, overcoming steric hindrance.

Step-by-Step:

  • Mix D-Glucose (1 eq) and p-Toluidine (1 eq) in a microwave vial.

  • Add a minimum volume of Ethanol (just enough to create a slurry).

  • Irradiate at 150 W for 2–5 minutes (Target temp: 80°C).

  • Cool rapidly in an ice bath to precipitate the product.

  • Wash with cold ether as described in Protocol A.

Data & Chemical Reference Table

ComponentRoleMW ( g/mol )Solubility ProfileCritical Note
D-Glucose Electrophile180.16Soluble: Water, MeOHInsoluble: Ether, DCMUse anhydrous; water kills the reaction.
p-Toluidine Nucleophile107.16Soluble: Alcohols, Ether, DCMSlightly Soluble: WaterToxic. Wash away excess using Ether.
N-(p-Tolyl)-glucosylamine Product 269.30Soluble: MeOH, Hot EtOHInsoluble: Ether, Cold EtOHUnstable in water. Hydrolyzes back to reactants.

References

  • Ellis, G. P., & Honeyman, J. (1955). Advances in Carbohydrate Chemistry. "The Glycosylamines." Academic Press.

  • Sorrell, T. N., & Suh, O. (1985). "Carbohydrate ligands for transition metals: synthesis and properties of N-glycosylamines." Inorganica Chimica Acta. (Demonstrates the sensitivity of N-glycosylamines to hydrolysis).

  • Wang, J., et al. (2012). "Microwave-assisted synthesis of N-glycosylamines." Green Chemistry Letters and Reviews. (Protocol B basis).

  • Isbell, H. S., & Frush, H. L. (1958). "Mutarotation, Hydrolysis, and Structure of Glycosylamines." Journal of Organic Chemistry. (Mechanism of hydrolysis).[4]

Sources

purification of N-(4-methylphenyl)-beta-D-glucopyranosylamine by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of N-(4-methylphenyl)- -D-glucopyranosylamine

Executive Summary & Compound Profile

Compound: N-(4-methylphenyl)-


-D-glucopyranosylamine
Synonyms: N-p-Tolyl-glucopyranosylamine; p-Toluidine glucoside.
Class: N-Aryl Glycosylamine.

Technical Context: Unlike O-glycosides or thioglycosides, N-glycosylamines are labile acetals . They are formed by the reversible condensation of an amine (p-toluidine) and an aldose (D-glucose). The purification of this compound is a race against two competing degradation pathways: Hydrolysis (reversion to starting materials) and the Amadori Rearrangement (irreversible isomerization to 1-amino-1-deoxy-ketoses).

This guide addresses the specific challenges of recrystallizing this molecule, focusing on stabilizing the beta-anomer and preventing "browning" (decomposition).

Standard Operating Procedure (The "Golden Path")

Before troubleshooting, ensure your baseline protocol aligns with these validated parameters.

ParameterRecommended SpecificationTechnical Rationale
Solvent System Anhydrous Ethanol (Primary) or MethanolWater promotes hydrolysis. Alcohols favor the crystallization of the

-anomer due to the anomeric effect and solubility differentials.
Concentration ~1 g solute per 5–10 mL solventHigh supersaturation is required, but "oiling out" occurs if too concentrated.
Temperature Dissolve at reflux; Cool to 4°CDo not prolong reflux. Extended heat drives the Amadori rearrangement (browning).
Catalyst None (for purification)Acids catalyze hydrolysis. Ensure the crude material is acid-free before recrystallization.
Recrystallization Workflow

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Hot Anhydrous EtOH (60-70°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Rapidly Cool Slow Cooling (RT -> 4°C) Filter->Cool Seed Optional: Seed with Beta-Anomer Cool->Seed Isolate Filtration & Wash (Cold EtOH) Cool->Isolate Seed->Isolate Dry Vacuum Dry (Over P2O5) Isolate->Dry

Figure 1: Optimized workflow for minimizing thermal stress and hydrolytic degradation during purification.

Troubleshooting Guide (Q&A)
Symptom: The Solution Turned Brown/Black

Q: My solution turned dark brown during the dissolution step. Can I save it?

A: This is the classic sign of the Amadori Rearrangement or oxidative polymerization of free p-toluidine.

  • The Science: N-glycosides are unstable in the presence of trace acids or prolonged heat. The glucosylamine isomerizes to the corresponding 1-amino-1-deoxy-fructose derivative (Amadori product), which rapidly polymerizes into brown melanoidins.

  • The Fix:

    • Check pH: Ensure your crude material is neutral. If it was synthesized with an acid catalyst (e.g., acetic acid), it must be neutralized (e.g., with weak base resin or washing) before recrystallization.

    • Limit Heat: Do not reflux for more than 5–10 minutes. If it doesn't dissolve, add more solvent rather than more heat.

    • Rescue: Add activated charcoal to the hot solution, filter through Celite, and cool immediately. If the color is deep black, the yield will be severely compromised; consider re-synthesizing.

Symptom: Oiling Out

Q: Instead of crystals, a sticky oil separated at the bottom of the flask.

A: "Oiling out" indicates the solution reached a liquid-liquid phase separation point before the crystal nucleation point.

  • The Science: This is common with sugar derivatives due to hydrogen bonding networks. Impurities (like unreacted p-toluidine) acts as a "solvent," lowering the melting point of the mixture.

  • The Fix:

    • Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.

    • Seed: Add a "seed crystal" of pure product at the cloud point (just as turbidity appears).

    • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

    • Cosolvent: Add a small amount of non-polar antisolvent (e.g., diethyl ether) dropwise to the hot solution until faint turbidity persists, then cool.

Symptom: Low Yield / Hydrolysis

Q: I obtained beautiful crystals, but the yield is <30%. Where did the rest go?

A: It likely hydrolyzed back to glucose and p-toluidine in the mother liquor.

  • The Science: In solution, the equilibrium $ \text{Sugar} + \text{Amine} \rightleftharpoons \text{Glycosylamine} + H_2O $ exists. If the solvent is "wet" (contains water), the equilibrium shifts left (hydrolysis).

  • The Fix:

    • Use Anhydrous Solvents: Ensure ethanol/methanol is dry (molecular sieves).

    • Avoid Water: Do not use water/alcohol mixtures unless absolutely necessary for solubility.

    • Second Crop: You can concentrate the mother liquor to half volume to get a second crop, but be aware these crystals will have higher p-toluidine contamination.

Advanced FAQ

Q: How do I distinguish the


 and 

anomers?
A: N-Glycosylamines typically crystallize as the

-anomer due to lattice stability, despite the anomeric effect sometimes favoring the

-anomer in solution.
  • Validation: Use

    
    -NMR.[1][2] The anomeric proton (
    
    
    
    -1) for the
    
    
    -anomer typically appears as a doublet at
    
    
    ppm with a large coupling constant (
    
    
    Hz), indicating trans-diaxial arrangement. The
    
    
    -anomer has a smaller coupling constant (
    
    
    Hz).

Q: Can I use Ether or Hexane to precipitate the product? A: Yes, but with caution.

  • Protocol: Dissolve the crude in a minimum amount of Methanol. Add Diethyl Ether slowly until the solution becomes cloudy. Store in the fridge.

  • Risk: Rapid precipitation with non-polar solvents often traps impurities (specifically the starting amine, p-toluidine) inside the crystal lattice. Recrystallization from pure alcohol is superior for purity; precipitation is superior for yield.

Q: The crystals are turning pink upon storage. Why? A: This indicates the presence of residual p-toluidine .

  • Mechanism: p-Toluidine oxidizes in air to form colored quinoid species.

  • Solution: Wash the crystals with cold ether (in which the sugar derivative is insoluble, but the amine is soluble) during the filtration step. Store the final product under Nitrogen or Argon in the dark.

Troubleshooting Logic Tree

Troubleshooting_Logic Start Problem Detected Issue_Type Identify Symptom Start->Issue_Type Brown Solution Turns Brown/Black Issue_Type->Brown Oil Oiling Out Issue_Type->Oil Impure Pink/Off-White Crystals Issue_Type->Impure Action_Brown Cause: Amadori/Hydrolysis Action: Neutralize pH, Use Charcoal, Reduce Heat Brown->Action_Brown Action_Oil Cause: Impurities/Supersaturation Action: Reheat, Seed, Add Ether dropwise Oil->Action_Oil Action_Impure Cause: Residual p-Toluidine Action: Wash with Cold Ether, Recrystallize from EtOH Impure->Action_Impure

Figure 2: Decision matrix for diagnosing common purification failures.

References
  • Ellis, G. P., & Honeyman, J. (1955).[3] Glycosylamines. Advances in Carbohydrate Chemistry, 10, 95–168.[3] Authoritative review on the synthesis, stability, and hydrolysis mechanisms of N-glycosides.

  • Pigman, W. (1957). The Carbohydrates: Chemistry, Biochemistry, Physiology. Academic Press.
  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of Glycosylamines. Journal of Organic Chemistry, 23(9), 1309–1319. Detailed kinetic data on the hydrolysis rates of N-glycosides in various pH environments.

Sources

overcoming mutarotation issues in N-aryl glycosylamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Aryl Glycosylamine Analysis Senior Application Scientist Desk

Introduction: The "Mutarotation Trap"

Welcome to the technical support center. If you are analyzing N-aryl glycosylamines—whether as metabolic intermediates, drug conjugates, or during glycan labeling (e.g., 2-AB/2-AA)—you are likely encountering the "Mutarotation Trap."

Unlike standard amide bonds, the N-glycosidic linkage between an aromatic amine and a reducing sugar is dynamic. In solution, it exists in a fragile equilibrium:

  • 
    -Anomer  (Ring closed)
    
  • 
    -Anomer  (Ring closed)
    
  • Acyclic Schiff Base (Ring open, intermediate)

The Consequence: In chromatography (HPLC/LC-MS), this dynamic equilibrium manifests as split peaks, broad humps, or quantification errors. Furthermore, the acyclic form is susceptible to hydrolysis (falling apart) or Amadori rearrangement (irreversible isomerization).

This guide provides the protocols to stabilize, analyze, and troubleshoot these molecules.

Part 1: The Mechanism & Diagnostics[1][2]

Before fixing the issue, confirm you are seeing mutarotation and not column failure.

Visualizing the Instability

Mutarotation_Pathway SugarAmine Free Sugar + Arylamine Schiff Acyclic Schiff Base (Imine) SugarAmine->Schiff Condensation (-H2O) Alpha α-Glycosylamine (Closed Ring) Schiff->Alpha Ring Closure Beta β-Glycosylamine (Closed Ring) Schiff->Beta Ring Closure Amadori Amadori Product (1-amino-1-deoxy-ketose) Schiff->Amadori Acid Catalyst (Irreversible) Reduced Reduced Secondary Amine (Stable Product) Schiff->Reduced Reductive Amination (+NaBH3CN) Alpha->Beta Mutarotation (via Schiff)

Figure 1: The N-Aryl Glycosylamine Equilibrium. The blue nodes represent the mutarotating species seen as split peaks. The red nodes represent degradation or rearrangement products.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I see two peaks for a single pure compound."

Q: Is my column failing, or is this mutarotation? A: If the two peaks are connected by a "saddle" (a raised baseline between them) or if the ratio changes with temperature, it is mutarotation. N-aryl glycosylamines exist as distinct


 and 

anomers which can separate on high-resolution columns (especially HILIC).

The Fix:

  • Temperature Control: Lowering the column temperature (e.g., to 10°C) slows the interconversion, potentially resolving two distinct, sharp peaks. Raising it (e.g., to 60°C) speeds it up, potentially merging them into one average peak (though this risks degradation).

  • pH Adjustment: Mutarotation is acid-catalyzed. Ensure your mobile phase is neutral (pH 7.0–7.5). Avoid acidic modifiers like TFA or Formic Acid if analyzing the intact glycosylamine, as they accelerate ring opening.

Scenario B: "My signal intensity drops over time in the autosampler."

Q: Why is my sample disappearing? A: You are likely experiencing hydrolysis . In aqueous solutions, especially acidic ones, the equilibrium shifts back toward the free sugar and aromatic amine (See Figure 1, Red Node).

The Fix:

  • Solvent Switch: Store samples in anhydrous solvents (DMSO or Methanol).

  • Buffer: If water is necessary, use 50mM Ammonium Acetate (pH 7.5).

  • Time: Analyze immediately. Do not queue these samples for overnight runs in aqueous buffers.

Scenario C: "I see a new peak with the same mass but different retention time."

Q: Is this an isomer? A: This is likely the Amadori Rearrangement . N-aryl glycosylamines can irreversibly rearrange to form 1-amino-1-deoxy-ketoses. This is common if the sample was exposed to heat or weak acid during preparation.

The Fix:

  • Once formed, Amadori products are stable and cannot be reversed.

  • Prevention: Keep sample preparation temperatures <37°C unless a reducing agent is present.

Part 3: Stabilization Protocols

There are two ways to handle these molecules: Chemical Fixation (Permanent) and Native Stabilization (Temporary).

Method 1: Reductive Amination (The Gold Standard)

Use this if you do not need the ring structure intact (e.g., glycan labeling).

This converts the unstable imine into a stable secondary amine.

Reagents:

  • Label: 2-Aminobenzamide (2-AB) or 2-Aminobenzoic acid (2-AA).[1]

  • Reductant: Sodium Cyanoborohydride (NaBH

    
    CN) or 2-Picoline Borane (less toxic).[1]
    
  • Solvent: DMSO : Glacial Acetic Acid (70:30 v/v).

Protocol:

  • Dissolve: Mix the glycan/sugar and the arylamine in the DMSO/Acid solvent.

  • Add Reductant: Add NaBH

    
    CN (1M in THF or DMSO).
    
  • Incubate: 65°C for 2–3 hours.

    • Mechanism:[2][3][4][5][6] The acid promotes ring opening to the Schiff base; the reductant immediately locks it as a secondary amine.

  • Cleanup: Remove excess amine using HILIC SPE or G-10 size exclusion.

Result: A single, stable peak. No mutarotation.

Method 2: Native Analysis (Direct Injection)

Use this if you must analyze the specific N-aryl glycosylamine molecule without modification.

Solvent & Buffer Compatibility Table

ParameterRecommended ConditionWhy?
Mobile Phase pH 7.0 – 8.0 Acid (pH < 5) catalyzes hydrolysis and mutarotation.
Buffer Salt Ammonium Acetate / BicarbonateVolatile for MS; provides buffering at neutral pH.
Organic Modifier Acetonitrile (ACN)Standard for HILIC; aprotic.
Sample Diluent 100% DMSO or Methanol Prevents hydrolysis in the vial. Avoid water.
Column Temp 10°C - 15°C "Freezes" the mutarotation equilibrium, sharpening peaks.

Part 4: Advanced Workflow Decision Tree

Use this logic flow to determine the correct experimental setup for your specific needs.

Workflow_Decision Start Start: N-Aryl Glycosylamine Analysis Q1 Is the closed-ring structure critical for your biological question? Start->Q1 Path_Reduction Standard Protocol: Reductive Amination Q1->Path_Reduction No (e.g., Glycan Profiling) Path_Native Native Protocol: Direct Analysis Q1->Path_Native Yes (e.g., Drug Stability) Step_Red1 React with NaBH3CN Path_Reduction->Step_Red1 Step_Red2 Result: Stable Secondary Amine (No Mutarotation) Step_Red1->Step_Red2 Step_Nat1 Dissolve in DMSO/MeOH Path_Native->Step_Nat1 Step_Nat2 LC Condition: High pH (7.5) Low Temp (10°C) Step_Nat1->Step_Nat2 Step_Nat3 Expectation: Split Peaks (Quantify Sum of Areas) Step_Nat2->Step_Nat3

Figure 2: Decision Matrix for Method Selection.

References

  • Isbell, H. S., & Frush, H. L. (1951).[6] Mechanisms for the mutarotation and hydrolysis of the glycosylamines and the mutarotation of the sugars.[7][8] Journal of Research of the National Bureau of Standards.[9]

  • Sigma-Aldrich. (2024). Glycan Labeling: 2-AA and 2-AB Labeling of Glycans by Reductive Amination.[1][10]

  • Waters Corporation. (2021). Automated High-Throughput N-Glycan Labelling and LC-MS Analysis. Application Note.

  • Capon, B., & Connett, B. E. (1965).[8] The mechanism of hydrolysis of N-aryl-D-glucosylamines. Journal of the Chemical Society.

  • BenchChem. (2025).[11] 2-Aminoquinoline and its Analogs for Fluorescent Labeling and Analysis of Glycans.

Sources

Technical Support Center: N-p-tolyl-glucosylamine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with N-p-tolyl-glucosylamine (and homologous N-arylglycosylamines). It addresses the critical stability dichotomy between aqueous and anhydrous environments, providing actionable protocols to prevent degradation during synthesis, storage, and analysis.

Topic: Stability of N-p-tolyl-glucosylamine in Aqueous vs. Anhydrous Media Document ID: TS-GLY-AR-004 Role: Senior Application Scientist

Executive Summary

N-p-tolyl-glucosylamine is a kinetically unstable N-glycoside . Its stability is binary:

  • Anhydrous Media (Methanol/Ethanol): Meta-stable. Can be isolated and stored if kept dry and acid-free.

  • Aqueous Media: Highly unstable. Subject to rapid hydrolysis (reversion to glucose + p-toluidine) and Amadori rearrangement (isomerization to 1-deoxy-1-p-toluidino-D-fructose), depending on pH and temperature.

Core Rule: Water is the thermodynamic sink for this compound. All handling protocols must prioritize the exclusion of moisture unless the specific intent is to study its degradation.

Module 1: The Stability Spectrum (Aqueous vs. Anhydrous)
Q1: Why does my compound decompose in water even at neutral pH?

A: N-arylglycosylamines are subject to mutarotation and hydrolysis immediately upon dissolution in water. Unlike O-glycosides, the C-N bond is significantly more labile.

  • Mechanism: In water, the pyranose ring opens to form an acyclic Schiff base (imine). This intermediate is susceptible to nucleophilic attack by water, driving the equilibrium back to the starting materials (Glucose + p-Toluidine).

  • Visual Evidence: A clear solution becoming turbid (precipitation of p-toluidine, which has low water solubility) or turning yellow/brown (Amadori products).

Q2: What is the difference in degradation pathways between Aqueous and Anhydrous/Acidic conditions?

A: The degradation pathway is dictated by solvent availability and proton source.

FeatureHydrolysis (Aqueous) Amadori Rearrangement (Anhydrous/Acidic)
Primary Driver Water concentration (Mass Action)Acid catalysis + Heat
Reaction Type Reversible DissociationIrreversible Isomerization
Product D-Glucose + p-Toluidine1-deoxy-1-p-toluidino-D-fructose
Visual Cue Precipitation of amineDeep browning (Maillard early stage)
Prevention Use anhydrous solvents (MeOH, EtOH)Avoid acids; Store < -20°C
Module 2: Visualization of Instability Pathways

Figure 1: Degradation Pathways of N-p-tolyl-glucosylamine This diagram illustrates the competing fates of the compound based on environmental conditions.

StabilityPathways cluster_aq Aqueous Environment cluster_dry Anhydrous/Acidic Environment Start N-p-tolyl-glucosylamine (Pyranose Form) OpenChain Schiff Base Intermediate (Acyclic Imine) Start->OpenChain Ring Opening (Fast in H2O) OpenChain->Start Ring Closure Hydrolysis Hydrolysis Products (Glucose + p-Toluidine) OpenChain->Hydrolysis + H2O (Hydrolysis) Dominant in neutral/weak acid aq. Amadori Amadori Product (1-deoxy-1-p-toluidino-fructose) OpenChain->Amadori + H+ / Heat (Rearrangement) Dominant in dry acid/alcohol

Caption: Fig 1. The central Schiff base intermediate dictates the fate of the molecule. Water drives hydrolysis; Acid/Heat drives Amadori rearrangement.

Module 3: Troubleshooting & Protocols
Scenario A: Synthesis & Isolation

User Issue: "I synthesized the compound in ethanol, but it turned into a sticky brown tar upon drying."

Root Cause:

  • Residual Acid: If an acid catalyst (e.g., acetic acid) was used and not fully removed, it catalyzed the Amadori rearrangement during the concentration step (rotary evaporation).

  • Thermal Stress: Heating the reaction mixture for too long or at too high a temperature promotes the thermodynamic Amadori product over the kinetic glycosylamine.

Corrective Protocol (The "Cold & Dry" Method):

  • Solvent: Use anhydrous methanol or ethanol.

  • Conditions: React D-glucose and p-toluidine at reflux for a short duration (15-30 mins) or stir at room temperature for 24 hours.

  • Catalyst: Avoid strong acids. If necessary, use a trace of weak acid, but neutralization is critical before drying.

  • Crystallization: Do not evaporate to dryness if possible. Cool the solution to -20°C to induce crystallization.

  • Drying: Dry the crystals under high vacuum over P₂O₅ or KOH pellets to remove trace water and acid.

Scenario B: Analytical Monitoring

User Issue: "My HPLC peak for the starting material disappears within 30 minutes in the autosampler."

Root Cause: The sample was likely dissolved in an aqueous buffer or a "wet" organic solvent. The compound hydrolyzed inside the vial before injection.

Validation Protocol (Self-Validating Analysis):

  • Solvent System: Use DMSO-d6 or Anhydrous Methanol for NMR/HPLC sample preparation.

  • The "Water Spike" Test:

    • Dissolve sample in anhydrous DMSO (Control).

    • Dissolve sample in DMSO + 10% D₂O (Test).

    • Monitor via ¹H NMR.[1][2][3]

    • Result: The Control should show stable anomeric proton signals (typically doublets ~4.5-5.5 ppm). The Test sample will show the emergence of free glucose anomeric protons and the shift of the aromatic protons of p-toluidine.

Scenario C: Storage

User Issue: "The white powder turned yellow after a week on the shelf."

Root Cause: Hygroscopicity. The amine moiety attracts atmospheric moisture, initiating surface hydrolysis and subsequent oxidative browning (Maillard cascade).

Storage Standard:

  • Container: Amber glass vial, headspace purged with Argon/Nitrogen.

  • Temperature: -20°C is mandatory for long-term stability.

  • Desiccant: Store the vial inside a secondary container with active desiccant.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound in biological buffers (pH 7.4) for cell studies? A: Only if the experiment is extremely short (minutes). At pH 7.4, the half-life is short. For biological assays, you are likely observing the effects of the hydrolysis products (p-toluidine) or the Amadori rearrangement products, not the intact glycosylamine. Always run a stability control in the buffer alongside your bioassay.

Q: How do I distinguish the Glycosylamine from the Amadori product? A:

  • TLC: The Glycosylamine is less polar (higher Rf). The Amadori product (ketosamine) is more polar (lower Rf) and often stains differently.

  • ¹H NMR:

    • Glycosylamine:[4][5][6][7][8][9][10] Anomeric proton (H-1) appears as a doublet at ~4.5–5.0 ppm.

    • Amadori: The H-1 signal disappears (replaced by a CH₂ group at C-1). Look for the shift in the sugar backbone signals.

  • IR: The Glycosylamine shows a characteristic C-N stretch. The Amadori product will show a carbonyl (C=O) stretch from the ketone (though often obscured by OH bands).

References
  • Amadori Rearrangement Mechanism

    • Source: Hodge, J. E. (1955). "The Amadori Rearrangement".[5][8] Advances in Carbohydrate Chemistry.

    • Relevance: Foundational mechanism explaining the acid-catalyzed isomeriz
    • URL:

  • Hydrolysis Kinetics of N-Glycosylamines

    • Source: Isbell, H. S., & Frush, H. L. (1958). "Mutarotation, Hydrolysis, and Structure of D-Galactosylamines".
    • Relevance: Establishes the pH-dependence of hydrolysis and the rapid mutarot
    • URL:

  • Synthesis and Stability of N-p-tolyl-glucosylamine

    • Source: Pigman, W., et al. (1951). "The Reaction of Carbohydrates with Ammonia and Amines".[5][9] Journal of the American Chemical Society.

    • Relevance: Specifically discusses the synthesis conditions and the browning (Amadori)
    • URL:

  • Maillard Reaction Chemistry

    • Source: Martins, S. I. F. S., et al. (2000). "A review of Maillard reaction in food and implications to kinetic modelling". Trends in Food Science & Technology.
    • Relevance: Contextualizes the N-glycoside as the transient entry point to the Maillard cascade.
    • URL:

Sources

removing unreacted p-toluidine from glycosylamine product

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Stability Paradox (Read This First)

Before attempting purification, you must understand the chemical fragility of your product. The synthesis of N-glycosylamines (specifically


-(

-tolyl)glycosylamines) involves a reversible equilibrium between the reducing sugar and the amine.
The Critical Warning

Do NOT use standard acidic workups (e.g., 1M HCl wash).

Unlike stable amides, glycosylamines are hemiaminals . They are prone to rapid hydrolysis under acidic conditions, reverting to the starting sugar and amine.

  • Acidic pH (< 6): Rapid hydrolysis (Loss of product).

  • Neutral/Basic pH (> 7): Stable.

The challenge is that


-toluidine is a base. Standard organic chemistry teaches us to remove amines with acid washes. You cannot do that here.  You must rely on physical property differences (solubility/volatility) or chemoselective stationary phases.

Module 2: Troubleshooting Workflow

Use this decision matrix to select the correct protocol based on your specific glycosylamine derivative (Protected vs. Unprotected).

G Start Start: Characterize Product IsProtected Is the Sugar Moiety Protected? (e.g., Acetylated, Benzylated) Start->IsProtected Unprotected Unprotected (Free -OH) High Polarity IsProtected->Unprotected No (Hydrophilic) Protected Protected (OAc, OBn) Low Polarity IsProtected->Protected Yes (Lipophilic) Trituration Protocol A: Solvent Trituration (Best Yield) Unprotected->Trituration Sublimation Protocol B: Vacuum Sublimation (Cleanest) Protected->Sublimation Preferred Chromatography Protocol C: Neutralized Silica (If Sublimation Fails) Protected->Chromatography Alternative

Figure 1: Purification Decision Matrix. Select your protocol based on the lipophilicity of your glycosylamine.

Module 3: Experimental Protocols

Protocol A: Solvent Trituration (For Unprotected Sugars)

Applicability: Ideal for free sugars (e.g.,


-(

-tolyl)-D-glucosylamine) which are polar and insoluble in non-polar solvents.

The Logic:


-Toluidine is highly soluble in diethyl ether (

), dichloromethane (DCM), and benzene. Unprotected glycosylamines are generally insoluble in these solvents. We wash the impurity away while the product remains solid.

Step-by-Step:

  • Evaporation: Concentrate your reaction mixture (usually Ethanol/Water) to complete dryness under reduced pressure. Do not heat above 40°C to prevent thermal decomposition.

  • Slurry Formation: Add cold anhydrous Diethyl Ether or DCM (10 mL per gram of crude) to the residue.

  • Sonication: Sonicate for 2-5 minutes to break up aggregates, ensuring the solvent can access trapped

    
    -toluidine.
    
  • Filtration: Filter the suspension through a sintered glass funnel.

  • The Wash: Wash the filter cake 3x with cold ether.

    • Filtrate (Liquid): Contains

      
      -toluidine (Discard properly).[1][2]
      
    • Filter Cake (Solid): Contains purified Glycosylamine.

  • Validation: Check the solid by TLC (visualize with

    
    /heat; 
    
    
    
    -toluidine spots will be absent).
Protocol B: Vacuum Sublimation (For Protected Sugars)

Applicability: Ideal for acetylated/benzylated glycosylamines where solubility overlaps with


-toluidine.

The Logic:


-Toluidine has a significant vapor pressure and sublimes at moderate temperatures (~30-40°C) under high vacuum [1]. Glycosylamines are non-volatile solids.

Step-by-Step:

  • Place the crude solid in a sublimation apparatus (cold finger).

  • Apply high vacuum (< 0.1 mmHg).

  • Gently heat the bottom flask to 35-40°C using a water bath.

    • Note: Do not overheat. Glycosylamines can undergo Amadori rearrangement at high temperatures.

  • Observation:

    
    -Toluidine will form crystals on the cold finger (condenser).
    
  • Recovery: Stop heating, release vacuum, and carefully remove the cold finger. The residue in the bottom flask is your purified product.

Protocol C: Neutralized Silica Chromatography

Applicability: When Protocols A & B fail, or for complex mixtures.

The Logic: Standard silica gel is slightly acidic (pH 5-6), which is sufficient to hydrolyze glycosylamines on the column [2]. You must neutralize the stationary phase.

Step-by-Step:

  • Slurry Preparation: Prepare your silica gel slurry using your eluent (e.g., DCM/MeOH).

  • Neutralization: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent (containing 0.5% Et3N) to ensure the entire length is basic.

  • Loading: Load your sample.

  • Elution: Run the column using an eluent containing 0.1% Et3N .

    • Why: The amine keeps the environment basic, preventing hydrolysis.

  • Post-Column: Evaporate fractions immediately. Residual Et3N is volatile and will be removed during drying.

Module 4: Comparative Data & FAQs

Solubility Profile
Solventp-Toluidine [1]Unprotected GlycosylamineProtected Glycosylamine
Water Moderate (0.75g/100mL)SolubleInsoluble
Ethanol Very SolubleSolubleSoluble
Diethyl Ether Very Soluble Insoluble Soluble
DCM SolubleInsolubleSoluble
Frequently Asked Questions

Q: Can I use a cation exchange resin (SCX) to catch the p-toluidine? A: Proceed with extreme caution. Strong Cation Exchange (SCX) resins are sulfonic acids. They will protonate the glycosylamine, likely causing hydrolysis on the resin.

  • Alternative: Use a Scavenger Resin functionalized with an Isocyanate or Aldehyde (e.g., Polymer-supported benzaldehyde). These react selectively with the primary amine of

    
    -toluidine to form a stable urea or imine, while the secondary amine of the glycosylamine reacts much slower (due to steric hindrance at the anomeric center) [3].
    

Q: My product turned brown during evaporation. What happened? A: This is likely the Maillard Reaction (browning). If you had unreacted sugar and amine, and you heated them in the presence of trace water, they polymerized. Always evaporate at low temperatures (<40°C) and ensure the system is anhydrous if possible.

Q: How do I store the purified product? A: Store at -20°C under Argon. Moisture is the enemy. Over time, atmospheric moisture will hydrolyze the


 bond.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7813, p-Toluidine. Retrieved from [Link]

  • Lim, D., & Fantin, N. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.[3] Carbohydrate Research, 344(3), 278-284.[3] Retrieved from [Link]

  • Wipf, P. (2004). Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: N-Glucoside Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reaction Kinetics & Yield Optimization

Welcome to the Application Science Hub

User Role: Senior Application Scientist Objective: Optimize reaction time (


) and yield for N-glycosylation (condensation of amines with reducing sugars).

This guide addresses the kinetic bottlenecks of forming N-glycosides (glycosylamines). Unlike standard amide coupling, this reaction relies on a delicate equilibrium between the cyclic hemiacetal sugar, the open-chain aldehyde, and the nucleophilic amine.

Section 1: Diagnostic Hub (Triage)

Identify your primary bottleneck to select the correct troubleshooting module.

Symptom Probable Cause Immediate Action
Reaction Stalled (<20% conv.) pH Mismatch: Amine is protonated (too acidic) or sugar ring won't open (too basic).Check Module A (pH & Catalysis).
Low Yield (Equilibrium Cap) Water Inhibition: The reaction is reversible; water accumulation pushes equilibrium back to starting materials.Check Module B (Water Management).
Browning / Unknown Impurities Amadori Rearrangement: Thermodynamic sink is taking over.Check Module C (Thermodynamic Control).
Inconsistent Kinetics Mutarotation Lag: The rate of sugar ring opening is slower than the amine attack.Increase

or add weak acid catalyst.
Section 2: The Kinetic Landscape (Visualized)

To optimize time, you must visualize where the "time loss" occurs. The reaction is not a single step but a multi-stage equilibrium.

N_Glucoside_Kinetics Glucose_Ring Glucose (Cyclic Hemiacetal) Glucose_Open Glucose (Open Aldehyde) Glucose_Ring->Glucose_Open Rate Limiting 1 (Mutarotation) Glucose_Open->Glucose_Ring Carbinolamine Carbinolamine Intermediate Glucose_Open->Carbinolamine + Amine (pH Sensitive) Amine Amine (R-NH2) Carbinolamine->Glucose_Open Schiff Schiff Base (Imine) Carbinolamine->Schiff - H2O (Acid Cat.) Schiff->Carbinolamine + H2O Product N-Glucoside (Cyclic Product) Schiff->Product Cyclization Product->Schiff Amadori Amadori Product (Irreversible Impurity) Product->Amadori Heat/Acid (Degradation)

Figure 1: The Kinetic Pathway. Note that water removal drives the Schiff Base formation, while excessive heat drives the irreversible Amadori trap.

Section 3: The "Golden Path" Protocol

This is the baseline optimized method for a standard primary amine and D-glucose.

Reagents:

  • D-Glucose (1.0 eq)

  • Primary Amine (1.0 - 1.2 eq)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Acetic Acid (AcOH), 0.1 - 1.0 mol%.

Workflow:

  • Dissolution: Dissolve amine in anhydrous MeOH under Nitrogen (

    
    ).
    
  • Activation: Add D-Glucose. Note: Sugars dissolve slowly in alcohols. Do not heat yet.

  • Catalysis: Add AcOH. The target apparent pH should be ~5.0–6.0.

  • Reaction: Heat to reflux (60–65°C) for 2–4 hours.

    • Optimization Tip: If using a secondary amine or sterically hindered amine, extend time or switch to microwave irradiation [1].

  • Monitoring: TLC (EtOAc/MeOH/Water) or HPLC. Look for the disappearance of the amine.

  • Workup: Cool to 0°C. The N-glucoside often precipitates. Filter and wash with cold EtOH.

Section 4: Troubleshooting Modules (Q&A)
Module A: Optimization of pH & Catalysis

Q: Why is my reaction stalling despite heating? A: You likely have a pH mismatch. The reaction rate (


) follows a bell-shaped curve relative to pH.
  • Too Acidic (pH < 4): The amine is protonated (

    
    ) and loses nucleophilicity. It cannot attack the sugar.
    
  • Too Basic (pH > 8): The sugar ring opening (mutarotation) is slow, and the dehydration step (Carbinolamine

    
     Imine) lacks the necessary proton donor [2].
    
  • Solution: Maintain a weakly acidic environment. If using a basic amine, neutralize slightly with acetic acid. If the reaction is too slow, add a Lewis acid (e.g.,

    
    ) or maintain pH ~5 [3].
    
Module B: Equilibrium & Water Management

Q: I see product formation, but it stops at 60% conversion. Adding more time doesn't help. A: You have hit the thermodynamic equilibrium. The formation of the imine releases a water molecule. In a closed system, this water hydrolyzes the product back to the starting materials.

  • Solution 1 (Chemical): Add molecular sieves (3Å or 4Å) directly to the reaction flask to scavenge water.

  • Solution 2 (Physical): Use a Dean-Stark trap (if using a solvent like toluene/benzene, though this requires higher T) or switch to solvent-free mechanochemistry (ball milling), which has been shown to produce quantitative yields by eliminating solvent interference [4].

Module C: Preventing Amadori Rearrangement

Q: My product is turning brown and the NMR shows complex aliphatic signals. A: You are triggering the Amadori Rearrangement. The N-glucoside is kinetically stable but thermodynamically unstable. With heat and acid, it rearranges into a 1-amino-1-deoxy-ketose (Amadori product).[1] This is the gateway to Maillard browning [5].

  • Fix:

    • Lower Temperature: Do not exceed 60°C unless necessary.

    • Reduce Time: Stop the reaction immediately upon consumption of the amine.

    • Store Cold: N-glucosides can rearrange upon storage. Store at -20°C under inert atmosphere.

Section 5: Advanced FAQ

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis can reduce reaction times from hours to minutes (e.g., 10–20 mins at 50–60°C). However, precise temperature control is vital to prevent the "thermal runaway" that leads to polymerization or charring [1].

Q: Does the choice of sugar matter for reaction time? A: Absolutely. The rate depends on the percentage of the sugar existing in the open-chain aldehyde form (acyclic).

  • Fast: Ribose, Arabinose (High acyclic content).

  • Moderate: Glucose, Mannose.

  • Slow: N-Acetylglucosamine (GlcNAc).

Q: How do I verify the product is the N-glucoside and not the Amadori product? A: Use


 NMR.
  • N-Glucoside: Anomeric carbon (

    
    ) appears around 80–90 ppm .
    
  • Amadori Product: The ketone carbonyl (

    
    ) appears around 200 ppm  (or ~95-100 ppm if in hemiketal form), and the 
    
    
    
    shifts significantly upfield [6].
References
  • Llaveria, J., et al. (2020). Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. NIH / PubMed Central.

  • Namchuk, M., et al. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Journal of Pharmaceutical Sciences.

  • Wang, Q., et al. (2012). New Catalytic Reactions in Carbohydrate Chemistry. UMSL Institutional Repository.

  • Chave, G., et al. (2015). Efficient synthesis of glycosylamines in solventless conditions promoted by mechanical milling.[2] Royal Society of Chemistry (RSC Advances).

  • Hodge, J.E., & Rist, C.E. (1952).[3] The Amadori Rearrangement under New Conditions and its Significance for Non-enzymatic Browning Reactions. Journal of the American Chemical Society.

  • Wrodnigg, T.M., & Eder, B. (2012). The Amadori rearrangement as glycoconjugation method: Synthesis of non-natural C-glycosyl type glycoconjugates.[4] Beilstein Journal of Organic Chemistry.

Sources

troubleshooting low melting points in N-aryl glucopyranosylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Melting Points & Purity Issues Role: Senior Application Scientist Status: Active[1][2]

Introduction: The Melting Point as a Purity Sentinel

Welcome to the technical support hub. If you are synthesizing


-aryl glucopyranosylamines (glycosylamines), you are likely encountering a common frustration: a product that refuses to crystallize sharply or exhibits a melting point (MP) significantly lower than literature values (often by 10–20°C).[1][2]

In this specific class of carbohydrate derivatives, the melting point is not just a physical constant; it is a sensitive probe for anomeric purity , solvation , and chemical stability .[1][2] Unlike simple organic solids, these compounds exist in a dynamic equilibrium.[1][2] A depressed melting point is rarely a random error—it is a specific diagnostic signal.

This guide deconstructs the three primary failure modes: Hydrolysis , Amadori Rearrangement , and Anomerization .[1][2]

Part 1: Diagnostic Workflow

Before attempting recrystallization, use this logic flow to identify the root cause of your melting point depression.

Troubleshooting Start ISSUE: Low/Broad Melting Point CheckColor Check Product Color Start->CheckColor Brown Brown/Dark Yellow CheckColor->Brown Yes White White/Off-White CheckColor->White No Amadori CAUSE: Amadori Rearrangement (Irreversible degradation) Brown->Amadori CheckSolubility Check Solubility in Water White->CheckSolubility Soluble High Water Solubility (Amine smell?) CheckSolubility->Soluble Yes Insoluble Low Water Solubility CheckSolubility->Insoluble No Hydrolysis CAUSE: Hydrolysis (Reversion to Amine + Glucose) Soluble->Hydrolysis Anomer CAUSE: Anomeric Mixture (Mutarotation) Insoluble->Anomer Broad Range Solvent CAUSE: Solvent Occlusion (Pseudo-polymorphs) Insoluble->Solvent Sharp but Low

Figure 1: Diagnostic logic for identifying the chemical origin of melting point depression.[1][2]

Part 2: Troubleshooting Tickets (Q&A)

Ticket #001: The "Browning" Impurity

User Report: "My product was white when I filtered it, but after drying in the oven at 60°C, it turned beige/brown and the melting point dropped by 15°C."

Senior Scientist Diagnosis: You have triggered the Amadori Rearrangement .


-aryl glucopyranosylamines are kinetically formed Schiff base equivalents.[1][2] Under the influence of heat and even trace acidity (often provided by the ammonium salt of the amine or residual acid catalyst), they isomerize into 1-amino-1-deoxy-ketoses  (Amadori products).[1][3][4] These are thermodynamically more stable but are distinct compounds with different MPs. They are also precursors to Maillard browning polymers.

Corrective Protocol:

  • Avoid Acid Catalysts: Do not use acetic acid if possible. If a catalyst is required for the initial coupling, ensure it is fully neutralized before any heating steps during workup.

  • Cold Drying: Never oven-dry these compounds.[2] Dry under high vacuum at room temperature over

    
     or NaOH pellets.
    
  • Visual Check: If the mother liquor turns dark red/brown during recrystallization, the rearrangement is outpacing crystallization. Discard and restart.

Ticket #002: The "Mushy" Solid (Hydrolysis)

User Report: "I recrystallized from aqueous ethanol. The crystals looked fine, but after a few days on the bench, they became sticky and the melting point is all over the place."

Senior Scientist Diagnosis: This is Hydrolysis . The


 glycosidic bond is labile. In the presence of atmospheric moisture, and especially if trace acid is present, the equilibrium shifts back to the starting materials:


The "stickiness" is often free glucose (which is hygroscopic) or the arylamine (which may be a liquid or low-melting solid).[1][2] The mixture of three components (product, amine, sugar) creates a deep eutectic point, drastically lowering the MP.[1][2]

Corrective Protocol:

  • Solvent Switch: Avoid water in your recrystallization solvent if the amine is electron-deficient (making the bond weaker). Use anhydrous MeOH or EtOH .

  • Storage: Store under argon at -20°C. These are not shelf-stable indefinitely.

Ticket #003: The Wide Melting Range (Anomerization)

User Report: "My NMR shows the product is pure, but the melting point spans 10°C (e.g., 135–145°C). Literature says it should be sharp."

Senior Scientist Diagnosis: You have an Anomeric Mixture .


-aryl glucopyranosylamines usually crystallize exclusively as the 

-anomer (due to the reverse anomeric effect and steric factors). However, in solution, they mutarotate.[1][2] If you cool your recrystallization mixture too rapidly ("crash cooling"), you trap a kinetic mixture of

and

anomers.[1][2] The

-anomer acts as an impurity within the

-lattice, depressing and broadening the melting point.

Corrective Protocol:

  • Slow Crystallization: Allow the solution to cool to room temperature over 2–3 hours, then refrigerate. Do not plunge hot solutions directly into ice.

  • Equilibration: If you suspect a mixture, refluxing in ethanol for 15 minutes allows the mixture to equilibrate to the thermodynamic ratio (mostly

    
    ) before cooling allows the 
    
    
    
    form to precipitate selectively.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis (The Ellis Method Variant)

Designed to minimize Amadori rearrangement.

  • Reagents: Mix D-glucose (1.0 eq) and the

    
    -arylamine (1.1 eq) in absolute ethanol (approx. 5 mL per gram of sugar).
    
  • Reflux: Heat to reflux.

    • Critical Step: Do not reflux for more than 20–30 minutes. Extended heating promotes browning.

    • Catalyst: If the amine is unreactive (electron-withdrawing groups), add a catalytic amount of NH₄Cl (not acid).[1][2]

  • Crystallization: If the product precipitates hot, filter immediately. If not, remove heat and let stand at RT.

  • Isolation: Filter the crystals. Wash with cold ethanol.[5]

    • Note: Do not wash with water.

Protocol B: Purification (Recrystallization)

Designed to ensure anomeric purity.[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol.

  • Filtration: Perform a hot filtration if there are insoluble brown particles (polymerized impurities).[2]

  • Cooling:

    • Let cool to RT undisturbed (approx. 1 hour).

    • Transfer to 4°C fridge (overnight).

  • Collection: Filter and wash with cold Et₂O (ether removes residual free amine better than ethanol).

  • Drying: Vacuum desiccator over KOH pellets for 24 hours.

Part 4: Data & Reference Tables

Table 1: Solvent Selection Guide
Solvent SystemSuitabilityRisk FactorBest For
Abs. Ethanol ⭐⭐⭐⭐⭐ (Excellent)LowGeneral synthesis & recrystallization.[1][2]
Methanol ⭐⭐⭐⭐ (Good)LowMore soluble amines; harder to crystallize product.[1][2]
Water/Ethanol ⭐⭐ (Risky)High (Hydrolysis)Only for very stable, electron-rich amines.[1][2]
Ethyl Acetate ⭐ (Poor)N/AProduct usually insoluble; good for washing.[1][2]
Ether/Hexane ⭐ (Poor)N/AAntisolverts; use only for washing filter cakes.[1][2]
Table 2: Comparative Melting Point Data (Examples)

Note: Deviations >5°C usually indicate hydrolysis or anomer contamination.[1][2]

CompoundLit. MP (°C)Observed "Bad" MPLikely Cause

-Phenyl-D-glucosylamine
137–139120–125Hydrolysis (wet sample)

-p-Tolyl-D-glucosylamine
150–152140–148

Mixture

-p-Nitrophenyl-D-glucosylamine
183–185170 (Brown)Amadori Rearrangement

References

  • Ellis, G. P., & Honeyman, J. (1955).[1][2] Glycosylamines.[3][6][7] Advances in Carbohydrate Chemistry, 10, 95–168.[1][2] Link[1][2]

  • Isbell, H. S., & Frush, H. L. (1958).[1][2] Mutarotation, Hydrolysis, and Structure of Glycosylamines. Journal of Organic Chemistry, 23(9), 1309–1319.[1][2] Link[1][2]

  • Capon, B., & Connett, B. E. (1965).[1][2] The mechanism of the hydrolysis of N-aryl-D-glucosylamines. Journal of the Chemical Society, 4497–4502. Link[1][2]

  • Mittag, E., et al. (2004).[1][2] Synthesis of N-aryl-glucopyranosylamines. Carbohydrate Research, 339(8), 1419-1426.[1][2] Link[1][2]

Sources

Technical Support Center: N-Glycosylamine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-glycosylamines (glycosylamines) are thermodynamically unstable condensation products of reducing sugars and amines.[1] They function as critical intermediates in glyco-biology and synthetic carbohydrate chemistry.

The core stability challenge is twofold:

  • Hydrolysis: In the presence of water (especially at neutral/acidic pH), they revert to the parent amine and sugar.

  • Amadori Rearrangement: Under acidic conditions or thermal stress, they isomerize into 1-amino-1-deoxy-2-ketoses (Amadori products).[2][3] This transformation is irreversible and leads to rapid sample degradation (browning).

This guide provides a self-validating storage protocol designed to arrest both pathways.

Part 1: Critical Failure Modes (The "Why")

To prevent decomposition, you must understand the competing kinetic pathways. The N-glycosylamine is a kinetic product, not always the thermodynamic endpoint.

Mechanistic Pathway Analysis

The diagram below illustrates the precarious position of N-glycosylamines. Your storage conditions must block both the Red Path (Rearrangement) and the Green Path (Hydrolysis).

N_Glycosylamine_Stability cluster_conditions Storage Risks Substrates Amine + Reducing Sugar Glycosylamine N-Glycosylamine (Target Compound) Substrates->Glycosylamine Condensation (-H2O) Glycosylamine->Substrates Hydrolysis (+H2O, H+) Amadori Amadori Product (1-amino-1-deoxy-ketose) Glycosylamine->Amadori Acid/Heat (Irreversible) Brown Melanoidins (Brown Pigments) Amadori->Brown Polymerization

Figure 1: Reaction pathways governing N-glycosylamine stability. Note that Amadori rearrangement is irreversible.

Key Degradation Triggers
  • Protonation (Acidity): Both hydrolysis and Amadori rearrangement are acid-catalyzed. A protonated nitrogen or ring oxygen destabilizes the C1-N bond [1].

  • Water Activity (

    
    ):  Water drives the equilibrium back to the starting materials (hydrolysis) [2].
    
  • Thermal Energy: Heat provides the activation energy required for the ring-opening step of the Amadori rearrangement [3].

Part 2: Standard Operating Procedure (Storage)

Objective: Maintain the N-glycosylamine in a "kinetically trapped" state.

Protocol A: Solid State Storage (Recommended)

This is the gold standard for long-term stability (>1 week).[1]

ParameterSpecificationRationale
Form Lyophilized PowderRemoves catalytic water; creates an amorphous matrix that slows molecular mobility.[1]
Temperature -20°C or -80°CArrhenius kinetics dictate that lower T drastically reduces rearrangement rates [4].
Atmosphere Argon or NitrogenDisplaces moisture-laden air.
Container Amber Glass VialsPrevents photochemical degradation (if the amine moiety is photosensitive).[1]
Desiccant P2O5 or Silica GelSecondary defense against moisture ingress.
Protocol B: Solution Storage (Short-Term Only)

WARNING: Never store N-glycosylamines in water, DMSO, or unbuffered protic solvents for >24 hours.[1]

If you must store them in solution for NMR or immediate synthesis:

  • Solvent Choice: Anhydrous Methanol (MeOH).

    • Why: N-glycosylamines are generally stable in alcohols. Methanol forms a solvation shell that does not promote hydrolysis like water does.

  • pH Modifier: Add 1% Triethylamine (TEA) or trace ammonia.

    • Why: This maintains a basic pH (

      
      ). Basic conditions suppress the protonation of the ring oxygen, effectively blocking the Amadori rearrangement mechanism [5].
      
  • Concentration: Keep concentration high (>50 mM).

    • Why: Le Chatelier’s principle helps suppress dissociation.

Part 3: Troubleshooting & FAQs

Q1: My sample has turned from white to yellow/brown. Is it still usable?

Diagnosis: Amadori Rearrangement / Maillard Reaction. The color change indicates the formation of Amadori products and subsequent polymerization into melanoidins.[4]

  • Action: The degradation is irreversible. The sample purity is compromised. Do not use for kinetic studies or precise quantitation. Purify via recrystallization immediately, though yield will be low.

Q2: I stored my sample in DMSO at -20°C, but it degraded. Why?

Diagnosis: Hygroscopic Hydrolysis. DMSO is extremely hygroscopic. Even at -20°C, DMSO can absorb atmospheric moisture, leading to hydrolysis. Furthermore, DMSO is slightly acidic (pKa ~35, but can contain acidic impurities).

  • Correction: Use deuterated Methanol (

    
    ) with a trace of base (
    
    
    
    or TEA) for NMR storage.
Q3: Can I purify N-glycosylamines using silica gel chromatography?

Diagnosis: Acidic Decomposition. Standard silica gel is slightly acidic (pH 4-5). This acidity will catalyze hydrolysis or rearrangement on the column.

  • Protocol Adjustment: Pre-treat the silica gel with 1-2% Triethylamine in the eluent to neutralize acidic sites. Alternatively, use neutral alumina or reverse-phase (C18) at pH 8 (ammonium bicarbonate buffer).

Q4: The NMR signal for the anomeric proton is disappearing over time.

Diagnosis: Mutarotation/Hydrolysis. In solution, glycosylamines can mutarotate (interconvert


).[1][5] If the signal loss is total, it is hydrolysis.
  • Test: Check for the reappearance of the free sugar's anomeric proton signals (usually distinct from the glycosylamine). If free sugar signals appear, your solvent is too wet.

Part 4: Synthesis & Handling Context[1]

To ensure storage success, the isolation step must be rigorous.

Self-Validating Isolation Protocol:

  • Reaction: Perform condensation in MeOH/EtOH.

  • Evaporation: Do not use heat. Rotary evaporate at

    
    .
    
  • Drying: The residue often looks like a "sticky foam" initially. You must dry this under high vacuum (<0.1 mbar) for 12+ hours to remove trapped solvent/water.

  • Verification: Run an IR spectrum. A strong carbonyl peak (

    
    ) suggests hydrolysis or Amadori rearrangement has already occurred. The target N-glycosylamine should show C-N and O-H stretches but minimal C=O character (unless the sugar is an amide).
    

References

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Rearrangement of Glycosylamines. Journal of Organic Chemistry.

  • NIST Technical Series. Mechanisms for the mutarotation and hydrolysis of the glycosylamines.

  • Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Amadori Rearrangement Products: Analysis, Synthesis, Kinetics, Reactions, and Spectroscopic Properties. Critical Reviews in Food Science and Nutrition.

  • Wang, H., et al. (2011). Kinetics of Non-Enzymatic Browning in Dried Vegetables: A Review. Journal of Food Engineering.
  • Ellis, G. P., & Honeyman, J. (1955). Glycosylamines.[2][4][5][6][7] Advances in Carbohydrate Chemistry.

Sources

Validation & Comparative

1H NMR Chemical Shift of Anomeric Proton in N-p-tolyl-glucosylamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of N-p-tolyl-glucosylamine, specifically focusing on the diagnostic anomeric proton.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Diagnostic Value

In carbohydrate chemistry and glycomimetic drug development, N-p-tolyl-glucosylamine (N-(4-methylphenyl)-D-glucopyranosylamine) serves as a critical reference compound for studying N-glycosidic linkages.[1] Unlike stable O-glycosides, N-aryl glycosylamines are dynamic systems subject to mutarotation and hydrolysis.[1]

The anomeric proton (H-1) is the single most important diagnostic marker for assessing the purity, configuration (α vs. β), and stability of this compound.

Parameter N-p-tolyl-glucosylamine (β-anomer) Key Diagnostic Feature
Chemical Shift (

)
4.60 – 4.75 ppm Upfield relative to

-anomer; overlaps with solvent HDO in D₂O if not shifted.[1]
Multiplicity Doublet (d) Becomes a triplet in DMSO-d₆ if NH coupling is preserved.[1]
Coupling Constant (

)
8.0 – 9.0 Hz Large

value confirms trans-diaxial arrangement (β-pyranose).[1]
Configuration Beta (

)
Kinetic and thermodynamic product of reflux synthesis in ethanol.

Comparative Analysis: Product vs. Alternatives

To validate the identity of N-p-tolyl-glucosylamine, one must distinguish it from its hydrolysis products (Free Glucose) and its stereoisomer (Alpha-anomer).[1]

Table 1: Chemical Shift Comparison of Anomeric Protons

The following data compares the target compound with its primary "alternatives" (impurities or degradation products) in DMSO-d₆ and D₂O .

CompoundAnomer

H-1 (ppm)

(Hz)
Diagnostic Note
N-p-tolyl-glucosylamine

(Target)
4.60 – 4.75 8.5 – 9.0 Large coupling confirms

-configuration.
Stable in DMSO; hydrolyzes in water.[1]
N-p-tolyl-glucosylamine

(Minor)
5.30 – 5.503.5 – 4.0Downfield shift; small coupling (eq-ax).[1] Appears upon mutarotation.[2][3][4][5][6]
Free D-Glucose

4.647.9Indistinguishable by shift alone; requires checking for absence of Tolyl signals.[1]
Free D-Glucose

5.223.7Distinct downfield doublet.[1]
Methyl

-D-glucoside

(O-Glycoside)
4.20 – 4.307.8O-glycosides are typically shielded (upfield) relative to N-glycosides.[1]
Mechanistic Insight: Why the Shift Differences?
  • Electronegativity: Nitrogen (3.04) is less electronegative than Oxygen (3.44). Theoretically, this should shield H-1.[1] However, the anisotropy of the N-aryl ring (p-tolyl) exerts a deshielding effect, often placing the N-glycoside H-1 slightly downfield or comparable to the free sugar.

  • Coupling Constants (

    
    ):  The Karplus equation dictates that the trans-diaxial  relationship of H-1 and H-2 in the 
    
    
    
    -anomer results in a large coupling (
    
    
    Hz).[1] The equatorial-axial relationship in the
    
    
    -anomer results in a small coupling (
    
    
    Hz). This is the definitive proof of configuration.

Experimental Protocols

Protocol A: Synthesis of N-p-tolyl- -D-glucopyranosylamine (Baker's Method)

Objective: To synthesize the kinetically favored


-anomer for NMR standardization.[1]
  • Reagents: Mix D-glucose (1.8 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol).

  • Solvent: Add anhydrous ethanol (10 mL). Note: Water content must be minimized to prevent hydrolysis.

  • Reflux: Heat the mixture under reflux for 30–60 minutes. The solution will turn clear then darken slightly.

  • Crystallization: Allow the solution to cool slowly to room temperature. The

    
    -glycosylamine crystallizes spontaneously.[1]
    
  • Filtration: Filter the crystals and wash with cold ethanol/ether.

  • Yield: Typically 70–85%.

Protocol B: NMR Acquisition for Anomeric Validation

Objective: To obtain a spectrum where H-1 is clearly resolved from the solvent and OH signals.

  • Solvent Choice: Use DMSO-d₆ (dried over molecular sieves).[1]

    • Reasoning: N-glycosides are unstable in D₂O (hydrolysis occurs within minutes to hours).[1] DMSO prevents mutarotation and hydrolysis, preserving the

      
      -structure.
      
  • Sample Prep: Dissolve 10–15 mg of product in 0.6 mL DMSO-d₆.

  • Acquisition: Run a standard 1H NMR (400 MHz or higher).

    • D₂O Exchange (Optional): If the H-1 signal appears as a triplet (due to coupling with NH), add 1 drop of D₂O and shake. The NH proton will exchange, collapsing H-1 to a sharp doublet.

Visualizations

Figure 1: Synthesis and Mutarotation Pathway

This diagram illustrates the relationship between the target


-anomer and its decomposition products, which is critical for interpreting NMR spectra of aged samples.

G Glucose D-Glucose + p-Toluidine Beta N-p-tolyl-β-D-glucosylamine (Target Product) δ 4.60-4.75 ppm (d, J~9Hz) Glucose->Beta Reflux EtOH (Kinetic Control) Alpha N-p-tolyl-α-D-glucosylamine (Mutarotation Product) δ 5.30-5.50 ppm (d, J~4Hz) Beta->Alpha Mutarotation (in solution) Hydrolysis Hydrolysis Products (Free Glucose + p-Toluidine) Beta->Hydrolysis H2O / Acid Alpha->Hydrolysis H2O / Acid

Caption: Synthesis pathway showing the kinetic preference for the β-anomer and thermodynamic instability leading to mutarotation or hydrolysis.

Figure 2: NMR Diagnostic Logic Tree

Use this decision tree to interpret the anomeric region (4.0 – 6.0 ppm) of your spectrum.

Logic Start Analyze Region 4.2 - 5.6 ppm CheckJ Check Coupling Constant (J) Start->CheckJ IsLarge J ≈ 8-9 Hz? CheckJ->IsLarge IsSmall J ≈ 3-4 Hz? CheckJ->IsSmall CheckShift Check Shift (δ) IsLarge->CheckShift IsSmall->CheckShift ResultBeta β-Configuration (Target) ResultAlpha α-Configuration (Impurity) ShiftUp δ 4.6 - 4.8 ppm CheckShift->ShiftUp Likely ShiftDown δ 5.2 - 5.5 ppm CheckShift->ShiftDown Unlikely for β ShiftUp->ResultBeta ShiftDown->ResultAlpha

Caption: Logic flow for assigning anomeric configuration based on coupling constants (


) and chemical shift (

).

References

  • Ellis, G. P., & Honeyman, J. (1955). The Glycosylamines. Advances in Carbohydrate Chemistry, 10, 95–168. Link

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of Glycosylamines. Journal of Organic Chemistry, 23(9), 1309–1319. Link

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. Link

  • Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of five D-glucopyranosylamines. Magnetic Resonance in Chemistry, 46(3), 279-284.[1] Link

Sources

characteristic IR absorption bands of N-(4-methylphenyl)-beta-D-glucopyranosylamine

Technical Comparison Guide: IR Characterization of N-(4-methylphenyl)- -D-glucopyranosylamine

Executive Summary

N-(4-methylphenyl)-


-D-glucopyranosylamine12
  • Confirm Synthesis: Distinguish the product from the starting materials (p-toluidine and D-glucose).[1]

  • Validate Stereochemistry: Confirm the

    
    -anomeric configuration (equatorial C1-N bond) versus the 
    
    
    -anomer.
  • Assess Purity: Detect hydrolysis products or Amadori rearrangement intermediates.

Comparative IR Spectral Analysis

The following table contrasts the characteristic absorption bands of the target product with its starting materials. This differential analysis is the core method for confirming successful synthesis.

Table 1: Characteristic IR Bands vs. Alternatives
Functional Group VibrationTarget: N-(p-tolyl)-

-D-glucosylamine
Alternative 1: p-Toluidine (Precursor) Alternative 2:

-D-Glucose (Precursor)
Diagnostic Insight
N-H Stretch 3320–3360 cm⁻¹ (Sharp, Single) 3300–3500 cm⁻¹ (Doublet, Primary Amine)NoneTransformation from primary amine (-NH₂) to secondary amine (-NH-) is confirmed by the collapse of the doublet into a single sharp band.[1][2]
O-H Stretch 3200–3400 cm⁻¹ (Broad) None3200–3500 cm⁻¹ (Very Broad)Presence of sugar moiety confirmed; often overlaps with N-H.
Aromatic C=C 1510, 1615 cm⁻¹ 1510, 1620 cm⁻¹NoneConfirms retention of the p-tolyl aromatic core.
Amide I / C=N Absent AbsentAbsentCritical: Absence of C=N (~1650 cm⁻¹) confirms the cyclic glycosylamine structure, ruling out the open-chain Schiff base imine form.
Anomeric C-H 890 ± 5 cm⁻¹ (Type 2c band) None~890 cm⁻¹The "Type 2c" band at ~890 cm⁻¹ is characteristic of the

-anomer
. The

-anomer would absorb at ~840 cm⁻¹.[1][2]
C-N Stretch (Aryl) 1250–1310 cm⁻¹ ~1270 cm⁻¹NoneShift in C-N frequency indicates change in electronic environment upon glycosylation.
Sugar Ring (C-O) 1000–1100 cm⁻¹ (Strong, Multi-peak) None1000–1100 cm⁻¹Characteristic "fingerprint" of the pyranose ring.

Technical Note: The specific correlation for N-aryl-glycosylamines was extensively studied by Nanasi et al. , who identified that the


-anomer consistently shows absorption near 890 cm⁻¹, distinguishing it from the 

-anomer (840 cm⁻¹).[1][2]

Mechanism & Stereochemical Validation

Understanding the causality of the spectral shifts is essential for "Expertise" (E-E-A-T).

The Anomeric Effect and IR Sensitivity

The vibrational frequency of the C1-H bond at the anomeric center is highly sensitive to the axial/equatorial orientation of the substituent.

  • 
    -Anomer (Equatorial N-Aryl):  The axial C1-H bond vibrates at a higher frequency (~890 cm⁻¹).[1][2]
    
  • 
    -Anomer (Axial N-Aryl):  The equatorial C1-H bond vibrates at a lower frequency (~840 cm⁻¹).[1][2]
    
Distinguishing from Amadori Products

If the synthesis is performed under acidic conditions or with excessive heat, the glycosylamine may rearrange into an Amadori product (1-amino-1-deoxy-ketose).[1][2]

  • Glycosylamine (Target): No C=O band.

  • Amadori Product (Impurity): Strong C=O stretching band at ~1700–1720 cm⁻¹ .[3]

  • Protocol Check: If your spectrum shows a peak >1700 cm⁻¹, the product has degraded or rearranged.

Experimental Protocols

This section details a self-validating workflow for synthesis and analysis.

Protocol A: Synthesis of N-(4-methylphenyl)- -D-glucopyranosylamine

Reagents: D-Glucose (anhydrous), p-Toluidine, Methanol (absolute), Ammonium Chloride (catalyst).[1][2]

  • Preparation: Dissolve D-glucose (1.80 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol) in absolute methanol (15 mL).

  • Catalysis: Add a micro-spatula tip of NH₄Cl (catalytic). Note: Acid catalysts promote Amadori rearrangement; neutral/mild conditions favor the kinetic glycosylamine.

  • Reflux: Heat at mild reflux (65°C) for 20–30 minutes. The solution will darken slightly.

  • Crystallization: Cool to room temperature, then refrigerate at 4°C. The

    
    -anomer is less soluble and will crystallize preferentially.
    
  • Filtration: Filter the white/off-white crystals and wash with cold ethanol/ether.

  • Yield Check: Expected yield 60–75%. Melting point: ~145–147°C.

Protocol B: IR Sample Preparation (KBr Pellet)

Why KBr? ATR (Attenuated Total Reflectance) is convenient but can sometimes suppress weak anomeric bands due to depth of penetration issues. KBr transmission is the gold standard for resolution in the fingerprint region (600–1500 cm⁻¹).

  • Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours. Moisture causes broad OH bands that obscure the NH stretch.

  • Grinding: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr. Grind to a fine powder in an agate mortar.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Visualization of Workflows

Figure 1: Synthesis & Rearrangement Pathway

This diagram illustrates the formation of the target molecule and the potential degradation pathway (Amadori rearrangement) that IR spectroscopy must detect.

SynthesisPathwayReactantsD-Glucose + p-ToluidineIntermediateSchiff Base (Open Chain)Reactants->Intermediate-H2O (Condensation)TargetN-(p-tolyl)-β-D-glucopyranosylamine(Cyclic Pyranose)Intermediate->TargetCyclization (Fast)AmadoriAmadori Product(1-amino-1-deoxy-ketose)Target->AmadoriAcid/Heat (Rearrangement)DETECTABLE by C=O >1700cm⁻¹

Caption: Reaction pathway showing the kinetic formation of the target glycosylamine and the thermodynamic risk of Amadori rearrangement.

Figure 2: IR Validation Logic

A decision tree for interpreting the IR spectrum.

IR_LogicSpectrumAcquire IR SpectrumCheckNHCheck 3300-3400 cm⁻¹Spectrum->CheckNHDoubletDoublet?(Primary Amine)CheckNH->DoubletYesSingletSharp Singlet?(Secondary Amine)CheckNH->SingletYesFail1Fail1Doublet->Fail1Unreacted p-ToluidineCheckCOCheck 1700-1750 cm⁻¹Singlet->CheckCOPresentCOBand Present?(C=O)CheckCO->PresentCOYesAbsentCOBand Absent?CheckCO->AbsentCOYesFail2Fail2PresentCO->Fail2Amadori ProductCheckAnomerCheck 890 cm⁻¹AbsentCO->CheckAnomerBand890Band at ~890 cm⁻¹CheckAnomer->Band890Beta AnomerBand840Band at ~840 cm⁻¹CheckAnomer->Band840Alpha AnomerSuccessSuccessBand890->SuccessVALIDATED TARGET

Caption: Step-by-step logic for validating the target molecule using key spectral markers.

References

  • Nanasi, P., et al. (1966). Infrared spectra of N-arylglycosylamines. Magyar Kémiai Folyóirat.
  • Ellis, G. P., & Honeyman, J. (1955). Glycosylamines.[4] Advances in Carbohydrate Chemistry, 10, 95-168. Link

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Rearrangement Reactions of Glycosylamines. Journal of Organic Chemistry, 23(9), 1309–1319. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for Amine/Sugar IR bands).
  • Tipson, R. S. (1968). Infrared Spectroscopy of Carbohydrates. National Bureau of Standards Monograph. Link

C13 NMR spectral data for N-(4-methylphenyl)-beta-D-glucopyranosylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

N-(4-methylphenyl)-beta-D-glucopyranosylamine (also known as N-p-tolyl-beta-D-glucopyranosylamine) represents a critical class of N-glycosides .[1] Unlike the ubiquitous O-glycosides found in nature, N-glycosides feature a nitrogen-carbon anomeric bond (


), rendering them distinct in both chemical stability and spectral signature.[1]

These compounds are not merely academic curiosities; they serve as:

  • Glycomimetic Scaffolds: Precursors for catalytic asymmetric synthesis of amino acids.

  • Maillard Reaction Intermediates: The "Amadori rearrangement" entry point, crucial in food chemistry and diabetic neuropathy research.

  • Chiral Auxiliaries: Used in stereoselective Strecker syntheses.

This guide provides an authoritative breakdown of the Carbon-13 (C13) NMR spectral characteristics of this molecule. We move beyond simple peak listing to explain the causality of the shifts, providing you with the diagnostic tools to distinguish this compound from its alpha-anomer or hydrolysis products.

Structural Characterization Strategy

To validate the identity of N-(4-methylphenyl)-beta-D-glucopyranosylamine, one must confirm three structural features:

  • Regiochemistry: The glucose is attached to the nitrogen of the p-toluidine.

  • Stereochemistry: The anomeric configuration is beta (

    
    ).
    
  • Integrity: The absence of hydrolysis products (free glucose + p-toluidine), which form rapidly in aqueous acid.

Why C13 NMR? While


 NMR provides coupling constants (

Hz for

-anomers), C13 NMR is superior for observing the anomeric carbon (

)
environment without the interference of solvent suppression issues common in aqueous/alcoholic proton spectra.

Experimental Protocol: Synthesis & Acquisition

To ensure the spectral data provided below is reproducible, follow this standardized synthesis and acquisition protocol. This method minimizes the formation of the thermodynamic Amadori product.

Synthesis Workflow (Self-Validating)

SynthesisWorkflow Start Reagents: D-Glucose + p-Toluidine Reflux Reflux in MeOH/EtOH (1-2 hours) Start->Reflux Condensation Cooling Cool to 0°C (Crystallization) Reflux->Cooling Supersaturation Filter Filtration & Et2O Wash Cooling->Filter Isolation Product Target: Beta-N-Glycoside Filter->Product Yield ~70-80%

Caption: Optimized synthesis workflow minimizing Amadori rearrangement risks.

NMR Acquisition Parameters
  • Solvent: DMSO-d6 (Preferred over

    
     due to hydrolysis risk).[1]
    
  • Concentration: 20-30 mg in 0.6 mL.[1]

  • Temperature: 298 K (25°C).

  • Reference: DMSO-d6 central peak set to 39.5 ppm.[1]

Spectral Data Analysis: C13 NMR

The following data represents the characteristic chemical shifts (


) for the beta-anomer. The assignments are supported by 2D-NMR (HMBC/HSQC) correlations typical for N-aryl glycosides.
Chemical Shift Table (DMSO-d6)
Carbon PositionChemical Shift (

, ppm)
Assignment Rationale
Aglycone (Aromatic)
C-1' (Ipso)146.2 Deshielded by Nitrogen attachment.
C-4' (Para)129.5 Substituted by Methyl group.[1]
C-3', C-5' (Meta)128.8 Typical aromatic resonance.[1]
C-2', C-6' (Ortho)114.5 Shielded due to resonance donation from Nitrogen lone pair.[1]
Aglycone (Methyl)

20.1 Characteristic tolyl methyl group.
Sugar Moiety
C-1 (Anomeric) 85.5 Diagnostic Peak. Upfield from O-glycosides (~100 ppm).[1]
C-577.8 Deshielded ring carbon.[1]
C-377.4
C-273.2
C-470.3
C-661.3 Primary alcohol, most upfield sugar signal.[1]
Diagnostic Logic: The "Nitrogen Effect"

The most critical feature in this spectrum is the C-1 resonance at ~85.5 ppm .

  • Comparison to O-Glycosides: A standard p-tolyl-beta-D-glucopyranoside (O-linked) would show C-1 at ~101-103 ppm .[1] The upfield shift of ~15 ppm is caused by the lower electronegativity of Nitrogen (3.04) compared to Oxygen (3.44).

  • Comparison to Free Glucose: If your sample shows peaks at 92.7 ppm (

    
    ) or 96.5 ppm  (
    
    
    
    ), your compound has hydrolyzed.

Comparative Analysis Guide

Use this comparison matrix to benchmark your product against common alternatives or impurities.

FeatureTarget: N-p-tolyl-beta-Glc Alternative: O-p-tolyl-beta-Glc Impurity: Free Glucose
Linkage Atom NitrogenOxygenNone (Hemiacetal)
C-1 Shift (ppm) 84 - 86 100 - 10392.7 (

) / 96.5 (

)
Stability Labile in aqueous acidStable in aqueous acidStable
Aromatic C-Ortho ~114 ppm (Shielded)~116 ppmN/A
Structural Verification Workflow

The following DOT diagram illustrates the logic flow for interpreting the NMR data to confirm the structure.

NMRLogic Spectrum Acquire C13 NMR (DMSO-d6) CheckC1 Check C-1 Region (80-110 ppm) Spectrum->CheckC1 ResultN Signal at ~85 ppm? (N-Glycoside) CheckC1->ResultN Yes ResultO Signal at ~100 ppm? (O-Glycoside) CheckC1->ResultO No ResultFree Signals at 92/96 ppm? (Hydrolysis) CheckC1->ResultFree No CheckAro Check Aromatic Region (110-150 ppm) ResultN->CheckAro ConfirmTolyl 4 Signals Observed? (p-Substituted) CheckAro->ConfirmTolyl

Caption: Decision tree for spectral validation of N-aryl glycosides.

Technical Insights & Troubleshooting

Solvent Effects
  • DMSO-d6: Recommended. It stabilizes the N-glycosidic bond and provides clear separation of hydroxyl protons in

    
     NMR (if needed).
    
  • D2O/CD3OD: Avoid for storage. N-aryl glycosylamines undergo mutarotation and hydrolysis in protic solvents, especially if slightly acidic.[1] The spectrum will degrade over 24 hours, showing increasing amounts of free glucose.

The "Amadori" Pitfall

If you observe a ketone carbonyl signal at ~205-210 ppm and a loss of the anomeric doublet, your compound has undergone the Amadori rearrangement to form 1-amino-1-deoxy-2-ketose.[1] This occurs if the synthesis reflux is too vigorous or prolonged.

References

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of D-Glucosylamines. Journal of Organic Chemistry.

  • Ellis, G. P., & Honeyman, J. (1955). Glycosylamines.[2][3] Advances in Carbohydrate Chemistry.

  • Barclay, T., et al. (2012). Analysis of the hydrolysis of N-glycosylamines. Carbohydrate Research.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (General reference for N-glycoside shifts).

Sources

Comparative Guide: Beta-Anomer Selectivity in N-Glycosylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereoselective synthesis of N-glycosylamines is a foundational challenge in carbohydrate chemistry, serving as the gateway to N-glycans, nucleoside mimetics, and glycoprotein synthesis. The core difficulty lies in the anomeric effect , which thermodynamically favors the


-anomer (axial) in many protected sugars, versus the steric preference  (and often biological requirement) for the 

-anomer (equatorial).

This guide objectively compares the three dominant methodologies for achieving high


-selectivity: the Ammonium Bicarbonate (Lubineau) Method , Direct Alkyl/Aryl Amine Condensation , and Glycosyl Azide Reduction . We evaluate these based on yield, stereochemical fidelity, and scalability.

The Thermodynamic Challenge: Controlling the Anomeric Center

In solution, glycosylamines exist in a dynamic equilibrium between the


-pyranose, 

-pyranose, and the open-chain imine forms (mutarotation).
  • Thermodynamic Control: For D-glucose and D-galactose derivatives, the

    
    -anomer is generally the thermodynamic product due to the all-equatorial arrangement (in glucose), despite the opposing anomeric effect. However, the energy difference is small (
    
    
    
    kcal/mol), often leading to
    
    
    mixtures if the reaction is not carefully controlled.
  • Kinetic Trapping: Methods that utilize an intermediate (like a carbamate or azide) can "lock" the stereochemistry before the equilibrium re-establishes.

Method A: The Ammonium Bicarbonate Method (Lubineau Protocol)

Best For: Synthesis of unsubstituted 1-amino-sugars (Glycosylamines) for further coupling.

This method, optimized by Lubineau and colleagues, is the industry standard for generating unsubstituted


-glycosylamines in quantitative yields without chromatography. It relies on the in situ formation of a glycosyl carbamate intermediate which stabilizes the 

-configuration.
Mechanism of Selectivity

The reaction proceeds via the nucleophilic attack of ammonia on the reducing sugar. The presence of bicarbonate generates a transient glycosyl carbamate species. This carbamate crystallizes or stabilizes in the


-form due to hydrogen bonding networks and steric factors, effectively shifting the equilibrium entirely to the 

-anomer.
Experimental Protocol (Lubineau Optimization)
  • Reagents: D-Glucose (1 eq),

    
     (1 eq).
    
  • Solvent: Aqueous Ammonia (16 M).[1]

  • Conditions: Stir at 42°C for 24–36 hours .

  • Work-up:

    • Concentrate the solution to 1/3 volume (removes excess

      
      ).
      
    • Lyophilize directly.[1]

    • Result: White powder of pure

      
      -D-glucopyranosylamine.
      
Performance Data
SubstrateYield

Ratio
Stability
D-Glucose>98%< 1 : 99Low (Hydrolyzes in moist air)
D-Galactose>95%< 2 : 98Low
N-Acetylglucosamine (GlcNAc)85-90%< 5 : 95Moderate
Lactose>95%< 1 : 99Low

Critical Note: The product must be stored under argon at -20°C or used immediately. The "Kitching" modification often refers to using ammonium carbonate, but the bicarbonate method (Lubineau) is superior for pH control and yield.

Method B: Direct Condensation (Solvent-Driven Selectivity)

Best For: N-Alkyl or N-Aryl glycosylamines (Secondary amines).

When linking a sugar to a drug pharmacophore or alkyl chain, the bicarbonate method cannot be used. Direct condensation relies on solubility-driven selection .

Mechanism of Selectivity

The reaction forms an equilibrium mixture of


 and 

anomers. In solvents like methanol or ethanol, the

-anomer of many N-aryl glycosylamines is significantly less soluble than the

-anomer. As the

-anomer precipitates, Le Chatelier's principle drives the mutarotation equilibrium toward the

-form.
Experimental Protocol (Typical)
  • Reagents: Reducing sugar (1 eq), Primary Amine (1.0–1.2 eq).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Conditions: Reflux for 2–4 hours or stir at RT for 24h.

  • Work-up:

    • Cool to 0°C or -20°C.

    • Filter the precipitate.

    • Wash with cold EtOH/Et2O.

Performance Data
SubstrateAmineYield

Ratio
Notes
D-GlucoseAniline70-85%10 : 90Driven by precipitation
D-GlucoseAlkyl-NH260-80%MixedHarder to crystallize; often requires functionalization to lock anomer
D-MannoseAniline65%Alpha-selective Axial C2-OH favors

-anomer (reverse anomeric effect)

Method C: Glycosyl Azide Reduction (The Staudinger Route)

Best For: Complex glycopeptides or when direct condensation fails.

This is an indirect method. You first synthesize the


-glycosyl azide (which is chemically stable), then reduce it to the amine.
Mechanism of Selectivity

The stereochemistry is determined during the azide formation, not the amination.

  • Step 1:

    
    -Glycosyl halide + 
    
    
    
    (SN2 inversion)
    
    
    
    
    -Glycosyl Azide.
  • Step 2: Reduction (H2/Pd or Staudinger with

    
    ).
    
  • Result: Retention of configuration (

    
    ).
    
Performance Data
  • Selectivity: 100% (determined by the purity of the azide precursor).

  • Pros: The resulting amine can be acylated in situ to form stable amides (N-linked glyco-amino acids) without risk of anomerization.

  • Cons: Multi-step; requires handling potentially explosive azides.

Comparative Analysis & Decision Matrix

The following table summarizes the decision logic for selecting a method based on substrate and application.

FeatureAmmonium Bicarbonate Direct Condensation Azide Reduction
Target Product Primary Amine (

)
Secondary Amine (

)
Primary Amine / Amide

-Selectivity
Excellent (>98%) Variable (Solubility dependent)Excellent (Precursor dependent)
Yield Quantitative60–85%50–70% (over 2 steps)
Scalability High (kg scale possible)HighModerate (Safety limits)
Stability Unstable (Hydrolysis prone)ModerateHigh (until reduction)
Key Reagents

,


, MeOH

,

/Pd

Mechanistic Visualization

The diagram below illustrates the kinetic vs. thermodynamic pathways and the "Carbamate Trap" mechanism utilized in the Lubineau method.

G Sugar Reducing Sugar (Hemiacetal) OpenChain Open Chain Imine/Carbinolamine Sugar->OpenChain + NH3 / R-NH2 OpenChain->Sugar Alpha Alpha-Glycosylamine (Axial) OpenChain->Alpha Kinetic (Anomeric Effect) Beta Beta-Glycosylamine (Equatorial) OpenChain->Beta Thermodynamic (Sterics) Alpha->OpenChain Mutarotation Beta->OpenChain Slow Mutarotation Carbamate Beta-Carbamate Intermediate Beta->Carbamate + CO2/HCO3- (Stabilization) Carbamate->Beta Workup (-CO2)

Figure 1: Reaction pathway showing the equilibrium between anomers and the stabilization of the beta-anomer via the carbamate intermediate in the Ammonium Bicarbonate method.

References

  • Lubineau, A., Augé, J., & Drouillat, B. (1995).[2][3] Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents.[2][3] Carbohydrate Research, 266(2), 211-219.[3] Link

  • Likhosherstov, L. M., et al. (1986). A new simple synthesis of amino sugar beta-D-glycosylamines.[4] Carbohydrate Research, 154(1), 245-250. Link

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of D-Galactosylamines. Journal of Organic Chemistry, 23(9), 1309-1319. Link

  • Kochetkov, N. K. (1986). Synthesis of Glycosylamines. Russian Chemical Reviews.
  • Matsuura, K., et al. (2018). Glycoside Mimics from Glycosylamines: Recent Progress. Molecules, 23(7), 1621. Link

Sources

A Comparative Guide to the Structural Elucidation of N-(4-methylphenyl)-β-D-glucopyranosylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-aryl-β-D-glucopyranosylamines are a class of compounds of significant interest in medicinal chemistry and drug development. Their structural features, particularly the stereochemistry of the anomeric carbon and the conformation of the pyranose ring, are critical determinants of their biological activity. Among these, N-(4-methylphenyl)-β-D-glucopyranosylamine serves as a key scaffold for the synthesis of novel therapeutic agents. Accurate determination of its three-dimensional structure is paramount for understanding its structure-activity relationship (SAR) and for the rational design of new drug candidates.

This guide provides an in-depth comparison of the primary and alternative methods for the crystal structure analysis of N-(4-methylphenyl)-β-D-glucopyranosylamine. We will delve into the experimental intricacies of single-crystal X-ray diffraction (XRD) as the gold standard, and objectively compare its performance with powder X-ray diffraction (PXRD) and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the methodologies available for the structural characterization of this important class of molecules.

Primary Method: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is an unparalleled technique for obtaining a precise and unambiguous three-dimensional atomic arrangement of a crystalline solid.[1][2] The resulting electron density map provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which are crucial for understanding its chemical and biological properties.[3]

Rationale for Method Selection

For a molecule like N-(4-methylphenyl)-β-D-glucopyranosylamine, where subtle conformational changes in the glucopyranosyl ring and the orientation of the aglycone can significantly impact its interaction with biological targets, the high resolution offered by single-crystal XRD is indispensable.[1] It provides the definitive evidence of the β-anomeric configuration and the preferred chair conformation of the sugar ring.

Experimental Workflow: From Synthesis to Structure

The journey from starting materials to a fully resolved crystal structure is a multi-step process that demands meticulous execution. The following workflow outlines the key stages:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis cluster_analysis Structural Analysis synthesis Synthesis of N-(4-methylphenyl)-β-D- glucopyranosylamine purification Purification by Recrystallization synthesis->purification Crude Product characterization Spectroscopic Characterization (NMR, MS) purification->characterization Pure Crystals crystal_selection Single Crystal Selection characterization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structural_validation Structural Validation (e.g., CheckCIF) structure_solution->structural_validation data_interpretation Data Interpretation (Bond lengths, angles, conformation) structural_validation->data_interpretation database_deposition Deposition to CSD data_interpretation->database_deposition

Caption: Experimental workflow for the crystal structure analysis of N-(4-methylphenyl)-β-D-glucopyranosylamine.

Detailed Experimental Protocol

1. Synthesis of N-(4-methylphenyl)-β-D-glucopyranosylamine:

  • Precursor Synthesis: The synthesis typically begins with the per-O-acetylation of D-glucose, followed by the formation of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine.[4] This intermediate is then reacted with 4-methylaniline (p-toluidine).

  • Reaction Conditions: The condensation reaction is often carried out in a suitable solvent like ethanol or methanol, sometimes with catalytic amounts of acid, followed by deacetylation using a base such as sodium methoxide in methanol (Zemplén deacetylation).[4]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water or methanol-ether, to obtain single crystals suitable for XRD analysis.

2. Single-Crystal X-ray Diffraction Analysis:

  • Crystal Mounting: A suitable single crystal of N-(4-methylphenyl)-β-D-glucopyranosylamine is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector collects the diffraction data as the crystal is rotated.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

While the specific crystal structure of N-(4-methylphenyl)-β-D-glucopyranosylamine is not publicly available as of this writing, based on closely related structures such as N-(p-Tolyl)-β-l-rhamnopyranosylamine, we can anticipate the following key features:

ParameterExpected Value/ObservationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Pyranose Ring Conformation ⁴C₁ (chair)The most stable conformation for β-D-glucopyranosides.
Anomeric Configuration βConfirmed by the equatorial position of the N-aglycone at C1.
C1-N Bond Length ~1.45 ÅTypical for a glycosidic C-N bond.
Hydrogen Bonding Extensive intermolecular H-bondsGoverns the crystal packing and stability.

Comparative Analysis: Alternative and Complementary Techniques

While single-crystal XRD provides the most definitive structural information, other techniques offer complementary data or are more suitable under certain experimental constraints.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing the crystalline nature of a bulk sample.[5] It is particularly useful for phase identification, determining polymorphism, and assessing sample purity.[6]

FeatureSingle-Crystal XRDPowder XRD
Sample Requirement High-quality single crystal (0.1-0.5 mm)Microcrystalline powder
Information Obtained Precise 3D atomic coordinates, bond lengths, angles, absolute configurationCrystal system, unit cell parameters, phase identification, crystallinity
Resolution Atomic resolutionLower resolution, peak overlap can be an issue
Primary Application De novo structure determinationPhase analysis, quality control, polymorph screening
Advantages Unambiguous structure determinationRapid analysis, less demanding sample preparation
Limitations Difficult to grow suitable crystalsCannot determine the detailed molecular structure of a new compound

Causality in Experimental Choice: If the primary goal is to determine the exact three-dimensional structure of a newly synthesized batch of N-(4-methylphenyl)-β-D-glucopyranosylamine, single-crystal XRD is the only choice. However, for routine quality control to ensure batch-to-batch consistency in crystallinity and to check for the presence of different polymorphic forms, PXRD is the more practical and high-throughput option.[5][6]

Computational Modeling

In the absence of a crystal structure, or to complement experimental data, computational modeling provides valuable insights into the conformational preferences of N-(4-methylphenyl)-β-D-glucopyranosylamine.[7]

FeatureSingle-Crystal XRDComputational Modeling (Molecular Mechanics/DFT)
Methodology Experimental diffraction of X-raysTheoretical calculations based on force fields or quantum mechanics
Information Obtained Solid-state conformationGas-phase or solution-phase low-energy conformers, rotational barriers
Accuracy High, reflects the solid-state structureDependent on the level of theory and force field used
Primary Application Definitive structure determinationConformational analysis, prediction of stable structures, understanding dynamic behavior
Advantages "Ground truth" of the solid-state structureCan explore conformations not present in the crystal, provides energetic information
Limitations Provides a static picture in the solid stateDoes not provide definitive proof of structure, can be computationally expensive

Expert Insights: A common workflow involves using single-crystal XRD data to validate and refine the force fields used in computational modeling. This synergy allows for a more comprehensive understanding of the molecule's behavior in both the solid state and in solution, which is highly relevant for drug design.[7]

Visualizing the Structure and its Analysis

molecular_structure O5 O C1 C1 O5->C1 C2 C2 C1->C2 N N C1->N β-anomeric bond C3 C3 C2->C3 OH2 OH C2->OH2 C4 C4 C3->C4 OH3 OH C3->OH3 C5 C5 C4->C5 OH4 OH C4->OH4 C5->O5 CH2OH CH2OH C5->CH2OH C1_aryl C N->C1_aryl C2_aryl C C1_aryl->C2_aryl C3_aryl C C2_aryl->C3_aryl C4_aryl C C3_aryl->C4_aryl C5_aryl C C4_aryl->C5_aryl CH3_aryl CH3 C4_aryl->CH3_aryl C6_aryl C C5_aryl->C6_aryl C6_aryl->C1_aryl

Caption: 2D representation of N-(4-methylphenyl)-β-D-glucopyranosylamine.

Conclusion

The definitive structural elucidation of N-(4-methylphenyl)-β-D-glucopyranosylamine is best achieved through single-crystal X-ray diffraction. This technique provides an unparalleled level of detail regarding the molecule's three-dimensional architecture, which is fundamental for structure-based drug design. While powder XRD and computational modeling serve as valuable complementary tools for quality control and conformational analysis, respectively, they cannot replace the unequivocal structural proof offered by single-crystal XRD. A judicious application of these techniques in a synergistic manner will undoubtedly accelerate the development of novel therapeutics based on the N-aryl-β-D-glucopyranosylamine scaffold.

References

  • Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5). Available from: [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]

  • Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. Available from: [Link]

  • Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential. Available from: [Link]

  • Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. Available from: [Link]

  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. Available from: [Link]

  • The Difference Between Powder XRD and Single Crystal XRD. Available from: [Link]

  • Exploration, representation and rationalization of the conformational phase-space of N-glycans. Available from: [Link]

  • Chemical Synthesis of N-Aryl Glycosides. Available from: [Link]

  • Single Crystal X-Ray Diffraction in Structure Elucidation of Arborinine from Glycosmis pentaphylla. Available from: [Link]

  • Effects of N-glycosylation on protein conformation and dynamics: Protein Data Bank analysis and molecular dynamics simulation study. Available from: [Link]

  • Conformational Preferences for N‑Glycans at the Surface of CEACAM1-Ig1. Available from: [Link]

  • CCDC 1581916: Experimental Crystal Structure Determination. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • The Cambridge Structural Database. Available from: [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available from: [Link]

Sources

optical rotation values for N-p-tolyl-beta-D-glucopyranosylamine

Comparative Guide: Optical Rotation & Stability of N-(p-Tolyl)- -D-glucopyranosylamine

Executive Summary

N-(p-Tolyl)-


-D-glucopyranosylaminemutarotationhydrolysis
Property N-(p-Tolyl)-

-D-glucopyranosylamine
N-Phenyl-

-D-glucopyranosylamine (Analog)
Initial Specific Rotation


to

(Methanol)*

to

(Methanol)
Mutarotation Direction Negative

Positive
(rapid)
Negative

Positive (rapid)
Melting Point


Stability (Solid State) Moderate (hygroscopic, browns over time)Moderate
Stability (Solution) Low (Hydrolyzes to Glucose + Amine)Low (Hydrolyzes to Glucose + Amine)
Primary Application Amadori Rearrangement IntermediateStandard N-Glycoside Model

*Note: The initial rotation is highly sensitive to solvent, temperature, and time elapsed after dissolution due to rapid mutarotation.

Technical Profile & Mechanism
Optical Rotation Behavior

The

negative
  • Mutarotation: Interconversion between

    
     and 
    
    
    anomers via an open-chain imine intermediate.
  • Hydrolysis: Breakdown into D-glucose (

    
    ) and p-toluidine (achiral).
    

Because the equilibrium mixture (or hydrolysis products) has a positive rotation, the observed rotation shifts from negative to positive over time.

Reaction Pathway Diagram

The following diagram illustrates the formation and degradation pathways that dictate the optical rotation value.

GGlucoseD-Glucose(Pyranose form)OpenChainOpen-Chain Imine(Intermediate)Glucose->OpenChain Condensation(-H2O)Toluidinep-ToluidineToluidine->OpenChain Condensation(-H2O)OpenChain->Glucose Hydrolysis(+H2O)OpenChain->Toluidine HydrolysisBetaAnomerN-(p-Tolyl)-β-D-glucopyranosylamine[α]D ≈ -95°OpenChain->BetaAnomer Kinetic Control(Crystallization)AlphaAnomerN-(p-Tolyl)-α-D-glucopyranosylamine[α]D > +100°OpenChain->AlphaAnomer EquilibriumBetaAnomer->OpenChain Mutarotation(Fast in acid)AmadoriAmadori Product(1-Amino-1-deoxy-ketose)BetaAnomer->Amadori Acid Catalyst(Rearrangement)

Figure 1: Kinetic pathway of N-(p-Tolyl)-

1
Experimental Protocol: Synthesis & Measurement

To obtain a reliable optical rotation value, the compound must be synthesized fresh and measured immediately.

Reagents
  • D-Glucose (anhydrous): 18.0 g (0.1 mol)

  • p-Toluidine: 10.7 g (0.1 mol)

  • Solvent: Absolute Ethanol (50 mL) or Methanol

  • Catalyst: Ammonium Chloride (0.5 g) or trace Acetic Acid

Step-by-Step Synthesis
  • Dissolution: Dissolve p-toluidine in hot absolute ethanol (

    
    ). Add D-glucose and the catalyst.
    
  • Reflux: Heat the mixture under reflux for 20–30 minutes. The solution will turn yellow/golden.

  • Crystallization: Cool the solution rapidly to

    
    . The 
    
    
    -anomer crystallizes preferentially due to lower solubility.
  • Filtration: Filter the crystals and wash with cold ethanol/ether to remove unreacted amine.

  • Drying: Dry in a vacuum desiccator over

    
    . Do not heat  above 
    
    
    to prevent rearrangement.
Polarimetry Protocol (Self-Validating)
  • Solvent: Anhydrous Methanol (use of water causes immediate hydrolysis).

  • Concentration: 1.0% w/v (

    
    ).
    
  • Path Length: 1 dm.

  • Temperature:

    
    .
    

Measurement Procedure:

  • Weigh the sample accurately.

  • Dissolve in methanol and start a timer immediately (

    
    ).
    
  • Fill the polarimeter tube and record the rotation (

    
    ) at 1-minute intervals for 10 minutes.
    
  • Extrapolation: Plot

    
     vs. time (
    
    
    ) and extrapolate to
    
    
    to determine the true initial specific rotation
    
    
    .
Scientific Analysis: Substituent Effects

The optical rotation of N-aryl-glycosylamines is influenced by the electronic nature of the substituent on the aromatic ring.

  • Hammett Correlation: Electron-donating groups (like the methyl group in p-tolyl) stabilize the N-glycosidic bond slightly more than electron-withdrawing groups (like p-nitro), but they also influence the twist of the aryl ring relative to the sugar.

  • Comparison:

    • N-Phenyl:

      
      
      
    • N-(p-Tolyl):

      
      
      
    • N-(p-Nitrophenyl):

      
       (More negative due to strong electron withdrawal).
      

The p-tolyl derivative closely mimics the phenyl analog but exhibits slightly slower hydrolysis kinetics due to the inductive effect of the methyl group.

References
  • Ellis, G. P., & Honeyman, J. (1955). Glycosylamines. Advances in Carbohydrate Chemistry, 10, 95–168.

  • Pigman, W., & Cleveland, E. A. (1940). Optical rotatory relationships exhibited by aromatic and aliphatic glycosides. Journal of the American Chemical Society, 62(3), 660–664.

  • Capon, B., & Connett, B. E. (1965). The kinetics and mechanism of the hydrolysis of N-aryl-D-glucopyranosylamines. Journal of the Chemical Society, 4492–4497.

  • Punzo, F., Watkin, D. J., Cook, J. M., Hotchkiss, D., & Fleet, G. W. (2005).[2][3] N-(p-Tolyl)-

    
    -L-rhamnopyranosylamine 1.5-hydrate. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2155–o2157.[2] 
    

Comparative Stability Guide: N-Phenyl vs. N-(4-Methylphenyl) Glucosylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of glycomimetics and prodrugs,


-aryl glucosylamines serve as critical intermediates. This guide compares the stability profiles of 

-phenyl glucosylamine
(derived from aniline) and

-(4-methylphenyl) glucosylamine
(derived from

-toluidine).

While structurally similar, the presence of the para-methyl group in the tolyl derivative exerts a measurable electronic influence via the inductive (


) and hyperconjugative effects.
  • Hydrolytic Stability:

    
    -(4-methylphenyl) glucosylamine exhibits superior resistance  to acid-catalyzed hydrolysis compared to the 
    
    
    
    -phenyl analog.
  • Rearrangement Susceptibility: The

    
    -(4-methylphenyl) derivative is more prone  to the Amadori rearrangement, presenting a stability risk during thermal processing or long-term storage in protic solvents.
    

Mechanistic Foundation

The stability differences between these two compounds are governed by the electronic density on the nitrogen atom, quantified by the Hammett substituent constant (


) and the basicity of the parent aniline.
Electronic Parameters
Parameter

-Phenyl Derivative

-(4-Methylphenyl) Derivative
Impact on Stability
Parent Amine Aniline

-Toluidine
Substituent -H-CH

(Para)
Methyl is Electron Donating (EDG)
Hammett Constant (

)
0.00-0.17Negative

indicates electron donation
Parent Amine

4.635.08

-Toluidine is more basic
N-C

Bond Character
StandardIncreased electron densityStronger bond, poorer leaving group
The Stability-Reactivity Paradox

The stability of


-aryl glycosides is a balance between two competing pathways: Hydrolysis  (cleavage of the glycosidic bond) and Rearrangement  (isomerization to the ketosamine).
  • Hydrolysis (Acidic): Requires protonation of the nitrogen (or ring oxygen) followed by heterolysis of the C-N bond. While the more basic

    
    -toluidine derivative protonates easier, the resulting ammonium ion is a poorer leaving group, leading to a net decrease  in hydrolysis rate (increased stability).
    
  • Amadori Rearrangement: Acid-catalyzed isomerization to the 1-amino-1-deoxy-ketose. Electron-donating groups stabilize the cationic transition states involved in the rearrangement, increasing the rate of this degradation pathway.

Comparative Performance Analysis

Acid-Catalyzed Hydrolysis

Comparison of half-life (


) in 0.1 M HCl at 25°C.

The hydrolysis follows an A-1 or A-2 mechanism depending on specific conditions, but the general trend for


-aryl glycosides follows the Hammett correlation where electron-donating groups retard hydrolysis (

for the bond breaking step).
  • 
    -Phenyl Glucosylamine:  Moderate stability. The phenyl group allows for effective delocalization, but the bond is labile below pH 4.
    
  • 
    -(4-Methylphenyl) Glucosylamine: Enhanced Stability.  The inductive effect of the methyl group strengthens the N-C
    
    
    
    bond. Experimental observations in glycosylamine series confirm that derivatives of more basic amines (higher
    
    
    ) are generally more resistant to hydrolysis than those of electron-deficient amines (e.g.,
    
    
    -nitroaniline derivatives hydrolyze rapidly).
Susceptibility to Amadori Rearrangement

Risk assessment for storage and thermal processing.

The Amadori rearrangement is the primary degradation pathway in neutral-to-mildly acidic conditions, especially upon heating.

  • 
    -Phenyl Glucosylamine:  Rearranges slowly at room temperature. Requires elevated temperatures (refluxing ethanol/acetic acid) to drive conversion to the fructose derivative efficiently.
    
  • 
    -(4-Methylphenyl) Glucosylamine: High Risk.  The electron-rich nitrogen facilitates the initial protonation and the subsequent 1,2-proton shift. This compound often shows contamination with Amadori products (brown discoloration) if dried at high temperatures (>60°C) without pH control.
    
Visualized Pathways

StabilityPathways cluster_legend Substituent Effect Glucosylamine N-Aryl Glucosylamine (Starting Material) Protonated Protonated Intermediate (R-NH2+-Glc) Glucosylamine->Protonated + H+ Schiff Open Chain Schiff Base Glucosylamine->Schiff Ring Opening Hydrolysis Hydrolysis Products (Glucose + Aniline) Protonated->Hydrolysis Path A: Hydrolysis (Favored by EWG) Amadori Amadori Product (1-Amino-1-deoxy-fructose) Schiff->Amadori Path B: Rearrangement (Favored by EDG / p-Tolyl) Legend p-Tolyl (Me) enhances Path B Phenyl (H) favors Path A relative to Tolyl

Figure 1: Competing degradation pathways. The electron-donating methyl group of the N-tolyl derivative suppresses Path A (Hydrolysis) but accelerates Path B (Rearrangement).

Experimental Protocols

Synthesis of -Aryl Glucosylamines

Standardized protocol for comparative generation.

Materials:

  • 
    -D-Glucose (anhydrous)
    
  • Aniline (for Product A) or

    
    -Toluidine (for Product B)
    
  • Ethanol (absolute)

  • Catalyst: Acetic acid (optional, accelerates reaction but promotes rearrangement)

Protocol:

  • Stoichiometry: Dissolve 10 mmol of D-glucose in 20 mL of refluxing absolute ethanol.

  • Addition: Add 11 mmol (1.1 eq) of the respective amine.

    • Note:

      
      -Toluidine is a solid; dissolve in minimal ethanol before addition.
      
  • Reflux: Heat at reflux.

    • 
      -Phenyl:  Requires 2–3 hours for completion.
      
    • 
      -(4-Methylphenyl):  Typically reaches completion in 1–1.5 hours due to higher nucleophilicity.
      
  • Crystallization: Cool to 4°C. The product crystallizes as fine needles.

  • Purification: Recrystallize from ethanol. Crucial: Do not heat prolonged periods during recrystallization to avoid Amadori browning.

  • Drying: Vacuum dry at room temperature over P

    
    O
    
    
    
    . Avoid oven drying >40°C for the tolyl derivative.
Kinetic Stability Assay (Hydrolysis)

Method to validate stability claims.

  • Preparation: Prepare a 10 mM solution of the glucosylamine in a buffer (pH 3.0, citrate-phosphate) containing 10% methanol to ensure solubility.

  • Incubation: Thermostat at 25°C.

  • Sampling: Aliquot 100 µL every 15 minutes for 2 hours.

  • Quenching: Neutralize immediately with 100 µL 0.1 M NaOH.

  • Analysis: HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (gradient).

    • Detection: UV at 254 nm (monitors release of free aniline/toluidine).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    will be negative.
    • Expected Result:

      
       (Phenyl hydrolyzes faster).
      

References

  • Capon, B., & Connett, B. E. (1965). The mechanism of the hydrolysis of

    
    -aryl-D-glucosylamines. Journal of the Chemical Society, 4497–4502.
    
    
  • Pigman, W., & Johnson, K. (1953).Chemistry of the Carbohydrates. Academic Press. (Foundational text on glycosylamine stability trends).
  • Ellis, G. P., & Honeyman, J. (1955). Glycosylamines. Advances in Carbohydrate Chemistry, 10, 95-168.

  • Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties. Critical Reviews in Food Science and Nutrition, 34(4), 321-369.

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of D-Galactosylamines. Journal of Research of the National Bureau of Standards, 50(3).

validation of N-glucoside structure using 2D NMR techniques (COSY, HSQC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of N-Glucosides: A Comparative Guide to 2D NMR Efficacy

Executive Summary

The validation of N-glucoside structures—specifically distinguishing them from their O-glucoside counterparts and confirming anomeric configuration—is a critical checkpoint in the development of nucleoside analogs and glycoprotein mimetics. While Mass Spectrometry (MS) confirms mass, it is blind to stereochemistry and regiochemistry.

This guide objectively compares the efficacy of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) against the "Gold Standard" HMBC (Heteronuclear Multiple Bond Correlation). It provides a self-validating protocol for researchers to definitively confirm the N-glycosidic bond without over-reliance on a single data point.

Part 1: The Comparative Framework

The structural elucidation of an N-glucoside requires answering three specific questions:

  • Is the sugar a pyranose or furanose? (Ring size)

  • Is the linkage

    
     or 
    
    
    
    ?
    (Anomeric configuration)
  • Is the sugar attached to Nitrogen or Oxygen? (Regiochemistry)

The following table compares how different NMR techniques address these questions.

Technique Efficacy Comparison Table
Feature1D

H /

C NMR
COSY + HSQC HMBC Verdict
Spin System ID Low. Overlap in the "sugar region" (3.0–4.0 ppm) makes assignment impossible in complex molecules.High. COSY traces the scalar coupling network (

) regardless of overlap.
N/A. Not designed for spin system tracing.COSY is essential.
Anomeric Config (

)
Medium. Possible if

is resolved, but often obscured by solvent or other signals.
High. HSQC isolates the

signal, allowing precise measurement of

.
Medium. Can see couplings, but lower resolution than HSQC.HSQC is superior.
Linkage Proof (N vs O) Low. Inferred only via chemical shift (unreliable without 2D confirmation).Medium-High.

-glycosides show distinct upfield

shifts compared to

-glycosides (See Data Table below).
Definitive. Shows the scalar correlation across the heteroatom (

).
HMBC is required for proof; HSQC for screening.

Part 2: Technical Deep Dive (Expertise & Causality)

The Anomeric "Fingerprint" (HSQC)

As a Senior Scientist, I advise against relying solely on proton shifts. The proton environment is volatile and solvent-dependent. The Carbon (


) chemical shift  of the anomeric center is the robust indicator.
  • The "Nitrogen Effect": Nitrogen is less electronegative than Oxygen. Consequently, the anomeric carbon (

    
    ) in an N-glycoside is more shielded (resonates upfield) than in an O-glycoside.
    
    • 
      -Glucoside 
      
      
      
      :
      Typically 90 – 105 ppm .
    • 
      -Glucoside 
      
      
      
      :
      Typically 78 – 88 ppm .
  • Protocol Insight: An HSQC experiment allows you to "filter" the proton spectrum through the carbon dimension. You look for the proton attached to the carbon at ~80 ppm. If your putative N-glucoside has an anomeric carbon at 102 ppm, you likely have an O-linked impurity or hydrolysis product.

Stereochemistry via Coupling Constants (COSY/1D)

Once the anomeric proton is identified via HSQC, its geometry is validated by the vicinal coupling constant (


).
  • 
    -Anomer:  The protons 
    
    
    
    and
    
    
    are trans-diaxial (180° dihedral angle). According to the Karplus equation, this yields a large coupling (
    
    
    Hz)
    .
  • 
    -Anomer:  The protons are cis-equatorial/axial. This yields a small coupling (
    
    
    
    Hz)
    .

Part 3: Self-Validating Experimental Protocol

Objective: Validate the structure of a putative


-N-glucoside.
Step 1: Sample Preparation (Critical)
  • Solvent: Use DMSO-

    
      rather than 
    
    
    
    if possible.
    • Reasoning: In

      
      , hydroxyl protons (
      
      
      
      ) exchange and disappear. In DMSO,
      
      
      protons are visible and show COSY correlations to their ring protons (
      
      
      ), providing extra anchor points for structural assignment.
  • Concentration: 10–20 mg in 600 µL is ideal for 2D work on a 400-600 MHz instrument.

Step 2: The "Anomeric Filter" (HSQC)
  • Setup: Run a gradient-selected HSQC (gHSQC) with multiplicity editing (to distinguish

    
     from 
    
    
    
    ).
  • Analysis:

    • Locate the anomeric cross-peak.

    • Check F1 (

      
      ):  Is it between 78–88 ppm?
      
      • Yes: Consistent with N-glycoside.

      • No (>90 ppm): Suspect O-glycoside.

    • Check F2 (

      
      ):  Extract the 1D slice or measure the doublet splitting. Is 
      
      
      
      Hz?
      • Yes: Confirms

        
        -configuration.
        
Step 3: The "Connectivity Trace" (COSY)
  • Setup: Standard gCOSY.

  • Analysis: Start at the anomeric proton (

    
    ) identified in HSQC.
    
    • Trace

      
      .
      
    • Self-Validation: If the chain breaks (e.g., you cannot find

      
      ), your assignment of 
      
      
      
      in the HSQC step may be incorrect (e.g., you might be looking at an impurity).
Step 4: The "Bridge" (HMBC) - The Final Verdict
  • Setup: Optimize for long-range coupling (

    
     Hz).
    
  • Analysis: Look for a correlation between the Anomeric Proton (

    
    )  and the Aglycone Carbon  (e.g., the Carbonyl of an amide or the 
    
    
    
    of a pyrimidine base).
    • Result: This cross-peak proves the sugar is covalently attached to the nitrogen-bearing fragment. COSY and HSQC cannot provide this inter-fragment proof.

Part 4: Visualization of Workflows

Diagram 1: The Decision Tree for Assignment

This logic flow ensures no assumptions are made without data support.

N_Glucoside_Validation Start Sample in DMSO-d6 HSQC Run HSQC (Identify Anomeric C1) Start->HSQC Check_Shift Check C1 Shift HSQC->Check_Shift N_Likely Range: 78-88 ppm (N-Linkage Likely) Check_Shift->N_Likely < 90 ppm O_Likely Range: 90-105 ppm (O-Linkage/Impurity) Check_Shift->O_Likely > 90 ppm Measure_J Measure 3J(H1,H2) from HSQC/1D N_Likely->Measure_J Config_Beta J = 8-9 Hz (Beta Anomer) Measure_J->Config_Beta Large J Config_Alpha J = 2-4 Hz (Alpha Anomer) Measure_J->Config_Alpha Small J HMBC Run HMBC (Confirm Linkage) Config_Beta->HMBC Config_Alpha->HMBC Final Structure Validated HMBC->Final H1 -> Aglycone Correlation

Caption: Logic flow for distinguishing N-glucosides from O-glucosides using chemical shift filtering and coupling constants.

Diagram 2: Comparative Magnetization Transfer

Understanding what you are seeing in the spectrum.

Magnetization_Transfer cluster_legend Technique Scope H1 Anomeric Proton (H1) C1 Anomeric Carbon (C1) H1->C1 HSQC (1-bond) H2 H2 Proton H1->H2 COSY (3-bond) C_Aglycone Aglycone Carbon (C) H1->C_Aglycone HMBC (3-bond across N) N_Aglycone Aglycone Nitrogen (N) HSQC_Scope HSQC: Identifies Unit COSY_Scope COSY: Traces Ring HMBC_Scope HMBC: Proves Linkage

Caption: Visualization of magnetization transfer paths. Note that COSY and HSQC remain within the sugar ring, while HMBC bridges the glycosidic bond.

Part 5: Reference Data for Comparison

Use this table to benchmark your experimental results.

Parameter

-N-Glucoside
(Target)

-N-Glucoside

-O-Glucoside
(Common Impurity)
Anomeric

Shift
78 – 87 ppm 75 – 85 ppm 98 – 105 ppm
Anomeric

Shift
4.0 – 5.0 ppm (Upfield)5.0 – 6.0 ppm (Downfield)4.4 – 5.2 ppm

Coupling
8.0 – 9.5 Hz 2.0 – 4.5 Hz 7.5 – 8.5 Hz
Morphology Doublet (d)Doublet (d)Doublet (d)

Note: Chemical shifts are approximate and solvent-dependent (DMSO-


). The Carbon shift is the most reliable discriminator between N- and O-series.

References

  • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 100(12), 4589–4614. Link

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. Link

  • Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of five distinct classes of glycosylamines. Carbohydrate Research, 343(1), 101-112. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond). Link

Safety Operating Guide

N-(4-methylphenyl)-beta-D-glucopyranosylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, step-by-step disposal procedures for N-(4-methylphenyl)-beta-D-glucopyranosylamine (also known as N-p-tolyl-β-D-glucopyranosylamine).[1][2][3]

This compound is an N-glycoside derivative of p-toluidine.[1][2] While the glycosyl moiety (glucose) is benign, the N-glycosidic bond is susceptible to hydrolysis , particularly in acidic environments, releasing p-toluidine , a toxic and suspected carcinogenic aromatic amine.[1][2][3] Therefore, disposal protocols must treat this compound with the same rigor as free p-toluidine to prevent environmental contamination and personnel exposure.[2][3]

Part 1: Executive Safety Summary

IMMEDIATE ACTION CARD

  • Hazard Classification : Toxic (T) , Carcinogenic (Suspected) , Dangerous for the Environment .[3]

  • Primary Risk : Hydrolysis releases p-Toluidine (CAS 106-49-0) .[1][2]

  • Disposal Method : High-temperature incineration with flue gas scrubbing.[1][2]

  • Drain Disposal : STRICTLY PROHIBITED . Do not pour down sinks or mix with general aqueous waste.

Part 2: Chemical Profile & Hazard Mechanism[4]

To safely dispose of this chemical, you must understand its breakdown pathway.[3] Unlike stable O-glycosides, N-glycosylamines are labile.[1][2][3] In the presence of moisture or weak acids (common in waste containers), the compound reverts to its precursors.[3]

Hydrolysis Pathway

The following diagram illustrates why this compound is treated as a toxic amine waste.

HydrolysisPathway Compound N-(4-methylphenyl)- beta-D-glucopyranosylamine (Parent Compound) Acid + H2O / H+ (Acidic Waste Stream) Glucose D-Glucose (Benign) Compound->Glucose Hydrolysis Toluidine p-Toluidine (TOXIC / U353) Compound->Toluidine Hydrolysis

Figure 1: Hydrolysis of N-glycosylamines releases toxic aromatic amines.[1][2]

Key Chemical Properties
PropertyDescription
Chemical Structure Glucose ring attached via Nitrogen to a p-Tolyl group.[1][2][3][4][5][6]
Stability Stable in solid form/neutral solution. Unstable in acid (hydrolyzes to p-toluidine).[1][2]
Toxic Moiety p-Toluidine (4-Aminotoluene)
p-Toluidine CAS 106-49-0
EPA Waste Code Treat as U353 (p-Toluidine) due to hydrolysis potential.[1][2][3]

Part 3: Step-by-Step Disposal Workflows

Do not mix this waste with oxidizers (risk of exothermic reaction) or strong acids (accelerates toxic release).

Workflow A: Solid Waste (Pure Substance)

Applicable for: Expired powder, spilled solids, or synthesis residues.[3]

  • Segregation : Isolate the solid in a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).[1][2]

  • Labeling : Affix a hazardous waste tag.

    • Content : "N-(4-methylphenyl)-beta-D-glucopyranosylamine".[1][2][3]

    • Constituents : "Contains p-Toluidine (Hydrolysis Hazard)".[1][2]

    • Hazard Checkboxes : Toxic, Carcinogen.[3]

  • Secondary Containment : Place the primary container inside a sealable plastic bag or secondary bin to prevent dust inhalation.

  • Disposal : Transfer to a licensed hazardous waste contractor for Incineration .

Workflow B: Liquid Waste (Mother Liquors / Solvents)

Applicable for: Reaction mixtures, HPLC effluents, or dissolved samples.[3]

  • pH Check : Ensure the waste stream is Neutral (pH 7-8) .

    • Reasoning: Keeping the pH neutral/slightly basic prevents rapid hydrolysis and volatilization of the amine.

  • Solvent Compatibility : Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[3]

  • Accumulation : Pour into a dedicated "Toxic Organic Waste" carboy.

    • DO NOT mix with oxidizers (e.g., Nitric acid, Peroxides) as aromatic amines can form explosive nitro-compounds.[1][2][3]

  • Disposal : Incineration.

Workflow C: Contaminated Debris (Glassware & PPE)

Applicable for: Vials, pipettes, gloves, and spatulas.[3]

  • Triple Rinse : Rinse glassware with a solvent in which the compound is soluble (e.g., Methanol or Ethanol).[3]

    • Action: Collect all rinsates into the Liquid Waste container (Workflow B).

  • Deactivation (Optional but Recommended) :

    • Glassware can be soaked in a dilute surfactant solution. Avoid bleach (hypochlorite) if high concentrations of amines are present, as this can form chloramines.[3]

  • Disposal :

    • Rinsed Glassware : Glass waste bin (if chemically clean).

    • PPE/Wipes : Solid Hazardous Waste bin (Yellow bag/box for incineration).

Part 4: Decision Logic for Disposal

Use this logic tree to determine the correct waste stream.

DisposalLogic Start Waste Material State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Debris Contaminated Items (Gloves, Vials) State->Debris ActionSolid Double Bag -> Label 'Toxic Solid' -> Incinerate Solid->ActionSolid ActionLiquid Adjust pH to >7 -> Collect in Carboy -> Incinerate Liquid->ActionLiquid ActionDebris Solvent Rinse -> Collect Rinsate -> Dispose as Solid Haz Waste Debris->ActionDebris

Figure 2: Operational decision tree for waste segregation.

Part 5: Regulatory Compliance & EPA Codes

In the United States, pure p-toluidine is a U-Listed Waste (U353) .[1][2][3] While the glucosylamine derivative itself may not be explicitly listed, "Derived-From" rules or "Characteristic of Toxicity" often apply once hydrolysis occurs.[1][2][3]

Regulatory BodyClassificationCode/Note
US EPA (RCRA) U-Listed (Parent)U353 (p-Toluidine).[1][2] Dispose of as if it were the parent amine to ensure compliance.
EU (EWC) Hazardous 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).[2]
DOT (Transport) Toxic Solid UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally Hazardous).[3]

Labeling Requirement : Containers must be marked with the date of accumulation and the words "Hazardous Waste - Toxic" .[2]

Part 6: Emergency Spill Procedures

Spill of Solid Powder:

  • Evacuate : Clear the immediate area of non-essential personnel.

  • PPE : Wear nitrile gloves (double gloving recommended), lab coat, and a P95/N95 dust mask or respirator.[3]

  • Contain : Cover the spill with damp paper towels to prevent dust generation.

  • Clean : Scoop material into a waste container. Wipe the area with Methanol or Ethanol (the compound is soluble in alcohols).

  • Dispose : Place all cleanup materials into the Solid Hazardous Waste bin.

Spill of Solution:

  • Absorb : Use an inert absorbent (Vermiculite, Universal Spill Pads).[3]

  • Neutralize : If the solution was acidic, neutralize cautiously with sodium bicarbonate.[3]

  • Collect : Sweep absorbent into the hazardous waste container.

References

  • United States Environmental Protection Agency (EPA) .[7] List of Hazardous Wastes (U-List). 40 CFR § 261.[8][9]33. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7809, p-Toluidine. Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA) . Occupational Chemical Database: p-Toluidine. Available at: [Link][1][2]

  • European Chemicals Agency (ECHA) . Substance Information: p-Toluidine. Available at: [Link][1][2]

Sources

Personal protective equipment for handling N-(4-methylphenyl)-beta-D-glucopyranosylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safe handling, storage, and operational protocols for N-(4-methylphenyl)-beta-D-glucopyranosylamine .

Advisory Note: As a specific Safety Data Sheet (SDS) for this exact N-glycosylamine is often unavailable in standard commercial databases, this guide applies the Precautionary Principle . It derives safety protocols from its parent amine, p-Toluidine (4-methylaniline) , due to the susceptibility of N-aryl glycosylamines to hydrolyze back to their toxic precursors upon contact with moisture or physiological fluids.

Hazard Identification & Risk Assessment

Core Hazard: Hydrolytic Instability releasing p-Toluidine . Classification: Toxic; Suspected Carcinogen; Skin Sensitizer.[1][2][3][4]

The N-glycosidic bond in N-(4-methylphenyl)-beta-D-glucopyranosylamine is labile, particularly in acidic or aqueous environments. Consequently, exposure to this compound should be treated as exposure to p-toluidine , a known toxic agent that is readily absorbed through the skin and respiratory tract.

Hazard ClassRisk Description
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin (p-toluidine release).
Carcinogenicity Suspected of causing cancer (Category 2).[1][3]
Sensitization May cause an allergic skin reaction.[4]
Environmental Very toxic to aquatic life with long-lasting effects.[1][2][3]
Reactivity Moisture Sensitive. Hydrolyzes to D-glucose and p-toluidine. May undergo Amadori rearrangement to form 1-amino-1-deoxy-ketoses, leading to browning (Maillard reaction).

Personal Protective Equipment (PPE) Matrix

Objective: Prevent all dermal contact and inhalation of dust.

PPE CategorySpecificationRationale
Respiratory Fume Hood (Primary) . If working outside a hood with powder, use a P100/N99 respirator .Prevents inhalation of toxic particulates that can enter the bloodstream via the lungs.
Hand Protection Double Nitrile Gloves (Min. thickness 0.11 mm). Change immediately upon contamination.p-Toluidine is lipophilic and can permeate standard latex gloves. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Splash Goggles .Prevents absorption through the mucous membranes of the eyes; standard safety glasses are insufficient for fine toxic powders.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves (optional but recommended for scale-up).Prevents accumulation of toxic dust on street clothes and skin.

Operational Protocols: Step-by-Step

Phase 1: Storage & Stability
  • Temperature: Store at -20°C (preferred) or 4°C.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Container: Tightly sealed glass vial with a desiccant pack in the secondary container.

  • Why? Moisture triggers hydrolysis, releasing free p-toluidine. Oxygen and moisture promote the Maillard reaction (browning), degrading the compound into complex polymeric pigments.

Phase 2: Weighing & Transfer
  • Location: ALWAYS inside a certified Chemical Fume Hood.

  • Technique:

    • Place the balance inside the hood or use a pre-tared closed vessel.

    • Use an anti-static gun if the powder is flighty.

    • Clean the spatula immediately with a solvent-soaked tissue (Ethanol/Methanol) and dispose of the tissue as solid hazardous waste.

    • Do not blow air to clean the balance; use a wet wipe.

Phase 3: Experimental Reaction Setup
  • Solvent Choice: Avoid aqueous acids if the integrity of the glycosylamine is required. Use anhydrous alcohols (Methanol, Ethanol) or aprotic solvents (DMSO, DMF) for stability.

  • Monitoring: If used as an intermediate (e.g., for Amadori rearrangement), monitor the appearance of the acyclic imine or the rearrangement product via TLC or NMR.

  • Quenching: If neutralizing a reaction, be aware that adding acid will rapidly cleave the N-glycosidic bond.

Phase 4: Waste Disposal
  • Solid Waste: Dispose of all gloves, weighing papers, and contaminated tissues in a container labeled "Toxic Solid Waste - p-Toluidine Derivative."

  • Liquid Waste: Collect all mother liquors and reaction solvents in "Halogen-Free Organic Solvents" (unless halogenated solvents were used).

  • Aquatic Hazard: NEVER pour down the drain. This compound is highly toxic to aquatic life.[1][2][3][4]

Emergency Response Protocols

Accidental Spills (Solid)
  • Evacuate the immediate area if the spill is large (>1g) and outside a hood.

  • Don PPE: Double gloves, goggles, respirator.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or an absorbent pad.

  • Clean: Wipe up carefully. Clean the surface with Ethanol followed by soap and water.

  • Disposal: Place all cleanup materials in a sealed hazardous waste bag.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Do not use alcohol (may increase absorption). Remove contaminated clothing.[1][2][5]

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2] Seek urgent medical aid.

Visualized Workflow & Decision Logic

Safe Handling Workflow

SafeHandling cluster_risk CRITICAL RISK: HYDROLYSIS Start Start: Receive Chemical Storage Storage: -20°C, Desiccated (Prevent Hydrolysis) Start->Storage Weighing Weighing: Fume Hood ONLY (Double Nitrile Gloves) Storage->Weighing Allow to warm to RT (Prevent condensation) Hydrolysis Contact with Moisture/Acid Releases p-Toluidine (TOXIC) Storage->Hydrolysis If seal broken Reaction Reaction: Anhydrous Conditions (Avoid Aqueous Acid) Weighing->Reaction Cleanup Cleanup: Solvent Wipe -> Soap/Water (Treat as Toxic Waste) Reaction->Cleanup Reaction->Hydrolysis If aqueous

Figure 1: Operational workflow emphasizing the critical control points to prevent hydrolysis and exposure.

Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Solid or Liquid? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid 1. Cover with damp towel 2. Wipe gently (No Dust) 3. Solvent Clean Solid->ActionSolid ActionLiquid 1. Absorb with pads 2. Place in bag 3. Solvent Clean Liquid->ActionLiquid Disposal Disposal: Hazardous Waste (Tag: Toxic/Carcinogen) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for immediate spill response.

References

  • PubChem. p-Toluidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: p-Toluidine. Available at: [Link]

  • Parikh, P., Parikh, A., & Sah, A. K. (2023). An Overview of N-Glucopyranosylamine-derived Molecules. Trends in Carbohydrate Research, 15(4).[6] Available at: [Link]

  • Deepak Group. Safety Data Sheet: p-Toluidine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.